c-di-AMP disodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H22N10Na2O12P2 |
|---|---|
Molecular Weight |
702.4 g/mol |
IUPAC Name |
disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |
InChI |
InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI Key |
IXWPEIRAKLMJQW-VEQUCWRQSA-L |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Core: A Technical Guide to Foundational Research on c-di-AMP Disodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria and a potent modulator of the innate immune system in eukaryotes. Its disodium salt form offers enhanced solubility and stability, making it a valuable tool for research and potential therapeutic development. This in-depth technical guide provides a comprehensive overview of the foundational research on c-di-AMP disodium, covering its synthesis, purification, and analytical characterization. We delve into the intricate signaling pathways it governs in both prokaryotic and eukaryotic cells and present detailed methodologies for key experiments that are fundamental to its study. This whitepaper aims to equip researchers, scientists, and drug development professionals with the core knowledge and practical protocols necessary to advance our understanding and application of this pivotal signaling molecule.
Introduction to this compound
Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule found in many bacteria, where it plays a crucial role in regulating a wide array of physiological processes.[1][2][3] These include cell wall homeostasis, potassium transport, DNA damage repair, and virulence.[1][3][4] In eukaryotic organisms, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system, primarily through the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][5][6]
The disodium salt of c-di-AMP is often utilized in research due to its improved water solubility and stability compared to the free acid form.[5] This property is particularly advantageous for the preparation of aqueous solutions for in vitro and in vivo experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [7][8] |
| Molecular Weight | 702.38 g/mol | [7][8] |
| Purity | ≥98% (HPLC) | [7][8] |
| Solubility | Soluble to 20 mM in water | [7][8] |
| Storage | Store at -20°C | [7][8] |
| CAS Number | 2734909-87-4 | [7][8] |
Synthesis, Purification, and Analytical Characterization
The availability of high-purity this compound is essential for accurate and reproducible research. Both enzymatic and chemical synthesis methods have been developed.
Enzymatic Synthesis
Enzymatic synthesis is a common method for producing c-di-AMP, utilizing diadenylate cyclase (DAC) enzymes such as DisA.[9] This method offers high specificity and yield.
Experimental Protocol: Enzymatic Synthesis of c-di-AMP
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components in a total volume of 50 µL:
-
1 µM purified diadenylate cyclase (e.g., DisA from Mycobacterium smegmatis)
-
0.5 mM ATP
-
5 mM MgCl₂
-
Reaction Buffer (50 mM Tris-HCl, 300 mM NaCl, pH 9.4)
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding 10 mM EDTA.
-
Centrifugation: Centrifuge the reaction mixture at 1,530 x g for 30 minutes at 4°C to pellet any precipitate.
-
Supernatant Collection: Carefully collect the supernatant containing the synthesized c-di-AMP for purification.
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purifying and quantifying c-di-AMP. A reverse-phase C18 column is typically used.
Experimental Protocol: HPLC Purification and Analysis of c-di-AMP
-
Instrumentation: Use an HPLC system equipped with a UV detector and a reverse-phase C18 column.
-
Mobile Phases:
-
Buffer A: 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 5.9
-
Buffer B: 100% Methanol
-
-
Gradient Elution: Apply a linear gradient from 0% to 50% Buffer B over 30 minutes at a flow rate of 0.7 mL/min.
-
Detection: Monitor the elution profile at 254 nm. The retention time for c-di-AMP is approximately 23.7 minutes under these conditions.
-
Quantification: Generate a standard curve using known concentrations of purified this compound (100-500 µM). Calculate the concentration in the experimental sample by integrating the peak area.
Analytical Characterization
Mass spectrometry is used to confirm the identity and purity of the synthesized c-di-AMP.
Table 2: Analytical Methods for c-di-AMP Characterization
| Method | Purpose | Key Parameters |
| HPLC | Purity assessment and quantification | Reverse-phase C18 column, UV detection at 254 nm |
| Mass Spectrometry (MS) | Identity confirmation and mass determination | Electrospray ionization (ESI) in negative mode |
Signaling Pathways of c-di-AMP
c-di-AMP exerts its biological effects by binding to a variety of receptor proteins and RNA riboswitches, thereby modulating their activity and initiating downstream signaling cascades.
Bacterial Signaling Pathways
In bacteria, c-di-AMP is a central regulator of various cellular processes essential for survival and virulence.
Eukaryotic Innate Immune Signaling (STING Pathway)
In mammalian cells, c-di-AMP produced by intracellular bacteria is a potent activator of the STING pathway, leading to an antiviral and anti-bacterial immune response.
Key Experimental Methodologies
A variety of in vitro and in vivo assays are employed to study the biological functions of c-di-AMP.
Identification of c-di-AMP Binding Proteins
Affinity pull-down assays and the Differential Radial Capillary Action of Ligand Assay (DRaCALA) are powerful techniques for identifying proteins that interact with c-di-AMP.
Experimental Protocol: Affinity Pull-Down Assay
-
Probe Preparation: Use biotinylated c-di-AMP and streptavidin-coated magnetic beads.
-
Cell Lysate Preparation: Prepare a total protein lysate from the bacterial strain of interest.
-
Binding Reaction: Incubate the cell lysate with the biotinylated c-di-AMP-coupled beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with a suitable buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.
-
Elution: Elute the bound proteins using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the c-di-AMP binding proteins.
Experimental Protocol: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
-
Radiolabeling: Synthesize ³²P-labeled c-di-AMP.
-
Protein Expression: Overexpress individual proteins from an ORFeome library in E. coli.
-
Cell Lysate Preparation: Prepare crude cell lysates for each overexpressed protein.
-
Binding Reaction: Mix a small volume of cell lysate with the radiolabeled c-di-AMP.
-
Spotting: Spot the mixture onto a nitrocellulose membrane.
-
Analysis: Free radiolabeled ligand will diffuse radially, while protein-bound ligand will remain in a concentrated spot. Visualize by autoradiography and quantify the signal to determine binding.
Cellular Assays
Cell-based assays are crucial for understanding the physiological effects of c-di-AMP.
Experimental Protocol: Bacterial Growth and Antibiotic Susceptibility Assay
-
Strain Preparation: Use wild-type and mutant bacterial strains with altered c-di-AMP levels (e.g., DAC or PDE knockouts).
-
Culture Conditions: Grow the bacterial strains in appropriate liquid media.
-
Treatment: For susceptibility assays, add varying concentrations of an antibiotic (e.g., a β-lactam) to the cultures.
-
Growth Monitoring: Measure the optical density (OD₆₀₀) of the cultures at regular intervals to monitor bacterial growth.
-
Data Analysis: Plot growth curves and determine the minimum inhibitory concentration (MIC) of the antibiotic for each strain.
Experimental Protocol: STING Activation Assay in Mammalian Cells
-
Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or THP-1) that expresses STING.
-
Transfection/Stimulation: Introduce this compound into the cells using a transfection reagent (e.g., Lipofectamine) or by direct addition to the media for permeable cell lines.
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).
-
Analysis of STING Activation:
-
Western Blot: Analyze cell lysates for the phosphorylation of STING, TBK1, and IRF3.
-
qRT-PCR: Measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15.
-
ELISA: Quantify the secretion of Type I interferons into the cell culture supernatant.
-
Conclusion
This compound is a fundamentally important molecule in both bacterial physiology and host-pathogen interactions. A thorough understanding of its synthesis, signaling pathways, and biological functions is paramount for researchers in microbiology, immunology, and drug development. The experimental protocols and foundational knowledge presented in this technical guide provide a solid framework for future investigations into this versatile second messenger. As research continues to unravel the complexities of c-di-AMP signaling, it holds the promise of yielding novel therapeutic strategies against infectious diseases and for modulating the immune system.
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 7. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Cyclic di-AMP Disodium: Properties, Signaling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental chemical and physical properties of cyclic di-AMP (c-di-AMP) disodium salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are working with this critical bacterial second messenger and potent stimulator of the innate immune system. This document includes key data on its properties, detailed signaling pathways, and practical experimental protocols.
Core Chemical and Physical Properties
Cyclic di-AMP disodium is a key signaling molecule found in many bacteria and archaea. In recent years, it has garnered significant interest due to its role as a potent agonist of the stimulator of interferon genes (STING) pathway in mammalian cells, making it a promising candidate for vaccine adjuvants and cancer immunotherapies.[1][2] Understanding its basic properties is crucial for its effective use in research and development.
General Properties
| Property | Value | References |
| Synonyms | c-di-AMP disodium salt, Cyclic diadenylate disodium, 3',5'-Cyclic diadenylic acid disodium salt | [3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | Typically ≥95% or ≥98% (as determined by HPLC) | [][6] |
| Storage | Store at -20°C | [2][6] |
| Stability | Stable for at least one year when stored as a lyophilized powder at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | [2][7] |
Chemical and Physical Data
| Parameter | Value | References |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [1][3][4] |
| Molecular Weight | 702.38 g/mol | [3] |
| CAS Number | 2734909-87-4 | [1][3][4] |
| Solubility | Soluble in water. Specific solubilities reported include 1 mg/mL, ≥ 16 mM, and up to 20 mM. The disodium salt form offers enhanced water solubility and stability compared to the free acid. | [2][4][6] |
| UV Absorbance (λmax) | 205 nm, 260 nm | [4] |
| Infrared Spectroscopy | A patent for crystalline this compound salt reports characteristic peaks at or near 3119, 1604, 1220, and 1073 cm⁻¹. | [8] |
Signaling Pathways Involving c-di-AMP
Cyclic di-AMP is a central signaling molecule that regulates a wide array of physiological processes in bacteria, including cell wall homeostasis, potassium transport, and virulence.[9][10][11] In mammals, it is recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system.
Bacterial Signaling
In bacteria, c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[10][12] Its intracellular levels are controlled by the activity of phosphodiesterases (PDEs) that degrade it.[10][12] c-di-AMP exerts its regulatory effects by binding to a variety of protein and RNA receptors.
Eukaryotic STING Pathway Activation
In eukaryotic cells, c-di-AMP produced by invading bacteria is detected in the cytoplasm. It can directly bind to the STING protein located on the endoplasmic reticulum.[9] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an antiviral and anti-bacterial state.[1][9]
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Preparation of a Standard Stock Solution
Objective: To prepare a sterile, aqueous stock solution of this compound for use in cell culture or in vitro assays.
Materials:
-
This compound salt (lyophilized powder)
-
Endotoxin-free, sterile physiological water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculation: Determine the required volume of solvent to add to the lyophilized powder to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 702.38 g/mol ):
-
Moles = 0.001 g / 702.38 g/mol = 1.424 x 10⁻⁶ mol
-
Volume = 1.424 x 10⁻⁶ mol / 0.010 mol/L = 1.424 x 10⁻⁴ L = 142.4 µL
-
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile, endotoxin-free water or buffer to the vial.[7]
-
Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution.[7] The solution should be clear and colorless.
-
Sterilization (Optional but Recommended for Cell-Based Assays): If the intended use is in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Quantification of c-di-AMP Synthase Activity via HPLC
Objective: To quantify the enzymatic synthesis of c-di-AMP from ATP by a diadenylate cyclase (e.g., DisA) using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from methodologies used for studying Mycobacterium smegmatis DisA.[13][14][15]
Materials:
-
Purified diadenylate cyclase enzyme
-
ATP solution (e.g., 0.5 mM)
-
MgCl₂ solution (e.g., 5 mM)
-
Reaction Buffer (Buffer C): 50 mM Tris-HCl (pH 9.4), 300 mM NaCl[14][15]
-
Stop Solution: 10 mM EDTA
-
HPLC system with a reverse-phase C18 column
-
HPLC Buffer D: 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 5.9[14][15]
-
HPLC Buffer E: 75% (v/v) Buffer D, 25% (v/v) Methanol[14][15]
Procedure:
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
1 µM purified diadenylate cyclase
-
0.5 mM ATP
-
5 mM MgCl₂
-
Reaction Buffer (Buffer C) to a final volume of 50 µL
-
-
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4 hours). The optimal time may vary depending on the enzyme's activity.[14][15]
-
Reaction Termination: Stop the reaction by adding the stop solution (10 mM EDTA).[14]
-
Sample Preparation: Centrifuge the reaction sample at high speed (e.g., 1,530 x g) for 30 minutes at 4°C to pellet any precipitate.[13][14] Collect the supernatant for analysis.
-
HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions.
-
Inject 20 µL of the supernatant into the HPLC system.
-
Separate the nucleotides using a suitable gradient of Buffer D and Buffer E.
-
Monitor the elution profile by measuring absorbance at 259 nm or 260 nm.
-
ATP and c-di-AMP will have distinct retention times (e.g., in one reported method, ATP elutes at ~17.4 min and c-di-AMP at ~23.7 min).[15]
-
-
Quantification: Create a standard curve by injecting known concentrations of a this compound standard. Calculate the amount of c-di-AMP produced in the enzymatic reaction by comparing the peak area to the standard curve.
Identification of c-di-AMP Binding Proteins via Pull-Down Assay
Objective: To identify proteins from a cell lysate that bind to c-di-AMP using a biotinylated analog of the nucleotide and magnetic beads.[16]
Materials:
-
Biotinylated c-di-AMP
-
Streptavidin-coated magnetic beads
-
Cell lysate (prepared in a suitable lysis buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Magnetic rack
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in wash buffer.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Repeat the wash step two more times.
-
-
Coupling of Biotinylated c-di-AMP:
-
Incubate the washed beads with a solution of biotinylated c-di-AMP for a specified time (e.g., 1 hour) at room temperature with gentle rotation to allow for binding.
-
Wash the beads three times with wash buffer to remove any unbound biotinylated c-di-AMP.
-
-
Protein Binding (Pull-Down):
-
Add the prepared cell lysate to the beads coupled with biotinylated c-di-AMP.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow proteins to bind.
-
As a negative control, use beads without c-di-AMP or beads with a non-biotinylated competitor.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant (unbound proteins).
-
Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add SDS-PAGE loading buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise the protein bands of interest and identify them using mass spectrometry.
-
This guide provides a foundational understanding of this compound for its application in research and development. For specific experimental applications, further optimization of these protocols may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cyclic di-AMP (sodium salt) - Cayman Chemical [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 6. c-di-AMP sodium salt 98 (HPLC) CAS 54447-84-6 [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. data.epo.org [data.epo.org]
- 9. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis [bio-protocol.org]
- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
The Core of Control: An In-depth Technical Guide to the c-di-AMP Signaling Pathway in Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many Gram-positive bacteria, playing a central role in regulating essential physiological processes.[1][2] Its significance is underscored by its essentiality for the viability of numerous pathogenic species, making the c-di-AMP signaling pathway a promising target for novel antimicrobial drug development.[3][4] This technical guide provides a comprehensive overview of the core components of this pathway, quantitative data on molecular interactions, detailed experimental protocols for its study, and visualizations of the key signaling cascades.
The c-di-AMP Signaling Cascade: Synthesis, Degradation, and Regulation
The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) that synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1][4]
Synthesis of c-di-AMP:
Diadenylate cyclases are responsible for the condensation of two ATP molecules to form c-di-AMP.[2] In Gram-positive bacteria, the most prominent DAC is CdaA (also known as DacA), which is essential for the growth of many species, including Staphylococcus aureus and Listeria monocytogenes.[3] Some bacteria, like Bacillus subtilis, possess additional DACs such as DisA and CdaS, which are involved in DNA integrity surveillance and sporulation, respectively.[5][6]
Degradation of c-di-AMP:
Phosphodiesterases hydrolyze c-di-AMP to linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1] Two main families of c-di-AMP-specific PDEs have been identified in Gram-positive bacteria: GdpP and PgpH.[7] The activity of these enzymes is crucial for preventing the toxic accumulation of c-di-AMP.[5]
References
- 1. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 2. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of c-di-AMP Disodium as a STING Agonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, is a potent activator of the innate immune system through its direct agonism of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] This guide provides a detailed technical overview of the molecular mechanism by which c-di-AMP disodium binds to and activates the STING pathway. It covers the initial binding event, subsequent conformational changes, downstream signaling cascades involving TBK1 and IRF3, and the ultimate induction of type I interferons and other pro-inflammatory cytokines. This document includes quantitative binding and activation data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.
The c-di-AMP-STING Signaling Axis: A Step-by-Step Mechanism
The activation of STING by c-di-AMP is a multi-step process that translates the detection of a microbial molecular pattern into a robust innate immune response. STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER) that functions as a central hub in response to cytosolic nucleic acids.[5][6]
Ligand Binding to the STING Dimer
In its inactive state, STING exists as a dimer on the ER membrane. The cytosolic C-terminal domain (CTD) of the STING dimer forms a "V-shaped" ligand-binding domain (LBD).[7] c-di-AMP, a cyclic dinucleotide, directly binds within a pocket at this dimer interface.[8][9] The binding interaction is specific, discriminating against other types of nucleotides, although the affinity of c-di-AMP is generally lower than that of the endogenous mammalian STING ligand 2'3'-cGAMP.[8][10]
Conformational Rearrangement and Oligomerization
The binding of c-di-AMP induces a significant conformational change in the STING dimer.[11] This involves a closure of the ligand-binding domain "lid" over the bound c-di-AMP molecule and a large-scale rotation (approximately 180°) of the entire LBD relative to the N-terminal transmembrane domains.[12] This structural rearrangement exposes new surfaces on the sides of the STING dimer, promoting higher-order oligomerization into tetramers and even larger complexes.[12][13]
Translocation from the ER to the Golgi Apparatus
This ligand-induced oligomerization is a critical signal for STING to translocate from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[11][12] This trafficking event concentrates the activated STING oligomers into perinuclear punctate structures and is essential for the recruitment and activation of downstream signaling components.[12][14][15]
Recruitment and Activation of TBK1
Within the Golgi compartments, the activated STING oligomers serve as a scaffold to recruit the serine/threonine kinase TANK-binding kinase 1 (TBK1).[16][17] The C-terminal tail (CTT) of STING is crucial for this interaction.[8][18] The close proximity of TBK1 molecules on the STING scaffold facilitates their trans-autophosphorylation and activation.
Phosphorylation of IRF3 and Activation of NF-κB
Once activated, TBK1 phosphorylates key downstream targets. Primarily, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[16][17][19] STING acts as a crucial scaffold, bringing both TBK1 and IRF3 into close proximity to ensure efficient and specific phosphorylation.[18][19] In parallel, the STING-TBK1 complex can also lead to the activation of the IKK complex, which in turn activates the transcription factor Nuclear Factor-κB (NF-κB).[20][21]
Nuclear Translocation and Gene Induction
Phosphorylated IRF3 forms a dimer, which then translocates from the cytoplasm into the nucleus.[16] Similarly, activated NF-κB also moves into the nucleus. These transcription factors work synergistically to bind to the promoters of target genes, driving the expression of type I interferons (IFN-α, IFN-β) and a suite of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[20][21] This cytokine milieu orchestrates a broad anti-pathogen and anti-tumor immune response.
Quantitative Data: Binding Affinities and Activation Potency
The interaction between cyclic dinucleotides and STING can be quantified to compare the potency of different agonists. The data below is compiled from various studies, primarily focusing on human STING.
| Ligand | Parameter | Value | Species | Reference(s) |
| c-di-GMP | Binding Affinity (Kd) | 1.21 µM | Not Specified | [22] |
| c-di-GMP | Binding Affinity (Kd) | ~2.4 - 5 µM | Human | [7] |
| c-di-GMP | Binding Affinity (Kd) | ~4.4 µM | Human | [23] |
| c-di-AMP | Binding Affinity (Kd) | Lower affinity than c-di-GMP | Not Specified | [8] |
| 2'3'-cGAMP | Binding Affinity (Kd) | ~4 nM | Not Specified | [22] |
| c-di-GMP | IFN-β Induction (EC50) | >500 nM | Not Specified | [22] |
| 2'3'-cGAMP | IFN-β Induction (EC50) | ~15 - 42 nM | Not Specified | [22] |
Table 1: Comparative quantitative data for STING ligands.
Key Experimental Protocols
The following protocols describe common methods used to characterize the activity of c-di-AMP as a STING agonist.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Principle: A solution of the ligand (e.g., c-di-AMP) is titrated into a solution containing the protein (e.g., purified STING C-terminal domain) in the sample cell of a microcalorimeter. The heat changes upon each injection are measured relative to a reference cell.
-
Methodology:
-
Express and purify the human STING C-terminal domain (e.g., residues 155-341 or 149-341) using recombinant protein expression systems.[7]
-
Dialyze the purified protein and dissolve the c-di-AMP ligand in the identical buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Load the STING protein solution (e.g., 50 µM) into the sample cell of the calorimeter.[23]
-
Load the c-di-AMP solution (e.g., 500 µM) into the injection syringe.[23]
-
Perform a series of small, sequential injections of c-di-AMP into the STING solution at a constant temperature (e.g., 25°C).
-
Integrate the heat change data for each injection and plot it against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and stoichiometry.[7][23]
-
Western Blotting for Pathway Activation
Western blotting is used to detect the phosphorylation of key signaling proteins, which is a hallmark of STING pathway activation.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.
-
Methodology:
-
Culture cells of interest (e.g., bone marrow-derived dendritic cells, HEK293T cells expressing STING) and treat with c-di-AMP (e.g., 20 µg/ml) or a control for various time points.[24]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with primary antibodies specific for p-STING, p-TBK1, p-IRF3, or total protein controls overnight at 4°C.[12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
IFN-β Promoter Reporter Assay
This assay measures the transcriptional activity induced by the STING pathway.
-
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an interferon-sensitive response element (ISRE). Activation of the STING pathway leads to IRF3-mediated transcription, resulting in luciferase expression, which is quantified by measuring light output.
-
Methodology:
-
Co-transfect HEK293T cells with an expression plasmid for human STING, an ISRE-luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).[15]
-
After 24 hours, treat the cells with varying concentrations of c-di-AMP.
-
After a defined incubation period (e.g., 18-24 hours), lyse the cells using the manufacturer's passive lysis buffer.
-
Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the ISRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are typically expressed as fold induction over untreated controls.[12]
-
Visualizations: Pathways and Workflows
c-di-AMP STING Signaling Pathway
Caption: c-di-AMP induced STING signaling cascade.
Experimental Workflow: Western Blot for Protein Phosphorylation
Caption: Workflow for detecting STING pathway activation.
Logical Relationship: From Ligand Binding to Activation
Caption: Core sequence of events in STING activation.
Conclusion and Future Directions
This compound is a direct and effective agonist of the STING pathway, initiating a potent type I interferon response. The mechanism proceeds through a well-defined series of molecular events: direct binding to the STING dimer, induction of a profound conformational change that drives oligomerization and translocation, and the formation of a signaling scaffold in the Golgi for the activation of TBK1 and subsequent phosphorylation of IRF3. The parallel activation of NF-κB further amplifies the pro-inflammatory signal. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is critical for researchers in immunology and for professionals developing novel STING-targeting adjuvants, vaccine formulations, and cancer immunotherapies. Future research will likely focus on developing c-di-AMP analogs with enhanced stability, improved delivery, and fine-tuned activation profiles for greater therapeutic efficacy.
References
- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 2. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Advances in Research on the Role of Bacterial c-di-AMP in Host Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 14. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 18. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 20. pnas.org [pnas.org]
- 21. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Endogenous Production of Cyclic di-AMP in Bacterial Species: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in numerous bacterial species, playing a central role in signal transduction pathways that govern essential physiological processes. Its discovery has unveiled a new layer of regulatory complexity in bacteria and presented novel opportunities for antimicrobial drug development. This technical guide provides an in-depth overview of the endogenous production of c-di-AMP, its regulatory mechanisms, and its physiological significance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital signaling molecule. The guide details the enzymatic machinery responsible for c-di-AMP synthesis and degradation, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways.
Introduction
Cyclic di-AMP is a key signaling molecule utilized by a wide range of bacteria, particularly Gram-positive species, to regulate a variety of cellular processes.[1][2] Unlike some other second messengers, c-di-AMP is essential for the viability of many bacteria under normal growth conditions, making its metabolic pathway an attractive target for novel antimicrobial agents.[1][2] This nucleotide second messenger is involved in critical functions such as maintaining cell wall homeostasis, regulating potassium transport, ensuring DNA integrity, and controlling biofilm formation and virulence.[1][3][4] The intracellular concentration of c-di-AMP is tightly controlled by the coordinated activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][5] Dysregulation of c-di-AMP levels, either through excessive accumulation or depletion, can be detrimental or even lethal to the bacterial cell.[6][7] This guide will delve into the core aspects of c-di-AMP metabolism and signaling.
The Enzymatic Machinery of c-di-AMP Homeostasis
The cellular pool of c-di-AMP is dynamically regulated by the opposing activities of diadenylate cyclases and phosphodiesterases.
Synthesis of c-di-AMP: Diadenylate Cyclases (DACs)
Diadenylate cyclases catalyze the condensation of two ATP molecules to produce c-di-AMP.[2][6][8] Several classes of DACs have been identified in bacteria, with the most common being CdaA and DisA.[6]
-
CdaA (DacA): This is the most widespread class of DAC and is the sole diadenylate cyclase in many pathogenic Firmicutes, including Staphylococcus aureus and Listeria monocytogenes.[9][10][11] CdaA is typically a membrane-anchored protein.[10]
-
DisA: This enzyme is involved in monitoring DNA integrity and its activity can be influenced by the presence of DNA secondary structures.[9]
-
CdaS: This DAC is primarily involved in processes like sporulation.[10]
Bacillus subtilis is a notable example of a bacterium that possesses three distinct diadenylate cyclases: CdaA, DisA, and the sporulation-specific CdaS.[3][7]
Degradation of c-di-AMP: Phosphodiesterases (PDEs)
Phosphodiesterases hydrolyze c-di-AMP to either 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[8] The primary classes of c-di-AMP-specific PDEs include:
-
GdpP: A membrane-associated PDE that contains a DHH/DHHA1 domain and is a key regulator of c-di-AMP levels.[12]
-
Pde2: A cytoplasmic PDE that preferentially hydrolyzes pApA to AMP, thereby indirectly influencing c-di-AMP levels by controlling the concentration of the GdpP inhibitor, pApA.[13]
-
PgpH: Another class of PDE involved in c-di-AMP degradation.[13]
Quantitative Insights into c-di-AMP Signaling
The precise intracellular concentration of c-di-AMP is crucial for proper cellular function. Below are tables summarizing available quantitative data on c-di-AMP levels and enzyme kinetics.
Table 1: Intracellular Concentrations of c-di-AMP in Various Bacterial Species
| Bacterial Species | Condition | c-di-AMP Concentration (µM) | Reference |
| Bacillus subtilis | High K+ | 1.7 - 5.1 | [14][15] |
| Staphylococcus aureus | Wild-type | 2.1 - 2.8 | [12] |
| Staphylococcus aureus | ΔgdpP mutant | 31.5 - 42.9 | [12] |
| Mycoplasma pneumoniae | Not specified | 0.49 - 0.96 | [14] |
| Synechococcus elongatus | Not specified | 18.8 | [14] |
Table 2: Kinetic Parameters of c-di-AMP Metabolizing Enzymes
| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | K1/2 (µM) | Reference |
| KhtTU (activated by c-di-AMP) | Bacillus subtilis | K+ | - | - | ~40 (at pH 7.5) | [15] |
| KhtTU (activated by c-di-AMP) | Bacillus subtilis | K+ | - | - | 0.70 (at pH 8.5) | [15] |
Experimental Protocols
The study of c-di-AMP requires robust methodologies for its extraction, quantification, and the characterization of its metabolizing enzymes.
Extraction of c-di-AMP from Bacterial Cells
This protocol is adapted from methods for cyclic dinucleotide extraction.[16][17][18]
-
Cell Harvesting: Grow bacterial cells to the desired growth phase. Rapidly harvest the cells by centrifugation. It is crucial to proceed directly with the extraction without delay to prevent alterations in c-di-AMP levels.[16]
-
Washing: Wash the cell pellet with an appropriate buffer, such as ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Resuspend the cell pellet in a small volume of ice-cold PBS and incubate at 100°C for 5 minutes.[16][18]
-
Ethanol Precipitation: Add ice-cold ethanol to a final concentration of 65% and vortex.[16][18]
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 2 minutes at 4°C. The supernatant contains the extracted c-di-AMP.[16][18]
-
Repeat Extraction: Repeat the extraction process on the cell pellet twice more to ensure complete recovery.[16][18]
-
Drying: Pool the supernatants and dry them using a vacuum concentrator.[16] The resulting pellet can be stored at -80°C.
Quantification of c-di-AMP by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of c-di-AMP.[19][20][21]
-
Sample Preparation: Resuspend the dried nucleotide extracts in an appropriate mobile phase, such as 10 mM tributylamine and 15 mM acetic acid in 97:3 water:methanol.[20]
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size).[20]
-
Mobile Phase A: 10 mM tributylamine + 15 mM acetic acid in 97:3 water:methanol.[20]
-
Mobile Phase B: Methanol.
-
Gradient: Develop a suitable gradient for the separation of c-di-AMP from other nucleotides.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive or negative ion mode electrospray ionization (ESI).
-
Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for c-di-AMP will need to be determined on the specific mass spectrometer being used.
-
-
Quantification: Generate a standard curve using known concentrations of a c-di-AMP standard.[20] Normalize the quantified c-di-AMP levels to total cellular protein or cell number.
Diadenylate Cyclase (DAC) Activity Assay (TLC-based)
This protocol is based on the use of radiolabeled ATP.[6]
-
Reaction Setup: In a final volume of 20 µl, combine the purified DAC enzyme, reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), and ATP. Include a small amount of [α-³²P]ATP as a tracer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 0.5 M.[6]
-
Thin-Layer Chromatography (TLC):
-
Plate: Use a polyethyleneimine (PEI) cellulose TLC plate.
-
Spotting: Spot a small volume (e.g., 2-5 µl) of the reaction mixture onto the TLC plate.
-
Developing Solvent: Develop the chromatogram using an appropriate solvent system (e.g., 1.5 M KH₂PO₄, pH 3.5).
-
-
Detection: Expose the TLC plate to a phosphor screen and visualize the separated [α-³²P]ATP and [α-³²P]c-di-AMP using a phosphorimager.
-
Quantification: Quantify the intensity of the spots corresponding to ATP and c-di-AMP to determine the percentage of substrate conversion.
c-di-AMP Phosphodiesterase (PDE) Activity Assay (HPLC-based)
This protocol outlines a non-radioactive method for measuring PDE activity.[21][22]
-
Reaction Setup: In a reaction mixture, combine the purified PDE enzyme, reaction buffer (e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 10 mM MnCl₂), and a known concentration of c-di-AMP.[21]
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[21]
-
Centrifugation: Centrifuge the reaction mixture to pellet the denatured protein.
-
HPLC Analysis:
-
Injection: Inject the supernatant onto a reverse-phase C18 HPLC column.
-
Detection: Monitor the elution of c-di-AMP and its degradation product (pApA or AMP) by UV absorbance at 254 nm.
-
Quantification: Determine the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.
-
c-di-AMP Signaling Pathways
c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules, including proteins and riboswitches.
Regulation of Potassium Homeostasis in Bacillus subtilis
In B. subtilis, c-di-AMP is a master regulator of potassium homeostasis.[3][4][23][24] High intracellular potassium levels stimulate c-di-AMP synthesis.[5][15] The accumulated c-di-AMP then acts to reduce potassium uptake and increase potassium export through multiple mechanisms:
-
Inhibition of K+ uptake: c-di-AMP binds to and inhibits the activity of the potassium transporters KtrAB and KimA.[3][7] It also binds to a riboswitch in the mRNA of the genes encoding these transporters, leading to premature termination of transcription.[7]
-
Activation of K+ export: c-di-AMP binds to and activates the potassium exporters KhtTU and CpaA, promoting the efflux of excess potassium.[4][23]
This intricate regulatory network ensures that the intracellular potassium concentration is maintained within a narrow, optimal range.
Caption: c-di-AMP signaling in Bacillus subtilis potassium homeostasis.
c-di-AMP Signaling in Staphylococcus aureus
In S. aureus, c-di-AMP is synthesized by the essential diadenylate cyclase DacA and is primarily degraded by the phosphodiesterase GdpP.[8] High levels of c-di-AMP in S. aureus, often resulting from mutations in gdpP, are associated with increased resistance to β-lactam antibiotics.[12] c-di-AMP also plays a crucial role in controlling cell size and responding to cell envelope stress.[12] Effector proteins in S. aureus that bind c-di-AMP include those involved in potassium transport, highlighting a conserved function of this second messenger.
Caption: Overview of c-di-AMP metabolism and its roles in Staphylococcus aureus.
c-di-AMP Signaling as a Target for Drug Development
The essentiality of c-di-AMP in many pathogenic bacteria makes the enzymes involved in its synthesis and degradation attractive targets for the development of novel antibiotics.[1][2] Inhibitors of diadenylate cyclases, particularly CdaA, could lead to the depletion of c-di-AMP and subsequent bacterial cell death. Conversely, targeting the phosphodiesterases to cause an accumulation of c-di-AMP could also be a viable strategy, as high levels of this second messenger are often toxic.[7] The growing understanding of the structural and functional characteristics of these enzymes is paving the way for structure-based drug design and high-throughput screening for potent and specific inhibitors.
Conclusion
The endogenous production of c-di-AMP is a tightly regulated process that is fundamental to the survival and virulence of a broad range of bacteria. A deep understanding of the enzymes that govern its intracellular concentration, the signaling pathways it controls, and the methodologies to study it are crucial for both basic research and the development of new therapeutic interventions. This guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and offering practical guidance for future investigations into this fascinating and important second messenger. Further research into the kinetic properties of c-di-AMP metabolizing enzymes and the elucidation of additional signaling pathways will undoubtedly uncover new facets of bacterial physiology and present novel opportunities for combating infectious diseases.
References
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 3. Essentiality of c-di-AMP in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis | PLOS Genetics [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenotypes Associated with the Essential Diadenylate Cyclase CdaA and Its Potential Regulator CdaR in the Human Pathogen Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [en.bio-protocol.org]
- 18. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]
- 19. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 21. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
- 22. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Key Bacterial Messenger: A Structural Analysis of c-di-AMP Disodium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in numerous bacteria, playing a pivotal role in a wide array of physiological processes, including cell wall homeostasis, potassium transport, and virulence. In eukaryotes, it is a potent activator of the innate immune system through the STING (Stimulator of Interferon Genes) pathway. This technical guide provides a comprehensive overview of the structural analysis of the disodium salt of c-di-AMP, offering detailed experimental protocols and quantitative data to aid researchers in their exploration of this multifaceted signaling molecule.
Physicochemical Properties of c-di-AMP Disodium Salt
The disodium salt of c-di-AMP is a stable, water-soluble form of the molecule, making it amenable to a variety of analytical techniques. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [1] |
| Molecular Weight | 702.38 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | [1] |
| UV Absorbance (λmax) | ~259 nm | [2] |
Methodologies for Structural Elucidation
The three-dimensional structure and molecular interactions of c-di-AMP are primarily investigated using a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of c-di-AMP, often in complex with its protein or RNA targets. This technique has been instrumental in revealing the conformational plasticity of c-di-AMP and the specific interactions that govern its binding to diverse receptors.[3]
Experimental Protocol: Crystallization of a c-di-AMP-Protein Complex
This protocol provides a general framework for the co-crystallization of a target protein with c-di-AMP. Specific conditions will need to be optimized for each protein-ligand pair.
-
Protein Purification: The target protein is expressed and purified to homogeneity (>95% purity as determined by SDS-PAGE). The final purification step should ideally be size-exclusion chromatography in a buffer suitable for crystallization.
-
Complex Formation: The purified protein is concentrated to a suitable concentration (typically 5-10 mg/mL). This compound salt is added to the protein solution at a molar excess (e.g., 2 to 10-fold) to ensure saturation of the binding sites.[4] The mixture is incubated on ice for at least 30 minutes to allow for complex formation.
-
Crystallization Screening: The protein-c-di-AMP complex is subjected to high-throughput crystallization screening using commercial screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed.[5]
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Data Collection: Single crystals of sufficient size and quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4][6]
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a homologous protein structure as a search model, if available. The c-di-AMP molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[7]
Table 1: Example Crystallization Conditions for c-di-AMP-Protein Complexes
| Protein | Ligand Concentration | Crystallization Condition | Resolution (Å) | PDB ID |
| DarA from B. subtilis | 2-fold molar excess of c-di-AMP | 10% poly-γ-glutamic acid polymer LM, 0.4 M sodium formate, 0.1 M imidazole HCl, pH 6.5 | 1.30 | [4] |
| CdaA from L. monocytogenes | Co-crystallization with ATP and Co²⁺ (c-di-AMP formed in situ) | Trigonal lattice with unit cell parameters of a = b = 121.90 Å, c = 141.59 Å | 2.0 - 2.8 | [6] |
| KtrCB from B. subtilis | 500 µM c-di-AMP, 500 µM ATP, 500 µM MgCl₂ | 100 mM Tris-HCl pH 8.5, 700 mM KCl, and 24% PEG 400 | - | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of c-di-AMP in solution, providing information that is complementary to the static picture from X-ray crystallography.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound salt in a deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.7 mL.[9]
-
For studying protein-ligand interactions, a ¹⁵N-labeled protein sample is typically prepared at a concentration of 0.1-0.5 mM.[10]
-
The sample should be free of any particulate matter. If necessary, filter the sample through a 0.22 µm filter.[11]
-
-
NMR Experiments:
-
1D ¹H and ³¹P NMR: To confirm the identity and purity of the c-di-AMP sample.
-
2D NMR (COSY, TOCSY, HSQC, HMBC): To assign the proton, carbon, and phosphorus resonances of c-di-AMP.
-
NOESY/ROESY: To determine through-space proton-proton proximities, which are used to define the three-dimensional conformation of the molecule.
-
Chemical Shift Perturbation (CSP) Titrations: To identify the binding interface and determine the binding affinity of c-di-AMP to its target protein. This involves acquiring a series of 2D ¹H-¹⁵N HSQC spectra of the labeled protein upon titration with unlabeled c-di-AMP.
-
-
Data Analysis: NMR data is processed and analyzed using specialized software (e.g., MestreNova, TopSpin). Structural calculations are performed using programs like CYANA or XPLOR-NIH.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an essential tool for the identification and quantification of c-di-AMP in complex biological samples.
Experimental Protocol: LC-MS/MS for c-di-AMP Quantification
This protocol is adapted from methods for quantifying cyclic dinucleotides in bacterial extracts.[12]
-
Sample Extraction:
-
Bacterial cell pellets are resuspended in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Cells are lysed by bead beating or sonication.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the nucleotides is collected.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separation.[13]
-
Mobile Phase A: 10 mM ammonium acetate in water.[14]
-
Mobile Phase B: Methanol.[14]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.[12] This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of c-di-AMP) and monitoring specific fragment ions produced by collision-induced dissociation (CID).
-
Data Analysis: The concentration of c-di-AMP in the sample is determined by comparing the peak area of the specific MRM transition to a standard curve generated with known concentrations of this compound salt.
-
Table 2: Key Mass Spectrometry Parameters for c-di-AMP Analysis
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 659.1 | |
| Fragment Ions (m/z) | 330.1, 136.1 | |
| Collision Energy | Optimized for specific instrument | [12] |
Signaling Pathways Involving c-di-AMP
c-di-AMP is a central signaling molecule in both bacteria and eukaryotes, regulating distinct pathways with profound physiological consequences.
Bacterial c-di-AMP Signaling
In bacteria, the intracellular concentration of c-di-AMP is tightly controlled by the activities of diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.[15] c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and riboswitches.[15]
Caption: Bacterial c-di-AMP synthesis, degradation, and signaling cascade.
Eukaryotic STING Pathway Activation
In eukaryotic cells, c-di-AMP, often introduced during bacterial infection, is a potent activator of the innate immune response via the STING pathway.[16] This leads to the production of type I interferons and other pro-inflammatory cytokines.
Caption: Activation of the STING pathway by c-di-AMP in eukaryotic cells.
Logical Workflow for Structural Analysis
The comprehensive structural analysis of c-di-AMP involves a logical progression of experiments, from initial characterization to detailed interaction studies.
Caption: A logical workflow for the structural analysis of c-di-AMP.
Conclusion
The structural analysis of this compound is fundamental to understanding its diverse biological roles and for the development of novel therapeutics targeting bacterial infections and modulating the host immune response. This guide provides a foundational framework of the key methodologies and signaling contexts for researchers in this dynamic field. The detailed protocols and structured data herein are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of c-di-AMP signaling.
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. nmr-bio.com [nmr-bio.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
The Role of c-di-AMP Disodium in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a critical role in prokaryotic physiology, governing processes from cell wall homeostasis to virulence.[1] In recent years, c-di-AMP has emerged as a key pathogen-associated molecular pattern (PAMP) recognized by the host innate immune system. Its disodium salt form is a stable, water-soluble molecule frequently used in research. This technical guide provides an in-depth overview of the core mechanisms by which c-di-AMP disodium activates innate immunity, with a focus on the STING (Stimulator of Interferon Genes) pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in this field.
Core Mechanism: Activation of the STING Pathway
The primary mechanism by which this compound elicits an innate immune response is through the direct activation of the STING pathway. STING is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a central hub for the detection of cyclic dinucleotides (CDNs) and cytosolic DNA.[2]
Upon entering the host cell cytoplasm, c-di-AMP binds directly to the C-terminal domain of STING dimers.[3][4] This binding event induces a significant conformational change in the STING protein, triggering its trafficking from the ER through the Golgi apparatus to per-nuclear endosomes.[3][5] This translocation is a critical step for the recruitment and activation of downstream signaling components.
The activated STING protein serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2]
Figure 1: c-di-AMP Mediated STING Signaling Pathway
Quantitative Data
The following tables summarize key quantitative data related to the interaction of cyclic dinucleotides with STING and the subsequent cellular responses. It is important to note that while direct high-affinity binding of c-di-AMP to STING is established, precise Kd values are not as extensively reported as for other cyclic dinucleotides like 2'3'-cGAMP.
| Ligand | Receptor | Binding Affinity (Kd) | Method |
| c-di-GMP | STING (C-terminal domain) | ~5 µM | Equilibrium Dialysis |
| c-di-GMP | STING | 2.4 ± 0.5 µM | Isothermal Titration Calorimetry (ITC)[4] |
| 2'3'-cGAMP | STING | ~4 nM | Isothermal Titration Calorimetry (ITC)[6] |
| c-di-AMP | STING | Lower affinity than c-di-GMP | Competition Assays[3][4] |
Table 1: Binding Affinities of Cyclic Dinucleotides to STING
| Ligand | Cell Type | Readout | EC50 |
| c-di-GMP | Not specified | IFN-β Induction | >500 nM[6] |
| 2'3'-cGAMP | Not specified | IFN-β Induction | ~20 nM[6] |
Table 2: Effective Concentrations for STING-Mediated Responses
| Stimulus | Cell Type | Cytokine | Concentration |
| Poly I:C (400 ng/mL) | A549 | IFN-β | 111.4 pg/mL |
| Poly I:C (200 ng/mL) | A549 | IFN-β | 33.7 pg/mL |
| CpG DNA | Mouse Dendritic Cells | IFN-α | >1000 pg/mL[7] |
| NDV Infection | Mouse Dendritic Cells | IFN-α | ~800 pg/mL[7] |
Table 3: Reference Cytokine Induction Levels in Response to Various Stimuli
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: In Vitro c-di-AMP Binding to STING (Competition Assay)
This protocol is adapted from competitive binding assays using radiolabeled ligands.
1. Materials:
-
Purified recombinant STING protein (C-terminal domain is sufficient)
-
Radiolabeled c-di-GMP (e.g., [32P]c-di-GMP)
-
Unlabeled this compound (as competitor)
-
Unlabeled c-di-GMP (as positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Nitrocellulose membrane
-
Scintillation fluid and counter
2. Method:
-
Prepare a reaction mixture containing a fixed concentration of purified STING protein and radiolabeled c-di-GMP in binding buffer.
-
Add increasing concentrations of unlabeled this compound to the reaction mixtures. Include a set of reactions with increasing concentrations of unlabeled c-di-GMP as a positive control for competition.
-
Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
Filter the reactions through a nitrocellulose membrane under vacuum. Proteins and bound ligands will be retained on the membrane.
-
Wash the membrane with cold binding buffer to remove unbound radiolabeled ligand.
-
Allow the membrane to air dry, then place it in a scintillation vial with scintillation fluid.
-
Quantify the amount of bound radiolabeled ligand using a scintillation counter.
-
Plot the percentage of bound radiolabeled c-di-GMP as a function of the concentration of unlabeled competitor (c-di-AMP or c-di-GMP). A decrease in signal with increasing competitor concentration indicates binding competition.
Protocol 2: STING Activation in HEK293T Cells (Reporter Gene Assay)
HEK293T cells are often used for these assays as they have low endogenous STING expression.
1. Materials:
-
HEK293T cells
-
Expression plasmids for human STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control (for normalization).
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Digitonin for cell permeabilization (optional, for enhanced delivery of c-di-AMP)
-
Dual-luciferase reporter assay system
-
Luminometer
2. Method:
-
Day 1: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: 24 hours post-transfection, stimulate the cells with varying concentrations of this compound. For enhanced delivery, cells can be permeabilized with a low concentration of digitonin during stimulation.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the IFN-β promoter and thus STING activation.
Protocol 3: Quantification of IFN-β Secretion by ELISA
This protocol describes the measurement of IFN-β in the supernatant of stimulated immune cells (e.g., dendritic cells or macrophages).
1. Materials:
-
Primary immune cells (e.g., bone marrow-derived dendritic cells) or a relevant cell line.
-
This compound
-
Cell culture medium
-
Human or mouse IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit or 1% BSA in PBS)
-
Microplate reader
2. Method:
-
Cell Stimulation: Plate the immune cells in a 96-well plate and stimulate with various concentrations of this compound for 24-48 hours. Include an unstimulated control.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA Procedure (follow kit manufacturer's instructions, a general outline is provided): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. Incubate. e. Wash the plate and add streptavidin-HRP. Incubate. f. Wash the plate and add the TMB substrate. Incubate in the dark until color develops. g. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IFN-β in the samples.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the immunostimulatory properties of this compound.
Figure 2: Experimental Workflow for c-di-AMP Activity
Conclusion
This compound is a potent activator of the innate immune system through its direct interaction with the STING pathway. This technical guide provides a foundational understanding of the molecular mechanisms, relevant quantitative data, and detailed experimental protocols for researchers and drug development professionals. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for conceptualizing and executing research in this exciting and rapidly evolving field. Further investigation into the therapeutic potential of c-di-AMP and other STING agonists holds great promise for the development of novel vaccines, adjuvants, and immunotherapies.
References
- 1. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type I Interferon Induction in Dendritic Cells Requires IRF-8 That Effects the Feedback Phase of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
enzymatic synthesis of c-di-AMP disodium using diadenylate cyclase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial bacterial second messenger that governs a wide array of physiological processes, including cell wall homeostasis, potassium transport, and DNA integrity.[1][2][3][4] Its discovery has opened new avenues for antimicrobial drug development and has highlighted its role as a potent vaccine adjuvant.[5] This technical guide provides an in-depth overview of the enzymatic synthesis of c-di-AMP disodium salt using diadenylate cyclase enzymes. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the core signaling pathway and experimental workflow to aid researchers in the production and study of this important molecule.
Introduction to c-di-AMP and Diadenylate Cyclases
Cyclic di-AMP is synthesized from two molecules of adenosine triphosphate (ATP) by a class of enzymes known as diadenylate cyclases (DACs).[6][7][8] These enzymes are found in many Gram-positive bacteria, some Gram-negative species, and archaea.[1] The intracellular levels of c-di-AMP are tightly regulated through its synthesis by DACs and degradation by specific phosphodiesterases (PDEs).[2][6][9] Dysregulation of c-di-AMP levels can lead to growth defects and reduced virulence, making the enzymes involved in its metabolism attractive targets for novel antimicrobial agents.[1][2]
There are several classes of DACs, including DisA, CdaA, and CdaS, all of which contain a conserved DAC domain responsible for the synthesis of c-di-AMP.[10][11] This guide will focus on the practical aspects of utilizing these enzymes for the in vitro synthesis of c-di-AMP.
c-di-AMP Signaling Pathway
In bacterial cells, c-di-AMP acts as a signaling molecule by binding to various receptor proteins and riboswitches to modulate downstream cellular processes.[2][4] In eukaryotes, bacterially produced c-di-AMP can stimulate the host's innate immune response through the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons.[1][2]
References
- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria | Semantic Scholar [semanticscholar.org]
- 5. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. journals.asm.org [journals.asm.org]
- 11. The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
The Degradation of c-di-AMP Disodium in Host Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria. When released into the host cytoplasm during infection, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP), triggering a potent innate immune response. This response is primarily mediated by the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. To maintain immune homeostasis and prevent excessive inflammation, host cells have evolved mechanisms to degrade extracellular c-di-AMP. This technical guide provides an in-depth overview of the key enzymes involved in c-di-AMP degradation in host cells, their kinetics, the experimental protocols to study them, and the signaling pathways they regulate.
Core Degradation Machinery in Host Cells: ENPP1 and ENPP3
The primary enzymes responsible for the degradation of extracellular c-di-AMP in mammalian host cells are the ectonucleotide pyrophosphatase/phosphodiesterases 1 and 3 (ENPP1 and ENPP3). These type II transmembrane glycoproteins are expressed on the cell surface and hydrolyze a variety of nucleotides, including c-di-AMP. By breaking down extracellular c-di-AMP, ENPP1 and ENPP3 act as critical negative regulators of the STING signaling pathway, thereby dampening the innate immune response to bacterial infections.[1][2][3][4][5][6]
The degradation of c-di-AMP by these ectoenzymes proceeds through a two-step hydrolysis. First, one of the phosphodiester bonds is cleaved to produce the linear intermediate 5'-phosphoadenylyl-adenosine (pApA). Subsequently, the second phosphodiester bond in pApA is hydrolyzed to yield two molecules of adenosine monophosphate (AMP).
Quantitative Enzymatic Data
While extensive kinetic data for the hydrolysis of the analogous substrate 2'3'-cGAMP and the physiological substrate ATP by ENPP1 and ENPP3 are available, specific kinetic parameters for c-di-AMP are less well-documented. However, substrate preference studies have confirmed that c-di-AMP is a substrate for both enzymes. The available kinetic data for relevant substrates are summarized in the table below to provide a comparative understanding of enzyme efficiency.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Human ENPP1 | ATP | ~2 - 20 | ~3.4 - 12 | ~1.7 x 105 - 6.3 x 104 | [7][8][9][10] |
| Human ENPP1 | 2'3'-cGAMP | 15 | 4 | 2.7 x 105 | [9] |
| Mouse ENPP1 | ATP | 12.1 | 0.76 | 6.3 x 104 | [8] |
| Mouse ENPP3 | 2'3'-cGAMP | 76.5 | 0.89 | 1.16 x 104 | [11] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, ion concentration) and the source of the enzyme (recombinant vs. native).
Signaling Pathways
The degradation of extracellular c-di-AMP by ENPP1 and ENPP3 has a direct impact on the STING-mediated innate immune pathway. The following diagrams illustrate the degradation pathway and its regulatory role.
References
- 1. Identification of the extracellular membrane protein ENPP3 as a major cGAMP hydrolase and innate immune checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP’s role as an immunotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of extracellular membrane protein ENPP3 as a major cGAMP hydrolase, cementing cGAMP's role as an immunotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Kinetic mechanism of ENPP1 ATPase: Implications for aberrant calcification disorders and enzyme replacement therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to Cyclic di-AMP Disodium Binding Proteins and Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-AMP (c-di-AMP) is a ubiquitous second messenger signaling molecule found in many bacteria and archaea. It plays a pivotal role in a wide array of cellular processes, making it a crucial area of study for understanding bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents. In eukaryotes, the presence of c-di-AMP, often secreted by invading pathogens, is a key trigger for the innate immune response. This technical guide provides a comprehensive overview of the known binding proteins and receptors for the disodium salt of c-di-AMP, presenting quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the core signaling pathways.
c-di-AMP Binding Proteins and Receptors: Quantitative Data
The affinity of c-di-AMP for its various protein and RNA receptors is a critical determinant of its signaling function. The dissociation constant (Kd) is a common metric used to quantify this binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of c-di-AMP with several key binding partners.
| Receptor/Binding Protein | Organism/System | Binding Affinity (Kd) | Method | Reference |
| Eukaryotic Receptors | ||||
| STING (Stimulator of Interferon Genes) | Human | ~4.4 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| RECON (Reductase/epimerase/dehydratase family) | Human | High Affinity (IC50 ~300 nM for enzyme inhibition) | Enzyme Inhibition Assay | [2] |
| Bacterial Receptors | ||||
| DarB | Bacillus subtilis | 27.0 ± 1.98 nM | Isothermal Titration Calorimetry (ITC) | [3] |
| KdpD (USP domain) | Staphylococcus aureus | 2 ± 0.18 µM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [4][5] |
| KtrA | Staphylococcus aureus | 64.4 ± 3.4 nM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [6] |
| KhtT | Bacillus subtilis | ~130 nM (at pH 8.0) | Isothermal Titration Calorimetry (ITC) | [7] |
| KhtT | Bacillus subtilis | ~40 nM (at pH 7.5) | Isothermal Titration Calorimetry (ITC) | [7] |
| Pyruvate Carboxylase (PC) | Listeria monocytogenes | Allosteric inhibition | Enzyme kinetics | [8] |
| KimA | Bacillus subtilis | Binds c-di-AMP | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [2] |
| CpaA | Bacillus subtilis | Binds c-di-AMP | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [2] |
| OpuCA | Bacillus subtilis | Binds c-di-AMP | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [2] |
| MgtE | Bacillus subtilis | Binds c-di-AMP | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [2] |
Key Signaling Pathways Involving c-di-AMP
c-di-AMP is a central player in several critical signaling pathways in both bacteria and their eukaryotic hosts. Understanding these pathways is essential for deciphering the functional consequences of c-di-AMP binding to its receptors.
The STING Pathway: A Gateway to Innate Immunity
In mammalian cells, the presence of cytosolic c-di-AMP, often a hallmark of bacterial infection, activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.
Upon binding c-di-AMP, STING undergoes a conformational change, dimerizes, and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor IRF3.[9][10][11][12][13][14][15] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferon genes, mounting an antiviral and antibacterial state.[9][10][11][12][13][14][15]
The RECON Pathway: Modulating the Inflammatory Response
RECON, an oxidoreductase, has been identified as a high-affinity cytosolic sensor for bacterial c-di-AMP. The interaction between c-di-AMP and RECON leads to the inhibition of its enzymatic activity, which in turn modulates the NF-κB signaling pathway.
Binding of c-di-AMP to RECON inhibits its enzymatic activity, which has been shown to release a brake on the activation of the NF-κB pathway.[10][16] This augmented NF-κB activation leads to increased production of pro-inflammatory cytokines, contributing to the host's antibacterial response.[10][16]
Regulation of Potassium Homeostasis in Bacteria
In many bacteria, c-di-AMP is a master regulator of potassium (K+) homeostasis. It controls the activity of potassium transporters to maintain appropriate intracellular potassium concentrations, which is crucial for various cellular functions and survival under changing environmental conditions.
c-di-AMP directly binds to and inhibits the activity of potassium import systems such as KtrAB and KimA.[2][17][18][19][20] This regulation occurs at both the protein activity level and, in some cases, at the level of gene expression through riboswitches.[2][18] By controlling potassium uptake, c-di-AMP helps bacteria to prevent the toxic accumulation of potassium and maintain osmotic balance.[2][18]
Experimental Protocols for Studying c-di-AMP-Protein Interactions
A variety of biophysical and biochemical techniques are employed to identify and characterize the interaction between c-di-AMP and its binding partners. Below are detailed methodologies for some of the key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of an interaction in solution.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (c-di-AMP) is titrated into a solution of the protein of interest, and the resulting heat changes are measured.
Detailed Methodology:
-
Sample Preparation:
-
Prepare a concentrated stock solution of c-di-AMP disodium salt in the desired experimental buffer. The final concentration in the syringe should typically be 10-20 times the concentration of the protein in the cell.
-
Express and purify the target protein to homogeneity. Dialyze the protein extensively against the same buffer used for the c-di-AMP solution to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and c-di-AMP solutions.
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC sample cell and the titration syringe with detergent and water, followed by extensive rinsing with the experimental buffer.
-
Load the protein solution into the sample cell (typically ~200-300 µL, depending on the instrument).
-
Load the c-di-AMP solution into the titration syringe (typically ~40-50 µL).
-
Equilibrate the system to the desired temperature.
-
-
Titration and Data Acquisition:
-
Perform a series of small, timed injections of the c-di-AMP solution into the protein solution while stirring.
-
The instrument records the heat change associated with each injection.
-
Continue the titration until the binding sites on the protein are saturated, and the heat of injection approaches the heat of dilution of c-di-AMP into the buffer.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS can then be calculated from these values.
-
Workflow for Isothermal Titration Calorimetry (ITC):
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to monitor biomolecular interactions in real-time. It provides kinetic data (association and dissociation rate constants, ka and kd) in addition to binding affinity (Kd).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, typically the protein) is immobilized on the chip surface, and the other molecule (the analyte, c-di-AMP) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured as a response in resonance units (RU).
Detailed Methodology:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to facilitate covalent coupling via amine groups.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection and Kinetic Analysis:
-
Prepare a series of dilutions of c-di-AMP (analyte) in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected Kd.
-
Inject the different concentrations of c-di-AMP over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the association phase (increase in RU) during the injection and the dissociation phase (decrease in RU) during the subsequent flow of running buffer.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd.
-
The equilibrium dissociation constant (Kd) can be calculated as kd/ka or determined from a steady-state affinity analysis.
-
Workflow for Surface Plasmon Resonance (SPR):
Affinity Pull-Down Assay
Affinity pull-down assays are used to identify and isolate proteins that bind to a specific ligand from a complex mixture, such as a cell lysate.
Principle: A modified version of the ligand (e.g., biotinylated c-di-AMP) is immobilized on a solid support (e.g., streptavidin-coated beads). This "bait" is then incubated with a protein mixture. Proteins that bind to the bait are captured and can be subsequently eluted and identified.
Detailed Methodology:
-
Preparation of Bait:
-
Couple biotinylated c-di-AMP to streptavidin-coated magnetic beads by incubating them together.
-
Wash the beads extensively with a binding buffer to remove any unbound biotinylated c-di-AMP.
-
-
Protein Extraction:
-
Prepare a cell lysate from the organism of interest under conditions that preserve protein structure and function.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Pull-Down:
-
Incubate the prepared cell lysate with the c-di-AMP-coupled beads.
-
As a negative control, incubate the lysate with beads that have not been coupled to c-di-AMP or are coupled with a non-specific molecule.
-
Allow the binding to occur, typically with gentle rotation at 4°C.
-
-
Washing and Elution:
-
After incubation, collect the beads (e.g., using a magnetic stand for magnetic beads).
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using an elution buffer (e.g., containing a high concentration of free c-di-AMP, a high salt concentration, or a denaturing agent like SDS).
-
-
Analysis of Bound Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Excise protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
Workflow for Affinity Pull-Down Assay:
Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a simple and high-throughput method for detecting protein-ligand interactions, particularly useful for screening large libraries of proteins.
Principle: A mixture of a radiolabeled ligand (e.g., 32P-c-di-AMP) and a protein is spotted onto a nitrocellulose membrane. The protein binds to the membrane at the point of application, while the unbound ligand diffuses outwards by capillary action. The amount of ligand retained at the center is proportional to the amount bound to the protein.
Detailed Methodology:
-
Preparation of Radiolabeled Ligand:
-
Synthesize radiolabeled c-di-AMP, for example, using a diadenylate cyclase enzyme and [α-32P]ATP.
-
Purify the radiolabeled c-di-AMP.
-
-
Protein Preparation:
-
Proteins can be used in purified form or directly from cell lysates of overexpression strains.
-
-
Binding Assay:
-
Mix a small amount of the radiolabeled c-di-AMP with the protein sample in a microtiter plate.
-
Spot a small volume (e.g., 1-2 µL) of the mixture onto a dry nitrocellulose membrane.
-
-
Detection and Quantification:
-
Allow the membrane to dry completely.
-
Expose the membrane to a phosphor screen and visualize the radioactivity using a phosphorimager.
-
Quantify the amount of radioactivity in the central spot (bound ligand) and the surrounding halo (unbound ligand).
-
The fraction of bound ligand can be calculated and used to determine binding affinity by titrating the protein concentration.
-
Workflow for DRaCALA:
Conclusion
The study of c-di-AMP binding proteins and receptors is a rapidly evolving field with significant implications for both fundamental microbiology and the development of new therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the intricate roles of this second messenger. The visualization of the key signaling pathways highlights the central position of c-di-AMP in mediating host-pathogen interactions and regulating essential bacterial processes. Further research into the expanding network of c-di-AMP receptors and their downstream effects will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained sensing in potassium homeostasis: Cyclic di-AMP controls potassium uptake by KimA at the levels of expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclic di-nucleotide c-di-AMP is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. spp1879.de [spp1879.de]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. c-di-AMP determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-di-AMP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a significant role in various physiological processes.[1][2][3] It is also recognized by the innate immune system of host organisms, making it a molecule of great interest for research in microbiology, immunology, and drug development.[1][2] The disodium salt of c-di-AMP is a stable, water-soluble form commonly used in experimental settings.
These application notes provide an overview of the key applications of c-di-AMP disodium salt, detailed experimental protocols, and a summary of quantitative data for easy reference.
Host Immune Response Activation via STING Pathway
Cyclic di-AMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune response to intracellular pathogens.[2][4][5] Upon entering the cytoplasm of a host cell, c-di-AMP binds directly to STING, triggering a conformational change that leads to the activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[6][7]
Signaling Pathway Diagram
Caption: c-di-AMP-mediated activation of the STING signaling pathway.
Experimental Protocol: STING Activation Assay in Cell Culture
This protocol describes how to assess the activation of the STING pathway in response to c-di-AMP by measuring Type I Interferon (IFN-β) production.
Materials:
-
This compound salt
-
Mammalian cell line expressing STING (e.g., HEK293T, THP-1, or primary macrophages)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Digitonin
-
Permeabilization buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 0.1 mM DTT, 1 mM ATP, 0.1 mM GTP)[8]
-
RNA isolation kit
-
qRT-PCR reagents for IFN-β and a housekeeping gene (e.g., GAPDH)
-
ELISA kit for IFN-β
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in ~80% confluency on the day of the experiment.
-
c-di-AMP Preparation: Prepare a stock solution of this compound salt in sterile water. Further dilute in permeabilization buffer to the desired final concentrations.
-
Cell Treatment:
-
Remove the cell culture medium.
-
Add 0.5 mL of permeabilization solution containing digitonin (e.g., 10 µg/mL) and the desired concentration of c-di-AMP (e.g., 10 µM) to the cells.[8]
-
Incubate for 30 minutes at 37°C.[8]
-
Remove the permeabilization solution and replace it with fresh, complete cell culture medium.
-
Incubate for the desired time period (e.g., 3-8 hours for RNA analysis, 24 hours for protein analysis).[8][9]
-
-
Analysis:
-
qRT-PCR for IFN-β mRNA:
-
Isolate total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Quantify IFN-β and housekeeping gene expression using qRT-PCR.
-
Normalize IFN-β expression to the housekeeping gene and calculate the fold change relative to untreated control cells.[9]
-
-
ELISA for IFN-β Protein:
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
| Parameter | Value | Reference |
| Cell Line | HEK293T, THP-1, primary macrophages | [8] |
| c-di-AMP Concentration | 0.01 - 10 µM | [8][9] |
| Digitonin Concentration | 10 µg/mL | [8] |
| Incubation Time (Permeabilization) | 30 minutes | [8] |
| Incubation Time (Post-permeabilization) | 3-8 hours (RNA), 24 hours (protein) | [8][9] |
Quantification of c-di-AMP
Accurate quantification of c-di-AMP is essential for studying its role in bacterial physiology and host-pathogen interactions. Two common methods for quantifying c-di-AMP are competitive ELISA and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow: c-di-AMP Quantification
Caption: General workflow for the extraction and quantification of c-di-AMP from bacterial cells.
Protocol 2.1: Competitive ELISA for c-di-AMP Quantification
This protocol is based on the competition between free c-di-AMP in the sample and a labeled c-di-AMP tracer for binding to a c-di-AMP-specific antibody or binding protein.[10]
Materials:
-
Competitive ELISA kit for c-di-AMP (commercially available) or individual components:
-
96-well microplate
-
Plate reader
Procedure:
-
Sample Preparation: Prepare bacterial cell lysates as described in the workflow diagram.[10]
-
Assay Procedure (example based on a kit):
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the c-di-AMP tracer (e.g., HRP-conjugated) to each well.
-
Add the c-di-AMP antibody to each well.
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the c-di-AMP standards.
-
Determine the concentration of c-di-AMP in the samples by interpolating their absorbance values on the standard curve.
-
| Parameter | Value | Reference |
| Assay Range | 15.6 - 2,000 pg/mL | [11][12][13] |
| Sensitivity (80% B/B₀) | ~52-66 pg/mL | [11][13] |
| Lower Limit of Detection | ~21 pg/mL | [11] |
| Detection Limit (alternative) | ~10 nM | [10] |
Protocol 2.2: HPLC-Based Quantification of c-di-AMP
HPLC provides a robust and accurate method for quantifying c-di-AMP, particularly for measuring the activity of c-di-AMP synthase enzymes.[14][15]
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column[14]
-
Mobile phase buffers (e.g., Buffer A: aqueous buffer, Buffer B: acetonitrile)
-
c-di-AMP standard
-
ATP standard
Procedure:
-
Sample Preparation: For enzymatic assays, set up a reaction containing the c-di-AMP synthase, ATP, and necessary cofactors. Stop the reaction and prepare the sample for HPLC analysis.[14]
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of the mobile phase buffers.
-
Detect the eluting compounds by monitoring the absorbance at a specific wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of c-di-AMP and plotting the peak area versus concentration.[14]
-
Identify the c-di-AMP peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of c-di-AMP in the sample by comparing its peak area to the standard curve.[14][16]
-
| Parameter | Value | Reference |
| Column | Reverse-phase C18 | [14] |
| Flow Rate | 0.7 mL/min | [14] |
| Detection Wavelength | ~254 nm | - |
| Retention Time for c-di-AMP | ~23.7 min (example) | [14] |
In Vivo Application: c-di-AMP as a Vaccine Adjuvant
c-di-AMP has demonstrated potent adjuvant properties, enhancing both humoral and cellular immune responses to co-administered antigens, particularly through mucosal routes.[17][18][19]
Experimental Protocol: In Vivo Vaccination Study in Mice
This protocol describes a general procedure for evaluating the adjuvant effect of c-di-AMP in a mouse vaccination model.
Materials:
-
This compound salt
-
Antigen (e.g., Ovalbumin - OVA)
-
6-8 week old mice (e.g., C57BL/6)
-
Syringes and needles for the chosen route of administration (e.g., intramuscular, subcutaneous, intranasal)
-
Materials for immune response analysis (e.g., ELISA for antibody titers, ELISpot for cytokine-secreting cells)
Procedure:
-
Vaccine Formulation:
-
Prepare the antigen solution.
-
Prepare the c-di-AMP solution in a sterile, endotoxin-free vehicle (e.g., saline).
-
Mix the antigen and c-di-AMP adjuvant immediately before administration.
-
-
Immunization:
-
Sample Collection:
-
Collect blood samples at various time points to measure antigen-specific antibody responses.
-
At the end of the experiment, euthanize the mice and harvest spleens and/or lymph nodes for cellular immune response analysis.
-
-
Immune Response Analysis:
-
Humoral Response: Measure antigen-specific IgG, IgG1, and IgG2a titers in the serum using ELISA.[18][20]
-
Cellular Response:
-
Prepare single-cell suspensions from spleens or lymph nodes.
-
Restimulate the cells in vitro with the antigen.
-
Measure T-cell proliferation (e.g., by CFSE dilution).[20]
-
Quantify the number of antigen-specific cytokine-producing cells (e.g., IFN-γ, IL-4) using ELISpot or intracellular cytokine staining followed by flow cytometry.[18]
-
-
| Parameter | Value | Reference |
| Animal Model | 6-8 week old C57BL/6 mice | [21] |
| Antigen and Dose | Ovalbumin (30 µ g/dose ), β-Gal (15 µ g/dose ) | [18][21] |
| c-di-AMP Adjuvant Dose | 10 µ g/dose | [21] |
| Immunization Volume | 50 µL | [18][21] |
| Immunization Schedule | Days 0, 14, 28 | [18] |
Bacterial Physiology Studies
c-di-AMP is a key regulator of various processes in bacteria, including potassium homeostasis.[1][3]
Experimental Protocol: Potassium Uptake Assay
This protocol describes a fluorescence-based assay to measure the effect of c-di-AMP on potassium transport in bacterial membrane vesicles.[22][23]
Materials:
-
Everted bacterial membrane vesicles containing the potassium transporter of interest
-
Pyranine (fluorescent pH indicator)
-
This compound salt
-
Buffers for creating a potassium gradient
Procedure:
-
Vesicle Preparation: Prepare everted membrane vesicles from bacteria overexpressing the potassium transporter.
-
Assay Setup:
-
Load the vesicles with a buffer containing pyranine.
-
Dilute the vesicles into a buffer without potassium to establish an outward-directed potassium gradient.
-
Add c-di-AMP at various concentrations to the assay mixture.
-
-
Measurement:
-
Monitor the fluorescence of pyranine over time. The transport of potassium out of the vesicles will be coupled to proton movement, leading to a change in the internal pH and thus a change in pyranine fluorescence.
-
-
Data Analysis:
-
Calculate the rate of potassium transport from the change in fluorescence over time.
-
Compare the transport rates in the presence and absence of c-di-AMP to determine its effect on the transporter's activity.[23]
-
| Parameter | Value | Reference |
| c-di-AMP Concentration | Varied to determine dose-response | [22] |
| Dissociation Constant (Kd) for KtrA | ~3 µM | [22] |
| Dissociation Constant (Kd) for KtrC | ~30 nM | [22] |
By utilizing these detailed protocols and quantitative data, researchers can effectively investigate the multifaceted roles of c-di-AMP in both bacterial physiology and host immune responses.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. Frontiers | Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP [frontiersin.org]
- 8. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Cyclic di-AMP ELISA Kit - Antibodies - CAT N°: 501960 [bertin-bioreagent.com]
- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization [frontiersin.org]
- 19. Cyclic Dimeric Adenosine Monophosphate (c-di-AMP) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 20. Frontiers | Cyclic di-AMP as endogenous adjuvant enhanced BCG-induced trained immunity and protection against Mycobacterium tuberculosis in mice [frontiersin.org]
- 21. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for STING Activation Assay Using c-di-AMP Disodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activation of the Stimulator of Interferon Genes (STING) pathway using the cyclic di-AMP (c-di-AMP) disodium salt. This assay is crucial for screening and characterizing novel STING agonists and antagonists in drug development and for fundamental research in innate immunity.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic nucleic acids, signaling the presence of viral or bacterial infections.[1][2] Activation of STING, an endoplasmic reticulum (ER) resident protein, initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3] Cyclic dinucleotides (CDNs), such as c-di-AMP produced by bacteria, are potent activators of STING.[4][5][6][7] This document outlines a robust cell-based luciferase reporter assay to quantitatively measure STING activation in response to c-di-AMP.
Principle of the Assay
This protocol utilizes a reporter cell line, such as HEK293T, which is often used because it expresses low to undetectable levels of endogenous STING.[6] These cells are co-transfected with plasmids expressing human STING and a luciferase reporter gene under the control of an Interferon-Stimulated Response Element (ISRE) promoter.[3] Upon stimulation with c-di-AMP, activated STING triggers a signaling cascade through TBK1 and IRF3.[8][9] Phosphorylated IRF3 then translocates to the nucleus, binds to the ISRE, and drives the expression of luciferase.[3] The resulting luminescence is directly proportional to the level of STING activation and can be quantified using a luminometer.
Signaling Pathway of c-di-AMP Mediated STING Activation
Caption: c-di-AMP binds to STING, leading to its activation and translocation. This initiates a phosphorylation cascade involving TBK1 and IRF3, culminating in the transcription of type I interferon genes.
Experimental Protocol
This protocol is optimized for a 24-well plate format. Adjust volumes accordingly for other plate formats.
Materials and Reagents:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
pUNO1-hSTING (or other STING expression plasmid)
-
pISRE-Lucia (or other ISRE-luciferase reporter plasmid)
-
pCMV-Renilla (or other control plasmid for normalization)
-
c-di-AMP disodium salt (lyophilized)
-
Digitonin
-
Permeabilization Buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Experimental Workflow Diagram:
References
- 1. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - cyclic di-AMP(2-) - activates - STING1 [biokb.lcsb.uni.lu]
- 6. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for In Vitro Transcription Assay with c-di-AMP Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger in many bacteria, playing a crucial role in signaling pathways that regulate fundamental cellular processes. One of the key mechanisms by which c-di-AMP exerts its regulatory effects is through binding to specific RNA elements known as riboswitches, which are typically located in the 5' untranslated region of messenger RNA (mRNA). This interaction induces a conformational change in the RNA, leading to modulation of gene expression, often at the level of transcription termination.
These application notes provide a comprehensive overview and a detailed protocol for performing an in vitro transcription assay to study the effect of c-di-AMP disodium on riboswitch-mediated gene regulation. This assay is a powerful tool for researchers investigating bacterial signaling, identifying novel antibacterial targets, and screening for compounds that modulate c-di-AMP-mediated pathways.
Principle of the Assay
The in vitro transcription assay for c-di-AMP function relies on a DNA template that includes a promoter sequence (e.g., T7 promoter) followed by the coding sequence for a c-di-AMP-responsive riboswitch and a downstream reporter gene or sequence. In the presence of RNA polymerase and nucleotide triphosphates (NTPs), transcription is initiated from the promoter.
When c-di-AMP is absent, the riboswitch adopts a conformation that allows transcription to proceed through the entire template, resulting in a full-length RNA transcript. However, when c-di-AMP binds to the riboswitch, it stabilizes a secondary structure that includes a rho-independent terminator. This premature termination of transcription leads to the production of a shorter, terminated RNA transcript. The ratio of the full-length to the terminated transcript, often analyzed by denaturing polyacrylamide gel electrophoresis (PAGE), provides a quantitative measure of the riboswitch's response to c-di-AMP.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of c-di-AMP-mediated transcription termination and the general workflow of the in vitro transcription assay.
Caption: c-di-AMP signaling pathway for riboswitch-mediated transcription termination.
Caption: General workflow for an in vitro transcription assay with c-di-AMP.
Quantitative Data Summary
The following table summarizes representative quantitative data from in vitro transcription assays studying the effect of c-di-AMP on riboswitch function. Note that specific values can vary depending on the specific riboswitch, experimental conditions, and buffer components.
| Parameter | Value | Riboswitch Example | Organism | Reference |
| Effective Concentration | Sub-micromolar | yuaA | Bacillus subtilis | [1] |
| Ligand Discrimination | >1,000,000-fold vs. ATP | yuaA | Bacillus subtilis | [1] |
| Observed Effect | Increased transcription termination | yuaA | Bacillus subtilis | [1] |
| Observed Effect | Increased transcript elongation (anti-termination) | c-AMP-GMP riboswitch | Geobacter metallireducens | [2] |
Experimental Protocols
Materials and Reagents
-
This compound salt: High purity (≥98%).[3] Prepare a stock solution (e.g., 10 mM) in nuclease-free water and store at -20°C.
-
DNA Template: Linearized plasmid or PCR product containing a T7 promoter followed by the riboswitch sequence and a downstream reporter gene. The template should be purified and quantified.
-
T7 RNA Polymerase: High concentration, commercially available.
-
NTPs: ATP, GTP, CTP, and UTP solutions (e.g., 100 mM each).
-
Transcription Buffer (10x): 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 100 mM DTT, 20 mM Spermidine. Store at -20°C.
-
RNase Inhibitor: Commercially available.
-
Radiolabeled NTP: [α-³²P]UTP or [α-³²P]GTP for visualization by autoradiography.
-
Stop Solution/Loading Dye (2x): 95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue. Store at room temperature.
-
Denaturing Polyacrylamide Gel: 6-12% acrylamide/bis-acrylamide (19:1) with 8 M urea in 1x TBE buffer.
-
Running Buffer: 1x TBE buffer.
-
Nuclease-free water.
Protocol: In Vitro Transcription Termination Assay
-
Preparation of DNA Template:
-
Amplify the DNA template containing the promoter and riboswitch sequence using PCR with high-fidelity polymerase.
-
Purify the PCR product using a standard PCR purification kit.
-
Quantify the DNA concentration using a spectrophotometer or fluorometer. The final concentration should be around 100-200 nM.
-
-
Transcription Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine the following:
-
2 µL of 10x Transcription Buffer
-
2 µL of 10 mM NTP mix (final concentration 1 mM each)
-
0.5 µL of [α-³²P]UTP (if using radiolabeling)
-
1 µL of RNase Inhibitor
-
1 µL of DNA template (final concentration ~10-20 nM)
-
Nuclease-free water to a final volume of 18 µL (adjusting for the volume of c-di-AMP and polymerase).
-
-
-
Addition of c-di-AMP:
-
Prepare serial dilutions of the this compound salt stock solution in nuclease-free water.
-
Add 1 µL of the desired c-di-AMP dilution to the reaction tubes. For the negative control, add 1 µL of nuclease-free water.
-
-
Initiation of Transcription:
-
Add 1 µL of T7 RNA Polymerase to each reaction tube.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reactions by adding an equal volume (20 µL) of 2x Stop Solution/Loading Dye.
-
-
Denaturing PAGE:
-
Heat the samples at 95°C for 3-5 minutes and then place them on ice.
-
Load 5-10 µL of each sample onto a pre-run denaturing polyacrylamide gel.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
For radiolabeled transcripts, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radiolabeled transcripts, stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold).
-
Visualize the gel using an appropriate imager.
-
Identify the bands corresponding to the full-length (FL) and terminated (T) transcripts.[1]
-
Quantify the intensity of each band using densitometry software.
-
Calculate the fraction of terminated transcript as: Termination Efficiency = Intensity(T) / (Intensity(T) + Intensity(FL)).
-
Plot the termination efficiency as a function of c-di-AMP concentration to determine the EC₅₀.
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No transcription product | Inactive RNA polymerase | Use a fresh aliquot of enzyme. |
| Degraded DNA template or NTPs | Use fresh, high-quality reagents. | |
| Incorrect buffer composition | Verify the pH and component concentrations of the transcription buffer. | |
| Smearing of RNA bands | RNase contamination | Use RNase-free water, tips, and tubes. Add RNase inhibitor to the reaction. |
| Gel electrophoresis issues | Ensure the gel is properly prepared and run. | |
| Only full-length transcript observed even with c-di-AMP | Inactive c-di-AMP | Use a fresh stock of this compound. |
| Non-functional riboswitch sequence | Verify the sequence of the DNA template. | |
| Incorrect incubation time or temperature | Optimize incubation conditions. | |
| Only terminated transcript observed | Template design promotes constitutive termination | Redesign the DNA template to ensure the terminator is only stable in the presence of c-di-AMP. |
Conclusion
The in vitro transcription assay is a robust and sensitive method to investigate the regulatory role of this compound on riboswitch function. By providing quantitative data on transcription termination efficiency in response to varying concentrations of c-di-AMP, this assay serves as an invaluable tool for fundamental research in bacterial signaling and for the development of novel antimicrobial agents targeting these pathways. The detailed protocol and guidelines presented here offer a solid foundation for researchers to successfully implement this assay in their laboratories.
References
Application of c-di-AMP Disodium as a Vaccine Adjuvant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2] Its ability to stimulate a robust and balanced immune response makes it a promising candidate for use in subunit vaccines against a variety of pathogens.[1][3][4][5] c-di-AMP disodium, a salt form of c-di-AMP, offers good solubility and stability for formulation. These application notes provide an overview of c-di-AMP's mechanism of action, a summary of its effects as a vaccine adjuvant, and detailed protocols for its use and evaluation in preclinical models.
Mechanism of Action: The STING Pathway
c-di-AMP exerts its adjuvant effects primarily through the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[6][7][8][9] Upon entering the cytoplasm of host cells, c-di-AMP directly binds to the STING protein located on the endoplasmic reticulum.[7][8][10] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6][7][8]
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[7][8][11] TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β).[6][7][11] The activation of STING also leads to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[10] This cascade of events ultimately leads to the maturation of dendritic cells, enhanced antigen presentation, and the priming of robust T cell and B cell responses.[3][12][13]
Caption: c-di-AMP signaling through the STING pathway.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize quantitative data from preclinical studies evaluating c-di-AMP as a vaccine adjuvant.
Table 1: Humoral Immune Response to c-di-AMP Adjuvanted Vaccines
| Antigen | Adjuvant(s) | Route of Administration | Key Findings | Reference |
| Recombinant Influenza Nucleoprotein (rNP) | c-di-AMP | Intranasal | 239-fold increase in antigen-specific IgG compared to rNP alone.[14][15] | [14][15] |
| β-Galactosidase (β-Gal) | c-di-AMP + Alum | Intramuscular | 2.5-fold and 6.4-fold higher antigen-specific antibody titers compared to alum or c-di-AMP alone, respectively.[4] | [4] |
| Ovalbumin (OVA) | c-di-AMP | Subcutaneous | Significantly higher antigen-specific IgG antibody levels compared to poly(I:C)/CpG.[16] | [16] |
| H5N1 Virosomes | c-di-AMP | Intranasal | Significantly higher antigen-specific IgG, IgG1, IgG2a, IgG2b, and IgG3 titers compared to non-adjuvanted virosomes.[17] | [17] |
Table 2: Cellular Immune Response to c-di-AMP Adjuvanted Vaccines
| Antigen | Adjuvant(s) | Route of Administration | Key Findings | Reference |
| Recombinant Influenza Nucleoprotein (rNP) | c-di-AMP | Intranasal | Strong Th1 response with high secretion of IFN-γ and IL-2.[15] | [15] |
| β-Galactosidase (β-Gal) | c-di-AMP + Alum | Intramuscular | Enhanced levels of Th1 (IFN-γ, IL-2), Th2 (IL-4, IL-5, IL-10, IL-13), and Th17 (IL-17) cytokines, with a shift towards a Th1 response.[4] | [4] |
| Ovalbumin (OVA) | c-di-AMP | Subcutaneous | Significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T cell response compared to poly(I:C)/CpG.[16] | [16] |
| H5N1 Virosomes | c-di-AMP | Intranasal | High antigen-specific T cell proliferation and increased numbers of cells producing IL-2, IFN-γ, and IL-17.[17] | [17] |
Experimental Protocols
The following are generalized protocols for the preparation, administration, and evaluation of c-di-AMP adjuvanted vaccines in a preclinical setting. Researchers should adapt these protocols to their specific antigen and animal model.
Protocol 1: Preparation of c-di-AMP Adjuvanted Vaccine Formulation
Materials:
-
Antigen of interest
-
Sterile, endotoxin-free physiological water or phosphate-buffered saline (PBS)[18]
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of c-di-AMP:
-
Aseptically add the required volume of sterile, endotoxin-free physiological water to the vial of lyophilized this compound to achieve a desired stock concentration (e.g., 2 mg/mL).[18]
-
Gently pipette up and down to ensure complete dissolution.[18] Avoid vigorous vortexing.
-
Store the reconstituted stock solution in aliquots at -20°C for up to 6 months.[18] Avoid repeated freeze-thaw cycles.[18]
-
-
Formulation with Antigen:
-
On the day of immunization, thaw an aliquot of the c-di-AMP stock solution.
-
In a sterile microcentrifuge tube, combine the desired amount of antigen with the calculated volume of c-di-AMP solution.
-
Adjust the final volume with sterile PBS to the desired injection volume (e.g., 50 µL for intramuscular or intranasal administration in mice).[4][19]
-
The typical dose of c-di-AMP per mouse ranges from 5-50 µg.[10][18]
-
-
For Combination with Alum:
-
If using in combination with an aluminum-based adjuvant (e.g., Alum), first adsorb the antigen to the alum according to the manufacturer's instructions.[4]
-
Subsequently, add the c-di-AMP solution to the antigen-alum mixture and gently mix.
-
Protocol 2: Immunization of Mice
Materials:
-
Prepared vaccine formulation
-
Appropriate syringes and needles for the chosen route of administration
-
Animal handling and restraint equipment
Procedure:
-
Animal Model:
-
Immunization Schedule:
-
Routes of Administration:
-
Control Groups:
-
Include control groups receiving PBS, antigen alone, and adjuvant alone to accurately assess the contribution of the c-di-AMP adjuvant.
-
Caption: Workflow for evaluating c-di-AMP as a vaccine adjuvant.
Protocol 3: Evaluation of Immune Responses
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
Materials:
-
96-well ELISA plates
-
Recombinant antigen
-
Serum samples from immunized and control mice
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat ELISA plates with the antigen overnight at 4°C.
-
Wash the plates and block with blocking buffer for 1-2 hours at room temperature.
-
Serially dilute serum samples and add to the wells. Incubate for 2 hours at room temperature.
-
Wash the plates and add the appropriate HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Antibody titers can be determined as the reciprocal of the highest dilution giving an absorbance value above the background.
2. Enzyme-Linked Immunospot (ELISPOT) Assay for Cytokine-Secreting Cells
Materials:
-
96-well ELISPOT plates coated with anti-cytokine capture antibody (e.g., anti-IFN-γ)
-
Splenocytes from immunized and control mice
-
Antigen or specific peptides for restimulation
-
Biotinylated anti-cytokine detection antibody
-
Streptavidin-HRP
-
Substrate for spot development
-
ELISPOT reader
Procedure:
-
Isolate splenocytes from immunized mice.
-
Add splenocytes to the pre-coated ELISPOT plates.
-
Stimulate the cells with the specific antigen or peptides. Include unstimulated and positive controls.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Wash the plates and add the biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate to develop the spots.
-
Count the spots using an ELISPOT reader. The results are expressed as spot-forming units (SFU) per million cells.
Safety and Toxicology Considerations
Preclinical safety evaluation is a critical component of adjuvant development.[20][21] Studies should be designed to establish dose-relationships and may include repeated administration. Key assessments include local tolerance at the injection site and systemic toxicity, with a focus on immune-related organs.[22] While c-di-AMP and other STING agonists have shown a good safety profile in preclinical models, chronic activation of the STING pathway can be detrimental. Therefore, a thorough toxicological evaluation is necessary before advancing to clinical trials.
Conclusion
This compound is a versatile and potent vaccine adjuvant that promotes both humoral and cellular immunity.[2][4][12] Its ability to activate the STING pathway makes it a valuable tool for enhancing the efficacy of subunit vaccines. The protocols and data presented here provide a framework for researchers and drug developers to effectively utilize and evaluate this compound in their vaccine development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic Dimeric Adenosine Monophosphate (c-di-AMP) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 3. The mucosal adjuvant cyclic di-AMP exerts immune stimulatory effects on dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Activation of STING Based on Its Structural Features [frontiersin.org]
- 9. The STING controlled cytosolic-DNA activated innate immune pathway and microbial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages | PLOS One [journals.plos.org]
- 14. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge | PLOS One [journals.plos.org]
- 15. Intranasal Delivery of Influenza rNP Adjuvanted with c-di-AMP Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Mucosal Administration of Cycle-Di-Nucleotide-Adjuvanted Virosomes Efficiently Induces Protection against Influenza H5N1 in Mice [frontiersin.org]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.who.int [cdn.who.int]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ema.europa.eu [ema.europa.eu]
Application Note: Quantification of c-di-AMP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule in many bacteria, playing a pivotal role in regulating a wide array of physiological processes. These include maintaining cell wall homeostasis, osmoregulation, DNA integrity, and influencing virulence and antibiotic resistance.[1][2] In eukaryotes, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) that can activate the STING (stimulator of interferon genes) pathway, leading to a type I interferon response.[2][3][4][5] This central role in both bacterial signaling and host-pathogen interactions has made c-di-AMP and its metabolic enzymes attractive targets for novel therapeutic development.[1][3] Consequently, accurate and reliable quantification of c-di-AMP is essential for advancing research in these areas.
This application note provides a detailed protocol for the quantification of c-di-AMP disodium salt using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method. The described methodology is adapted from established protocols and is suitable for determining c-di-AMP concentrations in various sample types, including in vitro enzymatic reactions and bacterial cell extracts.[1][6]
Signaling Pathway Context: c-di-AMP Synthesis, Degradation, and Host Recognition
To fully appreciate the significance of quantifying c-di-AMP, it is important to understand its biological context. In bacteria, the intracellular levels of c-di-AMP are tightly controlled by the balanced activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[7][8][9]
When bacteria infect a host, c-di-AMP can be released into the host cell cytoplasm, where it is detected by the STING protein located on the endoplasmic reticulum.[10] This recognition event triggers a conformational change in STING, leading to its activation and the subsequent recruitment and activation of TBK1 and IRF3.[4][5] Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons, a key component of the innate immune response.
Principle of the HPLC Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate c-di-AMP from other nucleotides, such as its precursor ATP, and other cellular components. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with an increasing concentration of an organic solvent (e.g., methanol) is used to ensure efficient separation and elution of the compounds. Detection is performed using a UV detector at 254 nm, the wavelength at which adenine-containing compounds exhibit strong absorbance. Quantification is achieved by comparing the peak area of c-di-AMP in the sample to a standard curve generated from known concentrations of this compound salt.
Experimental Protocol
This protocol is designed for the quantification of c-di-AMP and is adaptable for analyzing the activity of c-di-AMP synthase (diadenylate cyclase).[1]
Materials and Reagents
-
This compound salt standard (e.g., from InvivoGen)
-
Adenosine 5'-triphosphate (ATP) disodium salt
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Equipment
-
HPLC system equipped with a UV detector, autosampler, and degasser.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
Solution Preparation
-
Mobile Phase A: 100 mM Ammonium Acetate in ultrapure water.
-
Mobile Phase B: 100% Methanol.
-
Sample Extraction Buffer (for bacterial pellets): Acetonitrile:Methanol:Water (2:2:1, v/v/v).[11]
-
Reaction Stop Solution: 10 mM EDTA, pH 8.0.
Standard Curve Preparation
-
Prepare a 1 mM stock solution of this compound salt in ultrapure water.
-
Perform serial dilutions of the stock solution to prepare a series of standards with concentrations ranging from 10 µM to 500 µM.
-
Inject 20 µL of each standard into the HPLC system.
-
Plot the peak area obtained from the chromatogram against the corresponding concentration to generate a standard curve.
Sample Preparation
For In Vitro Enzymatic Reactions (e.g., Diadenylate Cyclase Assay):
-
Set up the enzymatic reaction in a suitable buffer (e.g., containing Tris-HCl, MgCl₂, and ATP).[1]
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 4 hours).[1]
-
Stop the reaction by adding the Reaction Stop Solution (10 mM EDTA).[1]
-
Centrifuge the sample at high speed (e.g., 1,530 x g) for 30 minutes at 4°C to pellet any precipitate.[1][6]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.
For Bacterial Intracellular c-di-AMP Extraction:
-
Harvest bacterial cells by centrifugation and wash the pellet.
-
Resuspend the bacterial pellet in ice-cold Sample Extraction Buffer.[11]
-
Boil the suspension at 95°C for 10 minutes to lyse the cells and quench enzymatic activity.[11]
-
Immediately place the sample on ice.
-
Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes at 4°C.[11]
-
Collect the supernatant. Repeat the extraction process on the pellet twice more and pool the supernatants.[11]
-
Lyophilize the pooled supernatant and resuspend the dried extract in a known volume of ultrapure water.
-
Filter the resuspended extract through a 0.22 µm syringe filter prior to injection.
HPLC Parameters
The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column in use.
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Ammonium Acetate, pH 7.0 |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 25 | 75 | 25 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Data Analysis and Quantification
-
Identify the peaks in the chromatogram based on the retention times of the ATP and c-di-AMP standards. Under the specified conditions, ATP typically elutes at approximately 17.4 minutes, and c-di-AMP elutes at approximately 23.7 minutes.[1]
-
Integrate the peak area corresponding to c-di-AMP in each sample.
-
Use the standard curve and the linear regression equation (y = mx + c, where y is the peak area and x is the concentration) to calculate the concentration of c-di-AMP in the injected sample.[1]
-
Account for any dilution factors from the sample preparation steps to determine the original concentration of c-di-AMP in the reaction or bacterial culture.
Experimental Workflow
The overall workflow for the HPLC analysis of c-di-AMP is summarized in the diagram below.
Summary of Quantitative Data
The following tables summarize typical data obtained from this HPLC method.
Table 2: Retention Times of Standards
| Compound | Retention Time (min) |
| ATP | ~17.4[1] |
| c-di-AMP | ~23.7[1] |
Table 3: Example Standard Curve Data
| c-di-AMP Concentration (µM) | Peak Area (Arbitrary Units) |
| 10 | 150,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| 250 | 3,750,000 |
| 500 | 7,500,000 |
| Linear Regression | R² > 0.99 |
Conclusion
The HPLC method detailed in this application note provides a reliable, sensitive, and straightforward approach for the quantification of this compound salt. This protocol can be readily implemented in research and drug development settings to study the activity of enzymes involved in c-di-AMP metabolism, screen for inhibitors, and investigate the role of this second messenger in bacterial physiology and host-pathogen interactions. The provided diagrams and structured protocols offer a comprehensive guide for researchers to successfully apply this technique.
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. c-di-AMP Accumulation Regulates Growth, Metabolism, and Immunogenicity of Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry-Based Detection and Quantification of c-di-AMP Disodium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger in many Gram-positive bacteria, playing a critical role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium transport, and virulence.[1][2] Its importance in bacterial viability and pathogenicity has made the c-di-AMP signaling pathway an attractive target for novel antimicrobial drug development. Accurate and sensitive detection and quantification of c-di-AMP are paramount for understanding its biological functions and for screening potential inhibitors of its synthesis or enhancers of its degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high specificity and sensitivity.[2]
This document provides detailed application notes and protocols for the detection and quantification of c-di-AMP disodium salt using LC-MS/MS.
c-di-AMP Signaling Pathway
The intracellular concentration of c-di-AMP is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade c-di-AMP into pApA (5'-phosphoadenylyl-adenosine) or AMP.
Caption: The c-di-AMP signaling pathway, illustrating synthesis and degradation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the LC-MS/MS-based analysis of c-di-AMP. These values are compiled from various studies and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Mass Spectrometry Parameters for c-di-AMP Detection
| Parameter | Value | Reference |
| Precursor Ion ([M+H]⁺) | 659.1 m/z | [3] |
| Product Ion 1 (Quantifier) | 250.1 m/z | [3] |
| Product Ion 2 (Qualifier) | 524.1 m/z | [3] |
| Product Ion 3 (Qualifier) | 330.1 m/z | [3] |
| Collision Energy | 20 V | [3] |
Table 2: Performance Characteristics of c-di-AMP Quantification Methods
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.26 ng/mL | |
| Limit of Quantification (LOQ) | 0.69 ng/mL | [3] |
| LOQ (alternative method) | 0.72 nM | |
| Calibration Curve Range | 10 pg/mL - 10 ng/mL | [3] |
| Linearity (R²) | > 0.95 | [3] |
| Recovery Rate | 89% | [3] |
| Intraday Precision (%RSD) | 9.16% | [3] |
| Interday Precision (%RSD) | 9.47% | [3] |
Experimental Protocols
Extraction of c-di-AMP from Bacterial Cells
This protocol is optimized for the extraction of cyclic dinucleotides from Gram-positive bacteria.
Materials:
-
Bacterial cell pellet
-
Internal Standard (e.g., ¹⁵N₁₀-c-di-AMP or adenosine-¹³C₁₀,¹⁵N₅–5′-monophosphate)[1][3]
-
Chloroform/Methanol solution (2:1, v/v)
-
Acetonitrile with 0.1% formic acid
-
Water with 0.1% formic acid
-
Microcentrifuge tubes
-
Centrifuge
-
SpeedVac or similar vacuum concentrator
Procedure:
-
Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer or water.
-
Normalize samples by protein concentration or cell number.
-
Add a known amount of internal standard to each sample.[3]
-
Perform a Bligh and Dyer extraction by adding 100 µL of chloroform/methanol (2:1, v/v) for every 300 µg of protein.[3]
-
Vortex thoroughly and rotate for 1 hour at 4°C.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the phases.
-
Carefully transfer the upper aqueous phase containing the nucleotides to a new microcentrifuge tube.
-
Dry the supernatant using a SpeedVac.
-
Reconstitute the dried extract in a small volume (e.g., 20 µL) of 1% acetonitrile in water with 0.1% formic acid.[3]
-
Centrifuge the reconstituted sample at high speed (e.g., >16,000 x g) for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
LC-MS/MS Analysis of c-di-AMP
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., XSelect HSS T3, 2.5 µm, 2.1 x 100 mm) is commonly used.[3] An octadecylsilane-amide column has also been shown to be effective.[1]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5-95% B (linear gradient)
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B (linear gradient)
-
12.1-15 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.[3]
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transitions listed in Table 1.
-
Dwell Time: 50-100 ms per transition.
-
Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of this compound salt of known concentrations in the same solvent as the final sample extracts. The calibration range should encompass the expected concentration of c-di-AMP in the biological samples. A typical range is from 10 pg/mL to 10 ng/mL.[3]
-
Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of c-di-AMP in the unknown samples can then be determined from this curve.
-
Normalization: Normalize the quantified c-di-AMP amount to the initial amount of biological material (e.g., per mg of protein or per 10⁹ cells).
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of c-di-AMP from bacterial samples.
Caption: A comprehensive workflow for c-di-AMP quantification.
References
- 1. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-di-AMP Disodium in Cellular Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent modulator of the host innate immune system.[1][2][3] As a pathogen-associated molecular pattern (PAMP), c-di-AMP is recognized by the host cell sensor, Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4][5] This activation of innate immunity makes c-di-AMP disodium, a salt form of c-di-AMP, a valuable tool for cellular immunology research and a promising candidate for vaccine adjuvants and immunotherapeutics.[2][6]
These application notes provide detailed protocols for utilizing this compound to stimulate and analyze immune responses in various cell types, with a focus on macrophages and dendritic cells. The provided methodologies and data will aid researchers in designing and executing experiments to investigate the immunological effects of this important signaling molecule.
Mechanism of Action: The STING Pathway
c-di-AMP in the cytoplasm of host cells directly binds to the endoplasmic reticulum-resident protein STING.[7][8] This binding induces a conformational change in STING, leading to its activation and trafficking from the ER to the Golgi apparatus.[7][9] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[7][10] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β.[7][10] Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines and chemokines.[1][2][5]
Figure 1. c-di-AMP signaling through the STING pathway.
Data Presentation: In Vitro Immune Responses to c-di-AMP
The following tables summarize quantitative data from studies investigating the effects of c-di-AMP on immune cells.
Table 1: Dose-Dependent Induction of IFN-β and IL-6 in Murine Bone Marrow-Derived Macrophages (BMDMs)
| c-di-AMP Conc. (µM) | IFN-β mRNA Fold Induction (3h) | IFN-β Protein (pg/mL) (6h) | IL-6 mRNA Fold Induction (3h) | IL-6 Protein (pg/mL) (6h) |
| 0.01 | ~5 | ~100 | ~2 | ~50 |
| 0.1 | ~20 | ~400 | ~5 | ~150 |
| 1 | ~100 | ~1200 | ~15 | ~400 |
| 10 | ~250 | ~2000 | ~30 | ~700 |
| Data is approximated from graphical representations in Gries et al., 2016.[11] |
Table 2: Upregulation of Co-stimulatory Molecules on Murine Bone Marrow-Derived Dendritic Cells (BMDCs) after 24h Stimulation
| Marker | c-di-AMP (µg/mL) | Mean Fluorescence Intensity (MFI) Fold Increase |
| CD80 | 5 | ~2.5 |
| CD86 | 5 | ~3.0 |
| MHC Class II | 5 | ~2.0 |
| Data is approximated from graphical representations in Škrnjug et al., 2014.[12][13] |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Macrophages with c-di-AMP
This protocol describes the stimulation of murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) with c-di-AMP to analyze cytokine production.
Materials:
-
Murine BMDMs or RAW 264.7 cells
-
Complete RPMI-1640 or DMEM medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
This compound salt (endotoxin-free)
-
Digitonin
-
Permeabilization Buffer (50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP)
-
6-well tissue culture plates
-
Reagents for ELISA or qRT-PCR
Procedure:
-
Cell Seeding: Seed BMDMs or RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well in 2 mL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of c-di-AMP Solution: Prepare a stock solution of this compound in sterile, endotoxin-free water. Further dilute the stock solution in Permeabilization Buffer to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Cell Permeabilization and Stimulation:
-
Carefully aspirate the culture medium from the wells.
-
Add 500 µL of the c-di-AMP/Permeabilization Buffer solution containing 10 µg/mL digitonin to each well.
-
Incubate for 30 minutes at 37°C.
-
Remove the permeabilization solution and replace it with 2 mL of fresh, pre-warmed complete medium.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 3-24 hours) to allow for cytokine production.
-
Sample Collection:
-
Supernatant for ELISA: Collect the cell culture supernatant and centrifuge at 300 x g for 5 minutes to remove any cellular debris. Store the supernatant at -80°C until analysis.
-
Cell Lysate for qRT-PCR: Wash the cells with PBS and then lyse the cells directly in the well using a suitable lysis buffer for RNA extraction.
-
Figure 2. Workflow for macrophage stimulation with c-di-AMP.
Protocol 2: Analysis of Cytokine Production by ELISA
This protocol outlines the general steps for quantifying IFN-β or IL-6 in culture supernatants using a sandwich ELISA kit.
Materials:
-
ELISA kit for mouse IFN-β or IL-6
-
Collected cell culture supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (culture supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Protocol 3: Analysis of Cytokine Gene Expression by qRT-PCR
This protocol provides a general outline for measuring the relative mRNA expression of target cytokines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Ifnb1, Il6) and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, primers, and master mix.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Typical cycling conditions are: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).
-
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[13]
Protocol 4: Flow Cytometric Analysis of Dendritic Cell Activation Markers
This protocol describes the staining and analysis of cell surface markers on dendritic cells (DCs) following stimulation with c-di-AMP.
Materials:
-
Murine bone marrow-derived dendritic cells (BMDCs)
-
Complete RPMI-1640 medium
-
This compound salt
-
Digitonin and Permeabilization Buffer (as in Protocol 1)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD11c, MHC Class II, CD80, and CD86
-
Flow cytometer
Procedure:
-
DC Culture and Stimulation:
-
Culture and differentiate BMDCs as per standard protocols.
-
Seed BMDCs in a 24-well plate at 5 x 10⁵ cells/well.
-
Stimulate the cells with c-di-AMP using the digitonin permeabilization method described in Protocol 1. A typical concentration is 5 µg/mL.
-
Incubate for 24 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorescently labeled antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the data on a flow cytometer.
-
Gate on the CD11c-positive population to analyze the expression of MHC Class II, CD80, and CD86 on dendritic cells.
-
Figure 3. Workflow for flow cytometric analysis of DC activation.
Conclusion
This compound is a powerful tool for probing the intricacies of the innate immune system. By activating the STING pathway, it provides a robust and reproducible method for inducing type I interferons and other inflammatory responses in a variety of immune cells. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the diverse roles of c-di-AMP in cellular immunology, from fundamental signaling studies to the development of novel immunomodulatory agents.
References
- 1. Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 4. support.epicypher.com [support.epicypher.com]
- 5. agilent.com [agilent.com]
- 6. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Digitonin-facilitated delivery of imaging probes enables single-cell analysis of AKT signalling activities in suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Digitonin Solution | Cell Signaling Technology [cellsignal.com]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Protocol for Assessing c-di-AMP Disodium-Induced Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria.[1] In mammalian cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) that potently activates the innate immune system.[1] It directly binds to the STING (Stimulator of Interferon Genes) protein, an endoplasmic reticulum-resident adaptor molecule.[2] This binding event triggers a signaling cascade involving TBK1 and IRF3, leading to the robust production of type I interferons (IFN-I) and other pro-inflammatory cytokines such as TNF-α and IL-6.[2][3] This application note provides a detailed protocol for stimulating mammalian cells with c-di-AMP disodium salt and quantifying the resulting cytokine production using common immunoassay techniques.
Signaling Pathway and Experimental Overview
The recognition of cytosolic c-di-AMP by STING initiates a well-defined signaling pathway culminating in cytokine gene transcription. The general experimental workflow involves preparing and stimulating cells, collecting the supernatant, and measuring the secreted cytokines.
Caption: c-di-AMP activates the STING signaling pathway.
Caption: General experimental workflow for assessing cytokine production.
Materials and Reagents
| Item | Example Supplier | Purpose |
| This compound Salt | Tocris, Cayman Chemical | STING agonist for cell stimulation.[4][5] |
| Human/Murine Cell Lines | ATCC | e.g., THP-1 (human monocytic), RAW 264.7 (murine macrophage).[4][6] |
| Primary Cells | N/A | e.g., Bone Marrow-Derived Macrophages (BMDMs).[7] |
| Cell Culture Medium | Gibco, Corning | e.g., RPMI-1640, DMEM. |
| Fetal Bovine Serum (FBS) | Gibco, Sigma-Aldrich | Supplement for cell culture medium. |
| Penicillin-Streptomycin | Gibco, Corning | Antibiotic for cell culture. |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | For differentiating THP-1 monocytes into macrophage-like cells. |
| Transfection Reagent | Mirus Bio, Polyplus | (Optional) For enhanced delivery of c-di-AMP into certain cell types. |
| Cytokine ELISA Kits | R&D Systems, BioLegend | For quantifying a single cytokine (e.g., IFN-β, TNF-α, IL-6).[8] |
| Multiplex Cytokine Assay Kits | Millipore (MILLIPLEX®), Bio-Rad (Bio-Plex™) | For simultaneous quantification of multiple cytokines.[9] |
| Sterile, Nuclease-Free Water | Thermo Fisher Scientific | Solvent for reconstituting this compound salt.[4] |
| 96-well Cell Culture Plates | Corning, Falcon | For cell seeding and stimulation. |
| 96-well Immunoassay Plates | Nunc, Greiner | For ELISA. |
Experimental Protocols
Part 1: Cell Preparation and Seeding
This protocol is optimized for THP-1 cells, a human monocytic cell line commonly used for these assays.[10]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
-
Differentiation (Recommended): To obtain a more robust response, differentiate THP-1 monocytes into macrophage-like cells.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. The cells will become adherent.
-
After incubation, gently aspirate the PMA-containing medium, wash once with 100 µL of fresh medium, and add 100 µL of fresh medium.
-
Rest the cells for at least 24 hours before stimulation.
-
-
Seeding (for non-differentiated or other suspension cells): Seed cells at a density of 1-5 x 10⁵ cells/well in a 96-well plate in 100 µL of culture medium just prior to stimulation.
Part 2: Preparation of this compound Stock and Working Solutions
This compound salt is soluble in water.[11]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM or ~7 mg/mL) by dissolving the lyophilized powder in sterile, nuclease-free water.[4] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in fresh, serum-free cell culture medium. For a final concentration range of 1-10 µM in the well, you will need to prepare 2X working solutions (2-20 µM).
Part 3: Cell Stimulation
-
Treatment: Add 100 µL of the 2X c-di-AMP working solutions to the appropriate wells of the 96-well plate containing 100 µL of cells and medium. This will result in a final volume of 200 µL and the desired 1X final concentration of c-di-AMP.
-
Controls: Include a "vehicle control" by adding 100 µL of medium without c-di-AMP to a set of wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator. The optimal incubation time can vary depending on the cytokine of interest, but a time course of 4, 8, 16, or 24 hours is recommended to capture peak expression.[4]
Part 4: Supernatant Collection
-
After the desired incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant (150-180 µL) without disturbing the cell pellet.
-
Samples can be assayed immediately or aliquoted and stored at -80°C for later analysis.
Part 5: Cytokine Quantification
Choose either ELISA for single-analyte measurement or a multiplex assay for multi-analyte profiling.
A. ELISA Protocol (General)
-
Follow the manufacturer's instructions provided with the specific cytokine ELISA kit.[8]
-
Briefly, a capture antibody-coated plate is incubated with standards, controls, and your collected supernatants.
-
After washing, a biotinylated detection antibody is added.
-
Following another wash, streptavidin-HRP is added.
-
A final wash is performed before adding a substrate solution (e.g., TMB), which develops a color in proportion to the amount of cytokine present.
-
The reaction is stopped, and the absorbance is read on a microplate reader at the specified wavelength.
-
Calculate cytokine concentrations by plotting a standard curve.
B. Multiplex Bead-Based Assay (e.g., Luminex) Protocol (General)
-
Follow the manufacturer's protocol for the specific multiplex panel.[12]
-
The assay involves incubating your samples with a mixture of fluorescently-coded magnetic beads, where each bead type is coated with a capture antibody specific for a different cytokine.
-
A biotinylated detection antibody cocktail is added, followed by streptavidin-phycoerythrin (SAPE).
-
The beads are read on a specialized instrument (e.g., Luminex 200™, FLEXMAP 3D®) which identifies the bead type (and thus the cytokine) and quantifies the signal from SAPE.
-
Concentrations are determined from standard curves run for each analyte in the panel.
Data Presentation and Expected Results
Quantitative data should be presented in clear, organized tables. Stimulation of competent cells with c-di-AMP is expected to induce a dose-dependent increase in the production of Type I IFNs and other inflammatory cytokines.[13]
Table 1: Example Dose-Response of c-di-AMP on Differentiated THP-1 Cells (24h Stimulation)
| c-di-AMP (µM) | IFN-β (pg/mL) ± SD | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| 0 (Vehicle) | < 15 | 25 ± 8 | 55 ± 12 |
| 1 | 250 ± 35 | 450 ± 50 | 320 ± 45 |
| 5 | 1100 ± 120 | 1800 ± 210 | 1500 ± 180 |
| 10 | 1850 ± 200 | 2500 ± 280 | 2100 ± 250 |
Note: These are representative data. Actual values may vary based on cell type, passage number, and experimental conditions.
Table 2: Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No/Low Cytokine Signal | Cells are not responsive (e.g., lack STING expression). | Use a positive control (e.g., LPS for TNF-α). Test a different cell line known to be responsive. |
| c-di-AMP did not efficiently enter the cytosol. | For difficult-to-transfect cells, consider using a transfection reagent optimized for nucleic acids. | |
| Incorrect incubation time. | Perform a time-course experiment (e.g., 4, 8, 16, 24h) to find the peak response time for your cytokine of interest. | |
| High Background Signal | Reagents contaminated. | Use fresh, sterile reagents and medium. |
| Cell death leading to non-specific inflammation. | Check cell viability with Trypan Blue. Reduce c-di-AMP concentration or incubation time if toxicity is observed. | |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting. | Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes for reagent addition. |
| "Edge effects" in the 96-well plate. | Avoid using the outermost wells of the plate for samples; fill them with sterile PBS or medium instead. |
References
- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. DDX41 recognizes bacterial secondary messengers cyclic di-GMP and cyclic di-AMP to activate a type I interferon immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-di-AMP sodium salt 98 (HPLC) CAS 54447-84-6 [sigmaaldrich.com]
- 12. criver.com [criver.com]
- 13. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for c-di-AMP Disodium in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent immunostimulatory molecule in mammals.[1][2] It functions as a direct agonist of the STIMULATOR of INTERFERON GENES (STING) pathway, a critical component of the innate immune system responsible for detecting cytosolic nucleic acids.[3] Activation of the STING pathway by c-di-AMP triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the induction of robust innate and adaptive immune responses.[3][4] These properties make c-di-AMP disodium a promising candidate for various in vivo applications in mouse models, particularly as a vaccine adjuvant and in cancer immunotherapy.[5][6][7]
These application notes provide a comprehensive overview of the use of this compound in preclinical mouse studies, including detailed protocols for its preparation and administration, and methods for evaluating its immunological effects.
Signaling Pathway
c-di-AMP exerts its immunostimulatory effects primarily through the activation of the cGAS-STING signaling pathway. Upon entering the cytoplasm, c-di-AMP binds directly to the STING protein, which is predominantly localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.
References
- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 2. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The Second Messenger c-di-AMP Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. oncozine.com [oncozine.com]
Application Notes and Protocols: Preparation and Use of c-di-AMP Disodium Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of cyclic di-adenosine monophosphate (c-di-AMP) disodium salt in research applications. Adherence to these guidelines will ensure the integrity and activity of c-di-AMP for reproducible experimental results.
Introduction to c-di-AMP
Cyclic di-AMP (c-di-AMP) is a crucial second messenger molecule in bacteria, playing a significant role in signaling pathways that regulate various cellular processes. It is also a potent modulator of the innate immune system in eukaryotes through the STING (Stimulator of Interferon Genes) pathway. The disodium salt of c-di-AMP is a stable and soluble form, ideal for in vitro and in vivo studies.
c-di-AMP Signaling Pathway
The following diagram illustrates the canonical STING signaling pathway activated by c-di-AMP.
Caption: c-di-AMP activates the STING pathway, leading to the transcription of interferons and inflammatory genes.
Preparation of c-di-AMP Disodium Stock Solutions
Proper preparation of stock solutions is critical for experimental success. The following table summarizes the key quantitative data for preparing this compound salt solutions.
| Parameter | Value |
| Molecular Weight | 704.4 g/mol |
| Recommended Solvent | Nuclease-free water or sterile PBS (pH 7.2) |
| Recommended Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C or -80°C |
| Short-term Stability (4°C) | Up to 1 week |
| Long-term Stability (-20°C/-80°C) | At least 6 months |
| Freeze-Thaw Cycles | Avoid more than 3 cycles |
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 ml of a 10 mM this compound salt stock solution.
Caption: Workflow for the preparation of a this compound salt stock solution.
Methodology:
-
Pre-weighing Preparation: Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 7.04 mg of this compound salt using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of nuclease-free water or sterile PBS (pH 7.2).
-
Mixing: Vortex the solution thoroughly for at least 30 seconds to ensure the salt is completely dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.
Experimental Protocols
The following are example protocols for common experiments involving c-di-AMP. The final concentration of c-di-AMP should be optimized for each specific cell type and experimental setup.
In Vitro STING Activation Assay in THP-1 Cells
This protocol outlines the stimulation of human monocytic THP-1 cells with c-di-AMP to induce an interferon response.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound salt stock solution (10 mM)
-
96-well cell culture plates
-
ELISA kit for human Interferon-β (IFN-β)
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Cell Differentiation (Optional but Recommended): Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the medium with fresh, complete RPMI-1640.
-
Preparation of Working Solutions: Prepare serial dilutions of the 10 mM c-di-AMP stock solution in complete RPMI-1640 medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Cell Stimulation: Add 10 µL of the c-di-AMP working solutions to the respective wells. For the negative control, add 10 µL of medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
Quantification of IFN-β: Measure the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit, following the manufacturer's instructions.
Permeabilization of Cells for c-di-AMP Delivery
For cell types that do not efficiently internalize c-di-AMP, permeabilization agents can be used.
Materials:
-
Target cells (e.g., HEK293T)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound salt stock solution (10 mM)
-
Digitonin or other permeabilization agents (e.g., Lipofectamine)
-
24-well cell culture plates
Protocol using Digitonin:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Stimulation Mix: In a sterile tube, prepare the stimulation mix containing the desired final concentration of c-di-AMP and a pre-optimized concentration of digitonin (typically 5-20 µg/mL) in serum-free medium.
-
Cell Treatment: Aspirate the culture medium from the wells and wash once with sterile PBS. Add the stimulation mix to the cells.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Medium Replacement: After the short incubation, remove the stimulation mix and replace it with complete culture medium.
-
Further Incubation and Analysis: Incubate the cells for the desired period (e.g., 6-24 hours) before harvesting for downstream analysis (e.g., qPCR for interferon-stimulated genes, western blotting for phosphorylated IRF3).
Quality Control and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or low cellular response | - Inefficient cell permeabilization- c-di-AMP degradation- Low STING expression in the cell line | - Optimize the concentration of the permeabilization agent.- Use freshly prepared or properly stored aliquots.- Confirm STING expression by qPCR or Western blot. |
| High background signal | - Contamination of reagents- Cell stress | - Use sterile, nuclease-free water and reagents.- Handle cells gently and ensure optimal culture conditions. |
| Inconsistent results | - Multiple freeze-thaw cycles of stock solution- Inaccurate pipetting | - Use single-use aliquots.- Calibrate pipettes regularly and use proper pipetting techniques. |
Application Notes and Protocols for the Use of c-di-AMP Disodium in Biofilm Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule that plays a significant role in the physiology and virulence of many Gram-positive bacteria.[1][2] Emerging research has identified its involvement in regulating biofilm formation, a key process in bacterial survival, persistence, and pathogenesis. The disodium salt of c-di-AMP is a stable, water-soluble form of this signaling molecule, making it suitable for in vitro studies of its effects on bacterial communities. These application notes provide an overview of the role of c-di-AMP in biofilm formation and detailed protocols for utilizing c-di-AMP disodium in biofilm assays.
Mechanism of Action: c-di-AMP Signaling in Biofilm Regulation
The intracellular concentration of c-di-AMP is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[1][3] Alterations in the levels of intracellular c-di-AMP can have profound effects on gene expression and cellular processes, including biofilm formation.
In several bacterial species, including the dental pathogen Streptococcus mutans, elevated levels of c-di-AMP have been shown to promote biofilm formation.[1][4] This is often achieved by upregulating the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm.[1]
One of the well-characterized signaling pathways involves the c-di-AMP binding protein CabPA.[1][4] In S. mutans, when c-di-AMP levels are high, it binds to CabPA. This complex then interacts with the transcriptional regulator VicR, leading to the increased expression of glucosyltransferases (Gtfs), such as GtfB.[1][4] These enzymes are responsible for synthesizing the glucan polymers that are major components of the biofilm matrix.[1] Deletion of the PDE-encoding gene pdeA in S. mutans leads to a significant increase in intracellular c-di-AMP, which in turn enhances biofilm formation.[1][4]
Conversely, in some bacteria like Staphylococcus aureus, a drop in c-di-AMP levels has been reported to trigger biofilm formation.[5][6] This highlights the species-specific nature of c-di-AMP signaling in biofilm regulation.
Recent studies also suggest that c-di-AMP can be found in the extracellular environment, where it may act as a signaling molecule for interbacterial communication, further influencing biofilm dynamics.[7]
Data Presentation
The following tables summarize quantitative data from studies on the effect of altered c-di-AMP levels on biofilm formation.
Table 1: Effect of pdeA Deletion on Intracellular c-di-AMP Levels and Biofilm Formation in Streptococcus mutans
| Strain | Relevant Genotype | Relative Intracellular c-di-AMP Level (fold change vs. Wild Type) | Relative Biofilm Mass (OD562/OD470) (fold change vs. Wild Type) |
| Wild Type | pdeA+ | 1.0 | 1.0 |
| pdeA Mutant | ΔpdeA | ~6.0[1] | ~2.5[8] |
| Complemented Strain | ΔpdeA + pdeA | Partially Restored[1] | Partially Restored[8] |
Table 2: Effect of Exogenous c-di-GMP (a related cyclic dinucleotide) on Vibrio splendidus Biofilm Formation
| Treatment Condition | c-di-GMP Concentration (µM) | Biofilm Inhibition (%) | Preformed Biofilm Reduction (%) |
| Control | 0 | 0 | 0 |
| c-di-GMP | 200 | 88.1[2] | 66.7[2] |
Note: Data on the direct quantitative effect of exogenous this compound on biofilm formation is still emerging. The data for c-di-GMP is provided as a reference for a similar class of molecules.
Experimental Protocols
Protocol 1: General Biofilm Formation Inhibition Assay using this compound
This protocol describes a method to assess the ability of exogenously added this compound to inhibit the initial stages of biofilm formation. The crystal violet staining method is a common and reliable technique for quantifying biofilm mass in microtiter plates.
Materials:
-
This compound salt (lyophilized)
-
Sterile, 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., TSB for S. aureus, BHI for S. mutans)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Plate reader capable of measuring absorbance at 570-600 nm
Procedure:
-
Preparation of c-di-AMP Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. For example, dissolve the lyophilized powder to a final concentration of 10 mM. Filter-sterilize the stock solution and store it at -20°C.
-
Bacterial Culture Preparation: Inoculate the bacterial strain of interest into the appropriate liquid medium and grow overnight at the optimal temperature with shaking.
-
Inoculum Preparation: Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05.
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.
-
Add 20 µL of the this compound stock solution or a dilution thereof to the test wells to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM).
-
For the negative control wells, add 20 µL of sterile water or the buffer used to dissolve the c-di-AMP.
-
Include wells with sterile medium only as a blank control.
-
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions at the optimal growth temperature for the bacterium for 24-72 hours.
-
Planktonic Cell Removal: Carefully discard the culture medium from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent, planktonic cells.
-
Biofilm Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
-
Drying: Invert the plate and tap it gently on a paper towel to remove excess liquid. Allow the plate to air dry completely.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm. Incubate for 15-30 minutes at room temperature, with gentle agitation if necessary.
-
Quantification: Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 nm and 600 nm using a plate reader.
Protocol 2: Biofilm Dispersal Assay using this compound
This protocol is designed to evaluate the potential of this compound to disperse pre-formed biofilms.
Procedure:
-
Biofilm Formation: Follow steps 2 through 5 of Protocol 1 to grow biofilms in a 96-well plate.
-
Planktonic Cell Removal: After the incubation period, carefully remove the culture medium.
-
Treatment with c-di-AMP:
-
Add 200 µL of fresh medium containing the desired concentrations of this compound to the wells with the pre-formed biofilms.
-
For the control wells, add 200 µL of fresh medium without c-di-AMP.
-
-
Incubation: Incubate the plate for an additional 24 hours at the optimal growth temperature.
-
Quantification: Follow steps 6 through 10 of Protocol 1 to wash, stain, and quantify the remaining biofilm.
Visualizations
Caption: c-di-AMP signaling pathway in S. mutans biofilm formation.
Caption: Workflow for the biofilm formation inhibition assay.
References
- 1. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous c-di-GMP inhibited the biofilm formation of Vibrio splendidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Biofilm formation by Staphylococcus aureus is triggered by a drop in the levels of a cyclic dinucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of c-di-AMP Disodium in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger signaling molecule predominantly found in Gram-positive bacteria, as well as some Gram-negative species.[1][2] It plays a central role in regulating a wide array of physiological processes essential for bacterial viability and virulence, including cell wall homeostasis, potassium ion transport, DNA damage repair, biofilm formation, and stress responses.[1][2][3] The essential nature of c-di-AMP in many pathogenic bacteria, such as Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pyogenes, makes its signaling pathway an attractive target for the development of novel antimicrobial agents.[2][4][5] The disodium salt of c-di-AMP is a stable, water-soluble form of this molecule, making it ideal for use in various research applications, from target validation to high-throughput screening of potential inhibitors.
This document provides detailed application notes and protocols for researchers engaged in antimicrobial drug discovery centered on the c-di-AMP signaling pathway.
Key Applications in Antimicrobial Drug Discovery
The c-di-AMP signaling pathway offers several key avenues for antimicrobial drug discovery:
-
Targeting c-di-AMP Synthesizing Enzymes (Diadenylate Cyclases - DACs): Inhibiting the synthesis of c-di-AMP is a promising strategy. Bacteria typically possess one or more DACs (e.g., CdaA, DisA) that catalyze the conversion of two ATP molecules into c-di-AMP.[1][3] Small molecule inhibitors of these enzymes are expected to deplete the intracellular c-di-AMP pool, leading to bacterial growth inhibition or death.[6]
-
Targeting c-di-AMP Degrading Enzymes (Phosphodiesterases - PDEs): While counterintuitive, targeting PDEs (e.g., GdpP) can also be a viable strategy. The accumulation of excessive c-di-AMP has been shown to be toxic to bacteria, leading to growth defects.[1] Therefore, inhibitors of PDEs could lead to a bactericidal or bacteriostatic effect.
-
Targeting c-di-AMP Effector Proteins and Riboswitches: C-di-AMP exerts its regulatory effects by binding to a variety of protein effectors and RNA riboswitches.[2][3][7] Small molecules that disrupt these interactions could block specific downstream pathways essential for bacterial survival or virulence.
Data Presentation
Table 1: Intracellular c-di-AMP Concentrations in Various Bacterial Species
| Bacterial Species | Growth Phase/Condition | Intracellular c-di-AMP Concentration (µM) | Reference |
| Staphylococcus aureus | Exponential Phase | ~1-5 | [8] |
| Staphylococcus aureus | Stationary Phase | ~5-10 | [8] |
| Streptococcus gallolyticus subsp. gallolyticus (Wild Type) | Not Specified | ~1.0 | [9] |
| Streptococcus gallolyticus subsp. gallolyticus (ΔgdpP mutant) | Not Specified | ~1.5 | [9] |
Table 2: Effect of Altered c-di-AMP Levels on Minimum Inhibitory Concentrations (MIC) of Antibiotics
| Bacterial Species | Genetic Modification | Antibiotic | Change in MIC | Reference |
| Staphylococcus aureus | ΔgdpP (high c-di-AMP) | Oxacillin | 1000-fold increase | [10] |
| Staphylococcus aureus | dacAG206S (low c-di-AMP) | Oxacillin | 4-fold decrease | [10] |
| Mycobacterium smegmatis | c-di-AMP overproducing mutant | Ciprofloxacin | Increased resistance | [11] |
| Mycobacterium smegmatis | c-di-AMP null mutant | Ciprofloxacin | Increased sensitivity | [11] |
Mandatory Visualizations
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A minimalist biosensor: Quantitation of cyclic di-GMP using the conformational change of a riboswitch aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. C-di-AMP levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in c-di-AMP disodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-di-AMP disodium. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in various physiological processes in bacteria, including cell wall homeostasis, potassium ion transport, and DNA repair.[1][2] In mammalian cells, c-di-AMP is a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[3] The disodium salt form of c-di-AMP is commonly used in research due to its enhanced solubility and stability in aqueous solutions. Its primary application is to activate the STING pathway to study innate immunity, develop vaccine adjuvants, and investigate novel cancer immunotherapies.
Q2: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh aqueous solutions. If a stock solution is prepared, it should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the key considerations for dissolving this compound?
This compound is generally soluble in water. To prepare solutions, use sterile, nuclease-free water or a buffer such as PBS. Ensure the solution is thoroughly vortexed to achieve complete dissolution. The quality of the solvent is critical to avoid contamination and degradation.
Troubleshooting Common Issues
This section provides solutions to common problems encountered in experiments using this compound.
Inconsistent or No STING Pathway Activation
Q4: I am not observing any activation of the STING pathway (e.g., no IFN-β production) after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of STING pathway activation. Here is a troubleshooting guide:
| Potential Cause | Recommended Solution |
| Cell Line Incompatibility | Verify that your cell line expresses all the necessary components of the STING pathway (STING, TBK1, IRF3). Some common cell lines like HEK293T have low or absent endogenous STING expression and may require transfection with a STING expression plasmid.[3] |
| Incorrect c-di-AMP Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Concentrations can range from low micromolar to millimolar depending on the experimental setup. |
| Poor Cellular Uptake | c-di-AMP is a charged molecule and may not efficiently cross the cell membrane. Consider using a transfection reagent or cell permeabilization method (e.g., digitonin) to facilitate its entry into the cytoplasm.[4] |
| Degraded c-di-AMP | Ensure that the this compound has been stored correctly and that solutions are freshly prepared. Repeated freeze-thaw cycles can lead to degradation. |
| Assay Sensitivity | The assay used to measure STING activation (e.g., ELISA, luciferase reporter assay) may not be sensitive enough. Optimize the assay conditions, such as incubation times and antibody concentrations. For ELISAs, amplification systems can be used to increase sensitivity.[5][6][7] |
| Mycoplasma Contamination | Mycoplasma contamination can interfere with innate immune signaling pathways. Regularly test your cell cultures for mycoplasma. |
Q5: My results for STING activation are highly variable between experiments. How can I improve reproducibility?
Inconsistent results are a common challenge. The following steps can help improve reproducibility:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition for all experiments.
-
Aliquot Reagents: Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles.
-
Use Positive and Negative Controls: Always include a known STING agonist (e.g., 2'3'-cGAMP) as a positive control and a vehicle-only control.
-
Optimize Transfection/Permeabilization: If using a delivery method, optimize the protocol for your specific cell line to ensure consistent delivery efficiency.
-
Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate reagent delivery.
Issues with Phosphodiesterase (PDE) Activity Assays
Q6: I am performing a c-di-AMP phosphodiesterase (PDE) activity assay and I'm not seeing any substrate degradation. What should I check?
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the purified PDE is active. Verify its integrity by SDS-PAGE and consider performing a protein concentration assay. Improper storage or handling can lead to loss of activity. |
| Incorrect Assay Buffer Conditions | PDE activity is highly dependent on buffer components, pH, and the presence of divalent cations (e.g., Mg²⁺ or Mn²⁺).[8] Optimize the buffer composition according to the specific requirements of your PDE. |
| Sub-optimal Substrate Concentration | The concentration of c-di-AMP may be too low or too high, falling outside the linear range of the enzyme's activity. Perform a substrate titration to determine the optimal concentration. |
| Inhibitors in the Sample | If using cell lysates, endogenous inhibitors may be present. Consider purifying the PDE or using a lysate dilution series. |
| Assay Detection Method | Ensure your detection method (e.g., HPLC, radioactive assay) is sensitive enough to detect small changes in substrate or product concentration.[8][9] |
Experimental Protocols
STING Activation Assays
1. Luciferase Reporter Assay for IFN-β Promoter Activity
This assay measures the activation of the IFN-β promoter, a downstream target of the STING pathway.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate. If the cells do not endogenously express STING, co-transfect with a STING expression plasmid, an IFN-β promoter-luciferase reporter plasmid, and a constitutively active Renilla luciferase plasmid (for normalization).
-
c-di-AMP Treatment: After 24 hours, treat the cells with varying concentrations of this compound. Include positive (e.g., 2'3'-cGAMP) and negative (vehicle) controls.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.[10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
2. Western Blot for Phosphorylation of STING Pathway Proteins
This method detects the phosphorylation of key proteins in the STING signaling cascade, such as TBK1 and IRF3.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for various time points (e.g., 0, 1, 3, 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.[11]
-
3. ELISA for Cytokine Production
This protocol measures the secretion of cytokines, such as IFN-β or TNF-α, into the cell culture supernatant.
-
Cell Treatment: Seed cells in a 24-well plate and treat with this compound.
-
Supernatant Collection: After 24-48 hours, collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add your samples (supernatants) and a standard curve of the recombinant cytokine to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a TMB substrate solution.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.[7][12][13]
-
-
Data Analysis: Calculate the cytokine concentration in your samples based on the standard curve.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows relevant to this compound experiments.
Caption: c-di-AMP induced STING signaling pathway.
Caption: Experimental workflow for assessing STING activation.
Caption: Troubleshooting logic for STING activation issues.
References
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Amplification of cytokine-specific ELISAs increases the sensitivity of detection to 5-20 picograms per milliliter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. h-h-c.com [h-h-c.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility problems of c-di-AMP disodium in aqueous buffers
Welcome to the technical support center for cyclic di-adenosine monophosphate (c-di-AMP) disodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of c-di-AMP disodium salt in aqueous solutions?
A1: The disodium salt of c-di-AMP exhibits good solubility in water. Different suppliers report slightly varying solubility limits, which are summarized in the table below. It is generally recommended to start with water for preparing stock solutions. The salt form of c-di-AMP is known to have enhanced water solubility and stability compared to the free acid form[1].
Q2: I am having trouble dissolving this compound salt in my buffer. What could be the issue?
A2: Several factors can affect the solubility of this compound salt in aqueous buffers:
-
pH: The pH of the solution can influence the charge state of the molecule, which may affect its solubility. While specific data on the optimal pH range for c-di-AMP solubility is limited, a neutral to slightly alkaline pH is generally a good starting point for nucleotide solutions.
-
Buffer Composition: High concentrations of certain salts in your buffer could potentially lead to precipitation through common ion effects or other interactions.
-
Temperature: While many biochemical reagents are dissolved at room temperature, some compounds exhibit different solubility at various temperatures. Gentle warming may aid dissolution, but it is crucial to be mindful of the compound's stability at elevated temperatures.
-
Concentration: You may be attempting to prepare a solution at a concentration that exceeds its solubility limit in that specific buffer.
Q3: My c-di-AMP solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation indicates that the c-di-AMP is not fully dissolved or has come out of solution. Here are some troubleshooting steps:
-
Vortexing/Sonication: Ensure the solution is thoroughly mixed by vortexing. If particles are still visible, brief sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to see if the precipitate dissolves. Avoid excessive heat to prevent potential degradation.
-
pH Adjustment: Check the pH of your solution and adjust it if necessary. For many nucleotides, a pH between 7.0 and 8.0 is suitable.
-
Dilution: If the concentration is too high, dilute the solution with more buffer to bring the c-di-AMP concentration below its solubility limit.
-
Filtration: If you suspect particulate matter that is not c-di-AMP, you can filter the solution through a 0.22 µm filter. However, if the precipitate is c-di-AMP, this will result in a lower final concentration.
Q4: How should I store my this compound salt solutions?
A4: For long-term storage, it is recommended to store stock solutions of this compound salt at -20°C or -80°C[2][][4]. For working solutions intended for use in in vivo experiments, it is advisable to prepare them fresh on the day of use[2]. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is a good practice.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound salt.
| Problem | Possible Cause | Troubleshooting Steps |
| Powder does not dissolve in buffer | - Concentration is too high.- Inadequate mixing.- Unsuitable buffer pH or composition. | 1. Refer to the solubility data table to ensure you are within the known limits.2. Vortex the solution vigorously for 1-2 minutes.3. Use a bath sonicator for 5-10 minutes to aid dissolution.4. Prepare a stock solution in high-purity water first, then dilute into your experimental buffer.5. Test solubility in a small volume of buffer with a slightly different pH (e.g., 7.0 vs 8.0). |
| Precipitate forms after initial dissolution | - Solution is supersaturated and has crystallized out over time.- Change in temperature.- Interaction with other components in a complex mixture. | 1. Gently warm the solution while mixing to see if the precipitate redissolves.2. If redissolved, consider using the solution immediately or storing it at the temperature at which it remains soluble.3. If the issue persists, prepare a fresh, less concentrated solution.4. When adding the c-di-AMP solution to a complex reaction mixture, add it slowly while vortexing. |
| Cloudiness or opalescence in the solution | - Formation of fine, insoluble particles.- Presence of insoluble impurities. | 1. Try brief sonication to disperse any aggregates.2. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the clear supernatant. Note that this may reduce the actual concentration.3. Filter the solution through a 0.22 µm syringe filter if you suspect particulate contamination. |
Quantitative Data Summary
The following table summarizes the reported solubility of this compound salt in water. Note that the molecular weight of the disodium salt is approximately 702.4 g/mol .
| Solvent | Reported Solubility | Approximate Molar Concentration | Reference |
| Water | 1 mg/mL | ~1.42 mM | [4] |
| Water | ≥ 16 mM | ≥ 16 mM | |
| Water | Soluble to 20 mM | 20 mM | [5] |
| DMSO | Soluble | Not specified | [] |
Experimental Protocols
Protocol 1: Preparation of a this compound Salt Stock Solution in Water
Objective: To prepare a high-concentration, aqueous stock solution of this compound salt.
Materials:
-
This compound salt (lyophilized powder)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the desired volume of nuclease-free water to the vial to achieve the target concentration (e.g., for a 10 mM stock solution, add 100 µL of water to 0.702 mg of c-di-AMP).
-
Cap the vial tightly and vortex thoroughly for at least 1 minute to dissolve the powder.
-
Visually inspect the solution for any undissolved particles. If present, sonicate the vial in a room temperature water bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted into smaller volumes for storage at -20°C or -80°C.
Protocol 2: Determining the Solubility of c-di-AMP in a Specific Aqueous Buffer
Objective: To determine the approximate solubility limit of this compound salt in a user-defined aqueous buffer.
Materials:
-
This compound salt
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)
-
A series of sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Prepare a series of tubes with a fixed volume of your buffer (e.g., 100 µL).
-
Add increasing amounts of this compound salt to each tube to create a range of concentrations (e.g., 1 mM, 5 mM, 10 mM, 15 mM, 20 mM, 25 mM).
-
Vortex each tube vigorously for 2 minutes.
-
Allow the tubes to stand at room temperature for 30 minutes.
-
Visually inspect each tube for the presence of undissolved solid material. The highest concentration that results in a clear solution is an estimate of the solubility limit.
-
For a more quantitative assessment, centrifuge the tubes at high speed (>10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully remove the supernatant and measure its absorbance at 259 nm. The concentration can be calculated using the Beer-Lambert law and the molar extinction coefficient of c-di-AMP (approximately 27,000 M⁻¹cm⁻¹ at pH 7.5). The concentration at which the measured value plateaus indicates the solubility limit.
Visualizations
c-di-AMP Signaling Pathway
Caption: Overview of the c-di-AMP synthesis, degradation, and signaling cascade in bacteria.
Experimental Workflow for Solution Preparation and Use
Caption: Recommended workflow for preparing and using this compound salt solutions.
Troubleshooting Logic for Solubility Issues
Caption: A logical decision tree for troubleshooting solubility problems with c-di-AMP.
References
preventing degradation of c-di-AMP disodium during experiments
Welcome to the technical support center for c-di-AMP disodium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during experiments?
A1: The degradation of this compound in an experimental setting is primarily due to two factors:
-
Enzymatic Degradation: Contamination of experimental samples with phosphodiesterases (PDEs) can lead to the rapid hydrolysis of c-di-AMP. PDEs are enzymes that specifically break the phosphodiester bonds of cyclic dinucleotides.
-
Chemical Instability: Like other RNA molecules, the phosphodiester bonds in c-di-AMP can be susceptible to hydrolysis under certain chemical conditions. This non-enzymatic degradation is influenced by factors such as pH and temperature.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of your this compound stocks. Both lyophilized powder and solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.[1][2]
Q3: How should I prepare my this compound stock solution?
A3: this compound is soluble in water.[3][4][5][6] To prepare a stock solution, reconstitute the lyophilized powder in sterile, nuclease-free water. For example, you can add 500 μl of endotoxin-free physiological water to a 1 mg vial to obtain a 2 mg/ml solution.[1] Ensure the solution is thoroughly mixed by gentle pipetting.
Q4: How long is this compound stable in its lyophilized and reconstituted forms?
A4: The stability of this compound depends on its form and storage conditions. The table below summarizes the recommended storage and stability information.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | ≥ 1 year[1][3] |
| Reconstituted Solution | -20°C | Up to 6 months[1][2] |
| Reconstituted Solution | -80°C | ≥ 6 months[2] |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of c-di-AMP in my assay.
This could be due to degradation of the c-di-AMP molecule. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Inconsistent c-di-AMP Activity
Caption: A logical workflow for troubleshooting inconsistent c-di-AMP activity.
Step 1: Verify Storage and Handling
-
Confirm proper storage: Ensure your c-di-AMP stock, both lyophilized and in solution, has been consistently stored at -20°C or -80°C.
-
Check for freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. If you have not been using single-use aliquots, this is a likely cause of reduced activity.
-
Use nuclease-free reagents: When preparing solutions and performing experiments, always use nuclease-free water and pipette tips to prevent enzymatic degradation.
Step 2: Evaluate Assay Conditions
-
pH: The phosphodiester bonds of c-di-AMP can be susceptible to hydrolysis, particularly under alkaline conditions. While some enzymatic assays are performed at a higher pH (e.g., pH 9.5), it's important to consider the duration of the experiment and the temperature.[7] For binding assays, the pH can also affect the interaction with the target protein. For instance, the affinity of the KhtT potassium transporter for c-di-AMP is significantly higher at pH 8.5 compared to pH 7.5.
-
Temperature: High temperatures can accelerate the rate of chemical hydrolysis. While some enzymes that process c-di-AMP are active at high temperatures (e.g., 70°C for PyaPDE), for in vitro assays without such enzymes, it is advisable to keep temperatures as low as is compatible with the experimental design.
-
Buffer Components: Certain metal ions can influence the activity of contaminating nucleases. Ensure your buffers are prepared with high-purity reagents.
Step 3: Test a Fresh Aliquot and Run Controls
-
If you suspect degradation of your working solution, thaw a fresh, previously unopened aliquot of your c-di-AMP stock and repeat the experiment.
-
Include a positive control with a freshly prepared c-di-AMP solution to confirm that the other assay components are working correctly.
Issue 2: Complete loss of c-di-AMP activity.
A complete loss of activity strongly suggests significant degradation.
-
Suspect Contamination: The most likely cause is contamination with a phosphodiesterase. Review all your reagents, buffers, and handling procedures for potential sources of contamination. Use fresh, sterile, nuclease-free reagents to prepare a new c-di-AMP solution.
-
Check for extreme pH or temperature: Accidental exposure of your c-di-AMP solution to very high or low pH, or prolonged incubation at high temperatures, could lead to complete hydrolysis.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol outlines the best practices for preparing and storing this compound to ensure its stability.
Workflow for c-di-AMP Stock Preparation and Storage
Caption: A workflow for the proper preparation and storage of this compound stock solutions.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and nuclease-free tips
Procedure:
-
Bring the vial of lyophilized this compound to room temperature before opening.
-
Add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration (e.g., 1 mg/ml).
-
Gently pipette the solution up and down to ensure the powder is completely dissolved. Avoid vigorous vortexing to prevent shearing.
-
Dispense the stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (greater than 6 months).[1][2]
Protocol 2: General Considerations for In Vitro Assays Involving c-di-AMP
This protocol provides general guidelines for setting up in vitro assays to minimize the risk of c-di-AMP degradation.
Signaling Pathway: c-di-AMP Synthesis and Degradation
Caption: The metabolic pathway of c-di-AMP synthesis and degradation.
Recommendations:
-
Use Freshly Thawed Aliquots: For each experiment, thaw a new aliquot of c-di-AMP. Avoid using a stock solution that has been repeatedly frozen and thawed.
-
Maintain Appropriate pH: Unless your specific enzyme or binding partner requires alkaline conditions, it is advisable to perform assays at a neutral or slightly acidic pH to minimize the risk of chemical hydrolysis of the phosphodiester bonds.
-
Control Temperature: Perform all incubations at the lowest temperature compatible with your assay. If possible, keep samples on ice when not in the incubator.
-
Include Controls:
-
No-enzyme/No-protein control: To assess the non-enzymatic degradation of c-di-AMP under your assay conditions, include a control sample containing c-di-AMP in the assay buffer without the enzyme or binding protein.
-
Positive control: A known interacting partner or a fresh batch of c-di-AMP can help validate your assay setup.
-
Negative control: A structurally similar but inactive molecule can help to ensure the specificity of the observed effects.
-
-
Minimize Incubation Times: Design your experiments with the shortest incubation times necessary to obtain a reliable signal.
By following these guidelines and troubleshooting steps, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. invivogen.com [invivogen.com]
- 6. invivogen.com [invivogen.com]
- 7. Efficient preparation of c-di-AMP at gram-scale using an immobilized Vibrio cholerae dinucleotide cyclase DncV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing c-di-AMP Disodium for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with c-di-AMP disodium in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger molecule crucial for various physiological processes in many bacteria, including cell wall homeostasis, potassium ion transport, DNA damage repair, and virulence.[1][2][3] The disodium salt form of c-di-AMP is commonly used in research due to its increased solubility and stability in aqueous solutions compared to its free acid form. In eukaryotic cells, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) that can activate the innate immune system through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines.[4][5] This makes it a valuable tool for studying bacterial signaling, host-pathogen interactions, and for the development of novel vaccine adjuvants and immunotherapies.
Q2: How should I properly store and handle this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, it can be dissolved in sterile, nuclease-free water or a suitable buffer. It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: My this compound solution is not giving the expected results. What are the common causes?
Several factors could contribute to this issue:
-
Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of c-di-AMP.
-
Purity: Ensure the purity of the this compound salt. Impurities can interfere with the assay.
-
Concentration: The optimal concentration of c-di-AMP can vary significantly between different assays and cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can significantly impact the activity of c-di-AMP.[6]
Troubleshooting Guides
Issue 1: Low or No Signal in STING Activation Assays
| Possible Cause | Troubleshooting Step |
| Suboptimal c-di-AMP Concentration | Perform a dose-response curve to determine the optimal concentration. Concentrations can range from low micromolar to over 100 µM depending on the cell type and delivery method. |
| Inefficient Cellular Uptake | For cell-based assays, c-di-AMP requires a delivery method to cross the cell membrane. Use a transfection reagent or a permeabilization agent like digitonin. |
| Low STING Expression in Cell Line | Verify STING expression in your cell line using qPCR or Western blot. Some cell lines, like HEK293T, have low endogenous STING expression and may require transient transfection. |
| Incorrect Assay Readout | Ensure you are using an appropriate readout for STING activation, such as measuring IFN-β production (ELISA or qPCR), IRF3 phosphorylation (Western blot), or using a reporter cell line. |
| Degraded c-di-AMP | Use a fresh stock of c-di-AMP and avoid repeated freeze-thaw cycles. |
Issue 2: High Background Signal in In Vitro Binding or Enzyme Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding | Include a blocking agent, such as BSA, in your assay buffer. Optimize washing steps to remove unbound c-di-AMP. |
| Contaminating Nucleotidases | Ensure all reagents and protein preparations are free of contaminating nucleotidases that could degrade c-di-AMP or the labeled probe. |
| Incorrect Buffer Conditions | Optimize buffer components, including salt concentration and pH, as these can influence binding interactions. |
| Concentration of Labeled Probe (in competitive assays) | Titrate the concentration of the labeled c-di-AMP probe to find the optimal balance between signal and background. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Various In Vitro Assays
| Assay Type | Typical Concentration Range | Notes |
| STING Activation (Cell-based) | 1 µM - 200 µM | Highly cell-type dependent. Permeabilization or transfection is usually required. |
| Enzyme Activity Assays (e.g., Phosphodiesterase) | 100 nM - 50 µM | Dependent on the specific enzyme and substrate concentrations. |
| Protein Binding Assays (e.g., SPR, DRaCALA) | 10 nM - 10 µM | Dependent on the binding affinity of the protein. |
| Competitive ELISA | 1 nM - 1 µM | For generating a standard curve. |
Table 2: Reported EC50 Values for STING Activation by c-di-AMP
| Cell Line | Delivery Method | Reported EC50 | Reference |
| THP-1 (human monocytic) | Electroporation | ~5 µM | Fictional Example |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Digitonin Permeabilization | ~10 µM | Fictional Example |
| HEK293T (human embryonic kidney) - STING transfected | Transfection Reagent | ~20 µM | Fictional Example |
Note: The EC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each new system.
Experimental Protocols
Protocol 1: STING Activation Assay in THP-1 Monocytic Cells
This protocol describes a method to assess STING activation in THP-1 cells by measuring the induction of Interferon-β (IFN-β) mRNA via qPCR.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound salt
-
Digitonin
-
Opti-MEM
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IFN-β and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
c-di-AMP Preparation: Prepare a stock solution of this compound in sterile water. Prepare serial dilutions in Opti-MEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Cell Permeabilization and Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with Opti-MEM.
-
Prepare a permeabilization buffer containing digitonin (final concentration of 10-20 µg/mL) and the different concentrations of c-di-AMP in Opti-MEM.
-
Add the permeabilization/treatment solution to the cells and incubate for 30 minutes at 37°C.
-
Remove the permeabilization buffer and replace it with fresh RPMI-1640 with 10% FBS.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
RNA Extraction and qPCR:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IFN-β and a housekeeping gene to determine the relative expression levels.
-
Protocol 2: In Vitro c-di-AMP Pull-Down Assay
This protocol is for identifying proteins that bind to c-di-AMP using a biotinylated analog.
Materials:
-
Biotinylated c-di-AMP
-
Streptavidin-coated magnetic beads
-
Cell lysate containing potential binding proteins
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.1% NP-40)
-
Wash buffer (Binding buffer with reduced detergent, e.g., 0.05% NP-40)
-
Elution buffer (e.g., Wash buffer with 1-10 mM free c-di-AMP or high salt)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Wash the streptavidin-coated magnetic beads with binding buffer according to the manufacturer's instructions.
-
Biotin-c-di-AMP Immobilization: Incubate the beads with an excess of biotinylated c-di-AMP in binding buffer for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Washing: Wash the beads extensively with binding buffer to remove any unbound biotin-c-di-AMP.
-
Protein Binding:
-
Incubate the biotin-c-di-AMP-coated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate beads without biotin-c-di-AMP with the same cell lysate.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. Competitive elution with free c-di-AMP is recommended to specifically elute c-di-AMP binding proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting using specific antibodies.
Signaling Pathways and Workflows
Caption: Bacterial c-di-AMP signaling pathway overview.
References
- 1. mdpi.com [mdpi.com]
- 2. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and storage conditions for c-di-AMP disodium
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term stability, storage, and handling of c-di-AMP disodium salt. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound salt?
A1: For long-term stability, this compound salt should be stored at -20°C as a solid powder.[1][2][3][4] Once reconstituted in a solvent, it is also recommended to store the solution at -20°C. Aliquoting the solution into single-use volumes is advised to minimize degradation from repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound salt?
A2: this compound salt is soluble in water.[1][3] To prepare a stock solution, reconstitute the solid powder in sterile, nuclease-free water to a desired concentration, for example, 10 mM. Ensure the powder is fully dissolved by vortexing gently. For cellular assays, the final concentration of the solvent in the culture medium should be considered to avoid any cytotoxic effects.
Q3: Is this compound salt stable to freeze-thaw cycles?
A3: Repeated freeze-thaw cycles can lead to the degradation of nucleotides. While specific data for c-di-AMP is limited, it is a general recommendation for nucleotide solutions to minimize the number of freeze-thaw cycles. It is best practice to aliquot stock solutions into volumes suitable for single experiments to preserve the integrity of the compound.
Q4: What are the primary downstream effects of c-di-AMP in bacteria?
A4: c-di-AMP is a crucial second messenger in many bacteria, regulating a variety of cellular processes. These include maintaining cell wall homeostasis, regulating potassium ion transport, DNA damage repair, and biofilm formation.[5][6] Altering c-di-AMP levels can significantly impact bacterial growth and virulence.[5][6]
Q5: Why is maintaining the correct intracellular concentration of c-di-AMP important in bacterial studies?
A5: The intracellular concentration of c-di-AMP is tightly regulated. Both insufficient levels and excessive accumulation can be detrimental to bacteria, a phenomenon that has led to it being described as an "essential poison".[7][8] Therefore, when conducting experiments, it is crucial to use concentrations that are physiologically relevant to the bacterial species being studied to avoid artifacts such as growth defects or cell lysis.[8][9][10]
Data Presentation: Long-Term Stability
While comprehensive, publicly available long-term stability data for this compound salt is limited, the following table provides an illustrative summary of expected stability based on general knowledge of nucleotide stability and manufacturer recommendations. Users should always perform their own stability assessments for critical applications.
| Storage Condition | Form | Duration | Purity (% Remaining) | Notes |
| -20°C | Solid Powder | 24 Months | >98% | Recommended for long-term storage. Protect from moisture. |
| 4°C | Solid Powder | 1 Month | >95% | Suitable for short-term storage only. |
| Room Temperature | Solid Powder | < 1 Week | Degradation likely | Not recommended for storage. |
| -20°C | Aqueous Solution (10 mM) | 12 Months | >95% | Aliquot to avoid repeated freeze-thaw cycles. |
| 4°C | Aqueous Solution (10 mM) | < 1 Week | Degradation likely | Not recommended for storage of solutions. |
| Multiple Freeze-Thaw Cycles (-20°C to RT) | Aqueous Solution (10 mM) | 10 Cycles | ~90% | Significant degradation can occur. Aliquoting is highly recommended. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Salt by HPLC
This protocol outlines a method to quantify the degradation of c-di-AMP over time under different storage conditions.
1. Materials:
-
This compound salt
-
Nuclease-free water
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
0.22 µm syringe filters
2. Preparation of Standards and Samples:
-
Stock Solution: Prepare a 10 mM stock solution of c-di-AMP in nuclease-free water.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µM to 100 µM by diluting the stock solution.
-
Stability Samples: Aliquot the stock solution into separate tubes for each storage condition to be tested (e.g., -20°C, 4°C, Room Temperature).
3. HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 259 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B (linear gradient)
-
25-30 min: 30% B
-
30-35 min: 30% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
4. Stability Study Procedure:
-
At designated time points (e.g., 0, 1, 3, 6, 12 months), retrieve a stability sample from each storage condition.
-
Allow the sample to come to room temperature.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of c-di-AMP in the stability samples using the calibration curve.
-
Calculate the percentage of c-di-AMP remaining compared to the initial concentration at time 0.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low STING activation in cellular assays | 1. Inefficient delivery of c-di-AMP into cells: c-di-AMP is negatively charged and does not readily cross the cell membrane. 2. Degraded c-di-AMP: Improper storage or handling may have led to degradation. 3. Low STING expression in the cell line. | 1. Use a transfection reagent or cell permeabilization method (e.g., digitonin) to deliver c-di-AMP into the cytoplasm. 2. Verify the integrity of your c-di-AMP stock using HPLC. Use a fresh, properly stored aliquot. 3. Confirm STING expression in your cell line by Western blot or qPCR. |
| Unexpected bacterial phenotype (e.g., cell lysis, growth inhibition) | Incorrect concentration of c-di-AMP: Both too high and too low intracellular levels of c-di-AMP can be toxic to bacteria.[7][8] | Perform a dose-response experiment to determine the optimal concentration for your bacterial strain and experimental conditions. Consult the literature for typical intracellular concentrations in your organism of interest. |
| Variable or inconsistent results between experiments | 1. Repeated freeze-thaw cycles of stock solution: This can lead to gradual degradation of c-di-AMP. 2. Inconsistent preparation of working solutions. | 1. Aliquot your stock solution into single-use volumes and store at -20°C. 2. Prepare fresh working solutions for each experiment from a thawed aliquot of the stock solution. |
| Appearance of extra peaks in HPLC chromatogram | Degradation of c-di-AMP: The extra peaks may correspond to degradation products such as pApA or AMP.[11] | Analyze a fresh, high-purity standard to confirm the retention time of intact c-di-AMP. If degradation is confirmed, use a new vial of c-di-AMP and ensure proper storage and handling procedures are followed. |
Visualizations
Caption: c-di-AMP Signaling Pathway
Caption: Workflow for Stability Assessment
Caption: Troubleshooting Logic Flow
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Stability Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 4. bioline.com [bioline.com]
- 5. neb.com [neb.com]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. biorxiv.org [biorxiv.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Cyclic-di-AMP signalling in lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
minimizing off-target effects of c-di-AMP disodium in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and optimize the use of c-di-AMP disodium in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is c-di-AMP and what is its primary mechanism of action in mammalian cells?
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger molecule that can act as a potent activator of the innate immune system in mammalian cells.[1][2] Its primary mechanism of action is through the direct binding to and activation of the STING (Stimulator of Interferon Genes) protein, which is located on the endoplasmic reticulum.[2][3][4] This binding event triggers a conformational change in STING, leading to its translocation and the subsequent activation of downstream signaling pathways, primarily resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1][3][5]
Q2: What are the potential "off-target" effects of c-di-AMP in cell culture?
While c-di-AMP is a specific activator of the STING pathway, high concentrations or prolonged exposure can lead to unintended cellular responses, which can be considered "off-target" effects. These may include:
-
Cellular toxicity and apoptosis: Prolonged STING activation can induce programmed cell death.[6]
-
Induction of a broad inflammatory response: Beyond type I interferons, STING activation can lead to the production of a wide range of cytokines and chemokines, which may confound experimental results.[1]
-
Cellular stress responses: High concentrations of any foreign molecule can induce cellular stress, potentially activating pathways unrelated to STING.
-
Alterations in cell metabolism and growth: As a nucleotide-based molecule, high intracellular concentrations of c-di-AMP could potentially interfere with normal cellular nucleotide metabolism and affect cell proliferation.[2]
Q3: How can I be sure that the observed effects in my experiment are due to STING activation by c-di-AMP?
To confirm that the cellular response is mediated by the canonical c-di-AMP-STING pathway, researchers should include the following controls in their experiments:
-
STING-deficient cells: Use of knockout (KO) or knockdown (shRNA/siRNA) cell lines for STING should abrogate the response to c-di-AMP.[3]
-
TBK1 or IRF3 deficient cells: As key downstream mediators of STING signaling, cells lacking TBK1 or IRF3 should also show a diminished response.[4]
-
Inactive analogs: If available, use of a structurally similar but biologically inactive analog of c-di-AMP can serve as a negative control.
-
Dose-response analysis: A clear dose-dependent effect on the expected downstream readouts (e.g., IFN-β production) supports a specific interaction.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides strategies to minimize off-target effects.
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | c-di-AMP concentration is too high. | Perform a dose-response experiment to determine the optimal concentration that activates the STING pathway without causing significant cytotoxicity. Start with a low concentration (e.g., 1-10 µM) and titrate up.[3] |
| Prolonged exposure to c-di-AMP. | Reduce the incubation time. A time-course experiment can help identify the earliest time point at which STING activation is detectable. | |
| Poor quality or contaminated c-di-AMP. | Ensure the this compound salt is of high purity. Consider filtering the stock solution through a 0.22 µm filter before use. | |
| Variability in Experimental Results | Inconsistent delivery of c-di-AMP into cells. | Optimize the delivery method. Permeabilization with agents like digitonin or transfection reagents may be necessary for efficient intracellular delivery.[4][7] The chosen method should be gentle on the cells to minimize stress. |
| Cell line heterogeneity. | Use a clonal cell line or a well-characterized cell line with known STING expression levels. | |
| Serum interference in the culture medium. | Serum components can sometimes interfere with the activity of signaling molecules. Consider reducing the serum concentration or using a serum-free medium during the experiment if compatible with your cell line. | |
| Weak or No STING Pathway Activation | Low or no STING expression in the cell line. | Verify STING expression in your cell line at the protein level (e.g., by Western blot). Choose a cell line known to have a functional STING pathway, such as THP-1 monocytes or HEK293T cells expressing STING.[5] |
| Inefficient intracellular delivery of c-di-AMP. | As a charged molecule, c-di-AMP does not readily cross the cell membrane. Permeabilization or transfection is often required for it to reach its cytosolic target, STING.[4][7] | |
| Degradation of c-di-AMP. | Ensure proper storage of c-di-AMP stock solutions (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Unexpected Cellular Responses Unrelated to STING | Contamination of c-di-AMP with other bacterial products (e.g., LPS). | Use highly purified c-di-AMP. Test for endotoxin contamination in your c-di-AMP stock. |
| Activation of other cellular stress pathways. | Use the lowest effective concentration of c-di-AMP and the shortest necessary incubation time to minimize general cellular stress. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of c-di-AMP
-
Cell Plating: Plate your target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
c-di-AMP Dilution Series: Prepare a 2x concentrated serial dilution of this compound salt in serum-free medium. A typical starting range would be from 200 µM down to 0.2 µM.
-
Cell Treatment: Remove the culture medium from the cells and add the 2x c-di-AMP dilutions. Also include a vehicle-only control (medium without c-di-AMP).
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Cytotoxicity Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to measure cell viability across the concentration range.
-
STING Activation Assay: Measure a downstream marker of STING activation, such as IFN-β secretion in the supernatant (by ELISA) or IRF3 phosphorylation in cell lysates (by Western blot).
-
-
Data Analysis: Plot cell viability and STING activation against the c-di-AMP concentration to determine the optimal concentration that gives robust STING activation with minimal cytotoxicity.
Protocol 2: Intracellular Delivery of c-di-AMP using Digitonin Permeabilization
This protocol is adapted from a method used for c-di-AMP delivery.[4]
-
Prepare Permeabilization Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl2, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.
-
Prepare Digitonin/c-di-AMP Solution: Immediately before use, add digitonin to the permeabilization buffer to a final concentration of 10-25 µg/mL (the optimal concentration should be determined empirically for each cell line). Add c-di-AMP to the desired final concentration.
-
Cell Treatment:
-
Wash cells once with sterile PBS.
-
Aspirate the PBS and add the digitonin/c-di-AMP solution to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Recovery:
-
Gently remove the permeabilization solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for the desired experimental duration (e.g., 4-8 hours) before downstream analysis.
-
Visualizations
Caption: c-di-AMP signaling through the canonical STING pathway.
Caption: A logical workflow for troubleshooting common issues in c-di-AMP experiments.
References
- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The analog of cGAMP, c-di-AMP, activates STING mediated cell death pathway in estrogen-receptor negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing c-di-AMP Disodium Delivery to Cells
Welcome to the technical support center for improving the efficiency of cyclic diadenosine monophosphate (c-di-AMP) disodium delivery to cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering c-di-AMP disodium into cells?
A1: The primary challenges stem from the physicochemical properties of c-di-AMP. As a negatively charged molecule, it is repelled by the similarly charged cell membrane, hindering passive diffusion into the cytoplasm.[1] Furthermore, c-di-AMP is susceptible to degradation by extracellular enzymes like phosphodiesterases.[1]
Q2: How does c-di-AMP activate the immune response once inside the cell?
A2: Once in the cytoplasm, c-di-AMP binds directly to the STING (Stimulator of Interferon Genes) protein located on the endoplasmic reticulum.[2][3] This binding event triggers a conformational change in STING, leading to its activation. Activated STING then recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (such as IFN-β) and other inflammatory cytokines.[1][4]
Q3: What are the common methods for delivering this compound into cultured cells?
A3: Several methods are employed to overcome the delivery challenges of c-di-AMP. These include:
-
Permeabilization: Using agents like digitonin to create transient pores in the cell membrane.
-
Electroporation: Applying an electrical field to temporarily increase membrane permeability.
-
Lipid-based Transfection: Encapsulating c-di-AMP in lipid nanoparticles (liposomes) to facilitate fusion with the cell membrane.
-
Nanoparticle Carriers: Utilizing various nanoparticles, such as those made from chitosan or other polymers, to deliver c-di-AMP.[5]
Q4: How can I measure the efficiency of c-di-AMP delivery?
A4: Delivery efficiency can be assessed through direct and indirect methods:
-
Direct Measurement: Quantifying the intracellular concentration of c-di-AMP using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a competitive ELISA.[6][7][8]
-
Indirect Measurement: Measuring the downstream effects of c-di-AMP signaling, such as the expression of IFN-β and other STING-dependent cytokines, using methods like qRT-PCR or ELISA.[5][9]
Troubleshooting Guides
Low STING Pathway Activation
Problem: Low or no induction of IFN-β or other target genes after treating cells with this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake | Optimize the delivery method. For permeabilization, adjust the concentration of the agent (e.g., digitonin). For electroporation, optimize voltage, pulse duration, and buffer composition. For lipid-based methods, screen different formulations. |
| Degradation of c-di-AMP | Ensure the purity and integrity of the this compound stock. Store it as recommended by the supplier, typically at -20°C.[10] Prepare fresh dilutions for each experiment. |
| Cell type is not responsive | Confirm that the cell line used expresses all the necessary components of the STING pathway (STING, TBK1, IRF3). Some cell lines, like HEK293T, have low or absent endogenous STING expression.[11] |
| Suboptimal concentration of c-di-AMP | Perform a dose-response experiment to determine the optimal concentration of c-di-AMP for your specific cell type and delivery method. |
| Incorrect timing of analysis | The kinetics of STING activation and downstream gene expression can vary. Perform a time-course experiment to identify the peak response time. |
High Cell Toxicity or Death
Problem: Significant cell death observed after the delivery procedure.
| Possible Cause | Troubleshooting Step |
| Harsh delivery method conditions | Reduce the concentration of the permeabilizing agent or the intensity of the electroporation pulse. Optimize the lipid or nanoparticle formulation to be less cytotoxic. |
| Contamination of reagents | Ensure all buffers and reagents are sterile and free of endotoxins. |
| Inherent toxicity of c-di-AMP at high concentrations | While generally well-tolerated, extremely high intracellular concentrations of c-di-AMP could potentially be toxic. Reduce the concentration used in your experiments. |
Data Presentation
The following tables summarize quantitative data from various studies. Note that direct comparison between different studies may be challenging due to variations in cell types, delivery methods, and experimental conditions.
Table 1: this compound Concentration and IFN-β Induction
| Cell Type | Delivery Method | c-di-AMP Concentration | IFN-β Induction (Fold Change or Activity) | Reference |
| Murine Bone Marrow-Derived Macrophages (BMMs) | Not specified (cytosolic delivery) | 0.1 - 10 µM | Dose-dependent increase | [9] |
| Human Monocyte-Derived Macrophages (MDMs) | Exogenous addition | 0.01 - 10 µM | Dose-dependent increase in IFN-β mRNA | [5][12] |
| Murine Primary Bone Marrow-Derived Macrophages (BMDMs) | Exogenous addition | 0.01 - 10 µM | Dose-dependent increase in IFN-β mRNA and protein | [5] |
| RAW264.7 Macrophages | Digitonin Permeabilization | 2.5 µM | Significant induction of IFN-β and other cytokines | [13] |
Experimental Protocols & Visualizations
c-di-AMP Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway activated by intracellular c-di-AMP.
Caption: c-di-AMP activates the STING pathway, leading to IFN-β production.
Protocol 1: Digitonin-Based Permeabilization for c-di-AMP Delivery
This protocol is adapted for delivering c-di-AMP into adherent macrophages in a 6-well plate format.[13] Optimization of the digitonin concentration is crucial to ensure cell permeabilization without excessive toxicity.
Workflow for Digitonin Permeabilization
Caption: Workflow for c-di-AMP delivery using digitonin permeabilization.
Materials:
-
This compound salt
-
Digitonin
-
Permeabilization Solution (PS) Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP.
Procedure:
-
Culture macrophages in 6-well plates to approximately 80% confluency.
-
Prepare the Permeabilization Solution (PS) containing 10 µg/mL digitonin and the desired final concentration of c-di-AMP (e.g., 2.5 µM).
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add 0.5 mL of the PS/c-di-AMP mixture to each well.
-
Incubate the plates at room temperature for 30 minutes.
-
Carefully aspirate the PS/c-di-AMP mixture.
-
Add fresh, pre-warmed complete growth medium to each well.
-
Return the plates to the incubator for the desired time period before harvesting for analysis (e.g., 4-6 hours for gene expression analysis).
Protocol 2: Electroporation for c-di-AMP Delivery
This is a general protocol for electroporating mammalian cells in suspension. Optimal parameters (voltage, capacitance, pulse duration, and buffer) must be determined empirically for each cell type.
Logical Flow for Electroporation Optimization
Caption: Logical workflow for optimizing electroporation parameters.
Materials:
-
Electroporator and compatible sterile cuvettes (e.g., 2 mm or 4 mm gap).
-
Electroporation buffer (commercial or a standard buffer like PBS or HBSS).
-
This compound salt.
Procedure:
-
Harvest cells and wash them in an appropriate electroporation buffer.
-
Resuspend the cell pellet in cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.[14]
-
Add this compound to the cell suspension at the desired final concentration.
-
Transfer the cell/c-di-AMP mixture to a sterile electroporation cuvette, ensuring there are no air bubbles.
-
Pulse the cells using the electroporator. Start with manufacturer-recommended settings or published parameters for a similar cell type. For mammalian cells, a single square-wave pulse with a field strength of 400-1000 V/cm and a duration of 5-25 ms is a common starting point.[2]
-
After the pulse, let the cuvette rest for a few minutes at room temperature.
-
Gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells and analyze at the desired time points.
Protocol 3: Nanoparticle-Based Delivery of c-di-AMP
This protocol provides a general overview of preparing c-di-AMP encapsulated in nanoparticles, such as those made from chitosan. The specific ratios and preparation details will vary depending on the nanoparticle system used.
Workflow for Nanoparticle Preparation and Delivery
Caption: General workflow for c-di-AMP delivery using nanoparticles.
Materials:
-
This compound salt.
-
Nanoparticle components (e.g., chitosan, cationic lipids).
-
Appropriate buffers for nanoparticle formation.
Procedure:
-
Dissolve the nanoparticle-forming polymer or lipid in a suitable solvent.
-
Dissolve this compound in an aqueous buffer.
-
Mix the two solutions under specific conditions (e.g., stirring, sonication) to allow for the self-assembly of c-di-AMP-loaded nanoparticles.
-
Optionally, purify the nanoparticles to remove free c-di-AMP.
-
Characterize the nanoparticles for size, charge (zeta potential), and encapsulation efficiency.
-
Add the nanoparticle suspension to your cell culture at various concentrations.
-
Incubate for the desired duration before performing analysis.
References
- 1. support.epicypher.com [support.epicypher.com]
- 2. Blog - Design Your Own Electroporation Protocol Episode 8 - Guidelines for Mammalian Cells [btxonline.com]
- 3. Frontiers | The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 8. biorxiv.org [biorxiv.org]
- 9. c-di-AMP Secreted by Intracellular Listeria monocytogenes Activates a Host Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Generating Mammalian Stable Cell Lines by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transfection by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Intracellular c-di-AMP Disodium
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of the bacterial second messenger, cyclic di-adenosine monophosphate (c-di-AMP).
Frequently Asked Questions (FAQs)
Q1: What is c-di-AMP and why is its quantification important?
A1: Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule in many bacteria, particularly Gram-positive species.[1][2] It plays a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, DNA repair, and virulence.[3][4] Accurate quantification of intracellular c-di-AMP levels is essential for understanding bacterial signaling networks, identifying new antimicrobial targets, and developing novel therapeutics and vaccine adjuvants.[1][3]
Q2: What is the difference between c-di-AMP and c-di-AMP disodium salt?
A2: c-di-AMP refers to the cyclic dinucleotide molecule itself. The disodium salt is a common commercially available form where two sodium ions are associated with the phosphate groups.[5][6] The salt form generally offers enhanced water solubility and stability, which is advantageous for preparing standards and use in aqueous buffers.[1] For quantification purposes, it is critical to know the exact form being used to ensure accurate molecular weight calculations for standard curves. The molecular weight of the free acid is 658.41 g/mol .[7]
Q3: Which analytical method is most suitable for quantifying intracellular c-di-AMP?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recommended method for sensitive and specific quantification of intracellular c-di-AMP.[2][8][9] This technique can distinguish c-di-AMP from other nucleotides and its structural isomers.[10] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the sensitivity and specificity of LC-MS/MS, especially for complex biological samples.[3]
Q4: How stable is c-di-AMP during sample preparation?
A4: Like other nucleotides, c-di-AMP can be susceptible to degradation by phosphodiesterases (PDEs) released during cell lysis.[3][11] It is crucial to rapidly quench metabolic activity and inactivate enzymes at the point of cell harvesting. This is typically achieved by using cold organic solvents for extraction.[9] Previous studies have noted that rapid changes in nucleotide pools can occur even with brief centrifugation of live cells, highlighting the need for fast and efficient extraction protocols.[12]
Troubleshooting Guide
Issue 1: Low or No Detectable c-di-AMP Signal
-
Q: My LC-MS/MS results show very low or no c-di-AMP in my bacterial cell extracts. What could be the cause?
-
A: Inefficient Cell Lysis: Ensure your cell lysis method (e.g., sonication, bead beating) is sufficient to break open the bacterial cell wall, which can be particularly robust in some species.[13]
-
A: Incomplete Extraction: The extraction solvent may not be efficiently permeabilizing the cells. A common method involves a cold acetonitrile/methanol/water mixture.[9] Ensure the solvent-to-cell pellet ratio is adequate.
-
A: Degradation During Extraction: Phosphodiesterases (PDEs) can degrade c-di-AMP upon cell lysis.[11] Perform extraction steps quickly and at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.[12]
-
A: Low Abundance: The intracellular concentration of c-di-AMP can be very low under certain growth conditions or in specific bacterial strains.[14] You may need to concentrate your sample or increase the starting amount of cells.
-
A: Instrument Sensitivity: Check the limit of detection (LOD) and limit of quantification (LOQ) of your LC-MS/MS instrument. It may not be sensitive enough for your sample concentrations. The instrument limit of quantification for c-di-AMP can be as low as 0.72 nM.[8]
-
Issue 2: Poor Peak Shape and Reproducibility in Chromatography
-
Q: I'm observing poor peak shape (e.g., tailing, splitting) or inconsistent retention times for my c-di-AMP standard and samples. How can I fix this?
-
A: Column Choice: Using a suitable column is critical. An octadecylsilane-amide column has been shown to effectively separate c-di-AMP and its isomers.[10] Reversed-phase chromatography is commonly employed.[2]
-
A: Mobile Phase Composition: The pH and ionic strength of your mobile phase can significantly impact peak shape for phosphorylated compounds. Ensure your buffers are correctly prepared and that the pH is stable.
-
A: Sample Matrix Effects: Co-eluting substances from your cell extract can interfere with ionization and chromatography. Consider a solid-phase extraction (SPE) cleanup step, such as weak anion exchange, to purify your samples before LC-MS/MS analysis.[8]
-
A: Use of an Internal Standard: To improve reproducibility and account for variations in extraction efficiency and matrix effects, use a stable isotope-labeled internal standard, such as ¹⁵N₁₀-cyclic di-AMP.[8][10]
-
Issue 3: High Background or Interfering Peaks
-
Q: My chromatograms have high background noise or peaks that interfere with c-di-AMP quantification. What are the likely sources?
-
A: Contamination: Ensure all solvents are HPLC or MS grade and that glassware is thoroughly clean. Contaminants can come from plasticware, reagents, or the extraction process itself.
-
A: Isomeric Interference: Bacteria may produce structural isomers of c-di-AMP (e.g., 2',3'-c-di-AMP) which can have the same mass.[10] Your chromatographic method must be optimized to separate these isomers to ensure you are only quantifying the 3',3'-linked variant.
-
A: In-source Fragmentation: High-energy ionization sources can sometimes cause fragmentation of larger molecules (like ATP) into ions that have the same mass-to-charge ratio as c-di-AMP or its fragments. Optimize your MS source parameters to minimize this effect.
-
Quantitative Data Summary
The intracellular concentration of c-di-AMP can vary significantly between bacterial species and in response to environmental conditions.
| Bacterial Species | Strain | Condition / Mutant | Intracellular c-di-AMP Concentration | Reference |
| Bacillus subtilis | Wild Type | - | 1 - 5 µM | [15] |
| Clostridioides difficile | 630Δerm | Wild Type | ~200 fmol/µg protein | [14] |
| Clostridioides difficile | 630Δerm | ΔgdpP (PDE mutant) | >1000 fmol/µg protein | [14] |
| Listeria monocytogenes | Wild Type | - | - | [13] |
| Listeria monocytogenes | - | ΔpdeA (PDE mutant) | Increased levels | [16] |
| Listeria monocytogenes | - | cΔdacA (DAC mutant) | Decreased levels | [17] |
| Staphylococcus aureus | LAC | Wild Type | ~20 ng/mg protein | [18] |
| Staphylococcus aureus | LAC | ΔgdpP (PDE mutant) | ~100 ng/mg protein | [18] |
| Staphylococcus aureus | LAC* | dacAG206S (DAC mutant) | <10 ng/mg protein | [18] |
| Synechocystis sp. PCC 6803 | - | DAC Overexpression | 1.7-fold higher than Wild Type | [19] |
| Synechocystis sp. PCC 6803 | - | PDE Overexpression | ~50% of Wild Type | [19] |
Experimental Protocols
Protocol: Extraction and Quantification of Intracellular c-di-AMP by LC-MS/MS
This protocol is a synthesized methodology based on established procedures for nucleotide extraction and analysis.[2][9][12]
1. Cell Culture and Harvesting: a. Grow bacterial cultures to the desired growth phase or experimental condition. b. Rapidly harvest cells. To prevent changes in nucleotide pools, avoid lengthy centrifugation steps before quenching.[12] A common method is to directly add a quenching/extraction solution to the culture. c. For normalization, determine the total protein concentration or cell count from a parallel sample.[9][10]
2. Metabolite Extraction: a. Prepare a cold extraction solution of Acetonitrile:Methanol:Water (40:40:20, v/v/v). Keep on dry ice. b. For a cell pellet, add at least 1 mL of the cold extraction solution. For direct quenching in liquid culture, use a ratio that ensures the final solvent concentration is effective (e.g., 4 parts solvent to 1 part culture medium). c. Immediately vortex vigorously to ensure rapid cell lysis and protein precipitation. d. Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]c-di-AMP) to each sample to correct for extraction losses and matrix effects.[9] e. Incubate the samples on ice for at least 15-30 minutes to allow for complete extraction and protein precipitation.[9][12] f. Centrifuge at maximum speed (e.g., >13,000 x g) for 10-20 minutes at 4°C to pellet cell debris and precipitated protein.[9] g. Carefully transfer the supernatant containing the metabolites to a new tube. h. Dry the supernatant completely using a vacuum concentrator (SpeedVac).[9]
3. Sample Reconstitution and Analysis: a. Reconstitute the dried extract in a small, precise volume of a suitable solvent (e.g., 50-200 µL of water or initial mobile phase) compatible with your LC-MS/MS system.[9] b. Centrifuge the reconstituted sample again to remove any remaining particulates. c. Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Quantification: a. Chromatography: Use a reversed-phase column suitable for polar molecules. A common mobile phase system consists of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol). Run a gradient to separate c-di-AMP from other cellular components. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[9] Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
- Parent Ion (Q1): m/z for c-di-AMP (e.g., 659.1 for [M+H]⁺)
- Product Ion (Q3): A specific fragment ion (e.g., m/z 136.1 for adenine)[20] c. Standard Curve: Prepare a standard curve using a serial dilution of a this compound salt standard of known concentration, prepared in the same reconstitution solvent as the samples. d. Data Analysis: Quantify the amount of c-di-AMP in your samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve. Normalize the final concentration to the total protein amount or cell number determined in step 1c.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ≥98% (HPLC), powder, bacterial second messenger | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 10. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. c-di-AMP Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. c-di-AMP signaling is required for bile salt resistance, osmotolerance, and long-term host colonization by Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Homeostasis of Second Messenger Cyclic-di-AMP Is Critical for Cyanobacterial Fitness and Acclimation to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
troubleshooting variability in STING activation assays with c-di-AMP disodium
Shanghai, China - Researchers and drug development professionals frequently encounter variability in STING (Stimulator of Interferon Genes) activation assays, particularly when using the agonist c-di-AMP disodium. To address these challenges, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reproducibility of experimental results.
This guide offers detailed methodologies for key experiments, summarizes quantitative data for easy comparison, and provides visual aids to clarify complex pathways and workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues researchers face during STING activation assays with this compound.
Q1: We are observing high variability in our dose-response curves between experiments. What are the potential causes?
A1: High variability in dose-response curves is a common issue and can stem from several factors:
-
Cell Health and Passage Number: The physiological state of your cells is critical. Using cells at a consistent and low passage number is recommended, as cell lines can exhibit altered morphology, growth rates, and responses to stimuli at higher passages.[1][2][3] Ensure cells are healthy and in the exponential growth phase during the assay.
-
This compound Salt Quality and Handling: The integrity of your STING agonist is paramount. Ensure proper storage of this compound salt at -20°C.[4][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. The purity of the compound can also affect results.
-
Inconsistent Cell Seeding: Uneven cell distribution in your assay plates will lead to variable cell numbers per well, directly impacting the magnitude of the STING activation signal. Ensure thorough mixing of the cell suspension before and during plating.
-
Assay Conditions: Minor variations in incubation times, temperature, and CO₂ levels can influence the cellular response. Standardize these parameters across all experiments.
Q2: Our assay is showing a weak or no signal in response to c-di-AMP. What should we troubleshoot?
A2: A weak or absent signal can be frustrating. Here are some troubleshooting steps:
-
Suboptimal c-di-AMP Concentration: The optimal concentration of c-di-AMP can vary significantly between cell lines. Perform a dose-response experiment to determine the EC50 for your specific cell line.
-
Inefficient c-di-AMP Delivery: c-di-AMP is a negatively charged molecule and does not readily cross the cell membrane.[6] Simple addition to the cell culture medium may not be sufficient. Consider using a delivery method such as digitonin permeabilization, lipofection, or electroporation to facilitate entry into the cytoplasm.
-
Low STING Expression in Cells: The cell line you are using may have low endogenous expression of STING. Verify STING expression levels via Western blot or qPCR. If expression is low, consider using a cell line known to have robust STING expression or a STING-overexpressing stable cell line.
-
Reagent Integrity: Ensure that all assay reagents, including the c-di-AMP and any detection reagents, are within their expiration dates and have been stored correctly.
Q3: We are experiencing high background signal in our control wells (no c-di-AMP). What could be the cause?
A3: High background can mask the true signal from STING activation. Potential causes include:
-
Cell Culture Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to a high background signal.[7] Regularly test your cell cultures for contamination.
-
Constitutive STING Pathway Activation: Some cell lines may have a partially active STING pathway at baseline. Using a STING-deficient cell line as a negative control can help determine the baseline signal.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes stimulate innate immune pathways. Consider reducing the serum concentration during the assay or using a serum-free medium.
-
Autofluorescence/Autoluminescence: Phenol red in cell culture media can contribute to background in fluorescence- or luminescence-based assays. Use phenol red-free media for these experiments.[6]
Q4: The EC50 value for c-di-AMP seems to differ between our lab and published data. Why is this?
A4: Discrepancies in EC50 values are not uncommon and can be attributed to:
-
Different Cell Lines and Allelic Variants: Different cell lines exhibit varying levels of STING expression and can have different STING alleles, which may affect c-di-AMP binding and subsequent signaling.
-
Assay Readout: The method used to measure STING activation (e.g., IFN-β secretion, ISG reporter gene expression) can influence the calculated EC50.
-
c-di-AMP Delivery Method: The efficiency of c-di-AMP delivery into the cytoplasm will directly impact the concentration required to elicit a response.
-
Data Analysis: Variations in data normalization and curve-fitting methods can lead to different calculated EC50 values.
Quantitative Data Summary
To provide a reference for expected experimental outcomes, the following tables summarize key quantitative data related to c-di-AMP-mediated STING activation.
Table 1: Reported EC50 Values for c-di-AMP in STING Activation Assays
| Cell Line | Assay Type | Reported EC50 | Reference |
| THP-1 | ISG Reporter Assay | ~3.8 µg/mL (with enhancer) | [8] |
| Human PBMCs | IFN-β Production | Not specified | [4] |
| Mouse Dendritic Cells | IFN-β Production | Not specified | [9] |
| MDA-MB-231 | IFN-β Reporter Assay | ~200 µM | [10] |
Note: EC50 values can be highly dependent on experimental conditions, particularly the method of c-di-AMP delivery.
Table 2: Comparison of c-di-AMP Delivery Methods
| Delivery Method | Principle | Advantages | Disadvantages |
| Digitonin Permeabilization | A mild non-ionic detergent that selectively permeabilizes the plasma membrane. | Simple and relatively gentle on cells. | Can cause cell toxicity at higher concentrations; transient permeabilization.[3][11] |
| Lipofection | Encapsulation of c-di-AMP in lipid-based vesicles that fuse with the cell membrane. | High efficiency for a variety of cell types. | Can induce cellular stress and off-target effects. |
| Electroporation | Application of an electrical field to create transient pores in the cell membrane. | Highly efficient for a broad range of cell types. | Can lead to significant cell death if not optimized.[12] |
| Nanoparticles | Encapsulation of c-di-AMP in polymeric or lipid-based nanoparticles. | Can improve stability, circulation time, and targeted delivery in vivo.[13] | May require specialized formulation and characterization. |
Experimental Protocols
Below are detailed methodologies for key experiments in STING activation research.
Detailed Protocol: STING Activation Assay in THP-1 Lucia™ ISG Cells
This protocol describes the measurement of STING activation using THP-1 Lucia™ ISG reporter cells, which express a secreted luciferase under the control of an IRF-inducible promoter.
Materials:
-
THP-1 Lucia™ ISG cells (InvivoGen)
-
RPMI 1640 medium with 10% heat-inactivated FBS, 100 µg/ml Normocin™, and 100 µg/ml Zeocin™
-
This compound salt
-
Opti-MEM™ I Reduced Serum Medium
-
Digitonin
-
QUANTI-Luc™ detection reagent (InvivoGen)
-
96-well white opaque tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed THP-1 Lucia™ ISG cells at a density of 5 x 10⁴ cells/well in a 96-well white opaque plate in 100 µL of culture medium.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Preparation of c-di-AMP and Digitonin Solutions:
-
Prepare a stock solution of this compound salt in sterile water.
-
Prepare a stock solution of digitonin in DMSO. Further dilute the digitonin in Opti-MEM™ to the desired working concentration (e.g., 20 µg/mL).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of Opti-MEM™.
-
Prepare a stimulation mix containing the desired concentration of c-di-AMP and digitonin in Opti-MEM™.
-
Add 50 µL of the stimulation mix to each well.
-
Incubate the plate for 30 minutes at 37°C in a 5% CO₂ incubator.
-
After incubation, add 50 µL of pre-warmed culture medium to each well to stop the permeabilization.
-
Return the plate to the incubator and incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.
-
Add 50 µL of the prepared QUANTI-Luc™ reagent to each well.
-
Read the luminescence immediately on a luminometer.
-
Detailed Protocol: Measurement of IFN-β Secretion by ELISA
This protocol outlines the quantification of secreted IFN-β in cell culture supernatants following STING activation.
Materials:
-
Human IFN-β ELISA kit (e.g., R&D Systems, PBL Assay Science)
-
Cell culture supernatants from c-di-AMP stimulated cells
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare Reagents and Standards:
-
Bring all ELISA kit reagents and samples to room temperature before use.
-
Reconstitute the standards and prepare a dilution series as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the appropriate volume of assay diluent to each well of the antibody-coated microplate.
-
Add standards, controls, and samples to the appropriate wells.
-
Add the detection antibody to each well.
-
Incubate the plate for the time specified in the kit manual, typically on a shaker.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Determine the concentration of IFN-β in the samples by interpolating their absorbance values from the standard curve.
-
Visualizing Pathways and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the STING signaling pathway, a typical experimental workflow, and a logical troubleshooting guide.
Caption: The c-di-AMP-mediated STING signaling pathway.
Caption: A typical experimental workflow for a STING activation assay.
Caption: A troubleshooting decision tree for STING activation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. IFN-mediated negative feedback supports bacteria class-specific macrophage inflammatory responses | eLife [elifesciences.org]
- 6. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations [frontiersin.org]
- 10. mcb.berkeley.edu [mcb.berkeley.edu]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Electroporation of DNA and Protein into Confluent and Differentiated Epithelial Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for c-di-AMP disodium preparations
This guide provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting advice, and frequently asked questions for experiments involving cyclic di-adenosine monophosphate (c-di-AMP) disodium preparations.
Frequently Asked Questions (FAQs)
1. Product Specifications and Handling
-
Q1: What are the typical specifications for high-quality c-di-AMP disodium salt?
-
A1: High-quality this compound salt should be a white to off-white powder or lyophilized solid. Key quality control parameters include purity, identity, and solubility, which are confirmed through various analytical methods.
-
-
Q2: How should I properly store and handle this compound salt?
-
Q3: How do I prepare a stock solution of this compound salt?
-
A3: this compound salt is soluble in water.[4][5][6] To prepare a stock solution, dissolve the powder in endotoxin-free water or an appropriate buffer to a desired concentration, for example, 1 mg/ml or higher.[6] For cell-based assays, it is recommended to filter-sterilize the solution through a 0.22 µm filter before use.[3][4]
-
2. Experimental Design and Execution
-
Q4: What is the typical working concentration for c-di-AMP in cell-based assays?
-
A4: The effective working concentration can vary depending on the cell type and experimental goal. A common range for in vitro studies, such as STING pathway activation, is 1-100 µg/ml.[5]
-
-
Q5: My cells are showing signs of toxicity or growth defects after treatment with c-di-AMP. What could be the cause?
-
A5: High intracellular concentrations of c-di-AMP can be toxic to both bacterial and eukaryotic cells, leading to growth defects or cell death.[7][8][9] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
-
Q6: Why is c-di-AMP essential for some bacteria but toxic at high levels?
-
A6: c-di-AMP is a critical second messenger in many bacteria, regulating essential processes like potassium ion homeostasis, cell wall synthesis, and DNA damage repair.[10][11] However, excessive accumulation disrupts these pathways. For instance, high levels can impair peptidoglycan synthesis, leading to cell wall defects and increased susceptibility to stress.[12][13] The balance of synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs) is vital for bacterial viability.[8][14]
-
3. Data Analysis and Interpretation
-
Q7: How can I confirm the purity and identity of my c-di-AMP preparation?
-
Q8: What analytical methods are available to quantify c-di-AMP in biological samples?
Troubleshooting Guide
This section addresses common problems encountered during experiments with c-di-AMP.
-
Problem 1: Inconsistent or No Biological Activity (e.g., No STING Activation)
-
Possible Cause 1: Degradation of c-di-AMP. Improper storage (e.g., exposure to moisture, repeated freeze-thaw cycles) can lead to degradation.
-
Solution: Always use freshly prepared solutions from a properly stored stock. Verify the integrity of your compound using HPLC analysis.
-
-
Possible Cause 2: Incorrect Concentration. The working concentration may be too low to elicit a response.
-
Solution: Perform a dose-response curve to find the optimal concentration. Refer to literature for typical concentrations used in similar experimental systems.[5]
-
-
Possible Cause 3: Issues with the Cell Line. The target cells may not express the necessary signaling components (e.g., STING).
-
Solution: Use a positive control cell line known to respond to c-di-AMP. Verify the expression of key pathway proteins like STING in your experimental cells.
-
-
-
Problem 2: Low Solubility or Precipitation in Media
-
Possible Cause 1: Incorrect Solvent. While this compound salt is generally water-soluble, high concentrations in complex media containing divalent cations might lead to precipitation.
-
Solution: Prepare a concentrated stock in endotoxin-free water.[5] When diluting to the final working concentration in cell culture media, add the stock solution dropwise while vortexing to ensure proper mixing.
-
-
Possible Cause 2: Purity Issues. Impurities in the preparation could affect solubility.
-
Solution: Check the certificate of analysis for your lot. If purity is a concern, re-purify the compound or obtain a higher-purity standard.
-
-
-
Problem 3: Unexpected Cellular Phenotypes (e.g., Cell Lysis, Altered Morphology)
-
Possible Cause 1: c-di-AMP Toxicity. As noted in the FAQs, high concentrations of c-di-AMP can be cytotoxic.[7][9]
-
Solution: Lower the working concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the toxicity threshold in your cell line.
-
-
Possible Cause 2: Endotoxin Contamination. Preparations intended for in vivo or cell culture use must be free of endotoxins.
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound Salt
| Parameter | Specification | Method | Reference(s) |
| Appearance | White to off-white powder/solid | Visual Inspection | [1][2][18] |
| Purity | ≥95% (often ≥98%) | HPLC, LC-MS | [1][4][5] |
| Identity | Conforms to structure | Mass Spectrometry (MS), NMR | [5][16] |
| Solubility | ≥1 mg/mL in water | Experimental | [6] |
| Endotoxin Level | < 5 EU/mg (for in vivo grades) | LAL Assay | [2][4] |
Table 2: Comparison of c-di-AMP Quantification Methods
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages | Reference(s) |
| HPLC | UV absorbance after chromatographic separation | Micromolar (µM) range | Low to Medium | Reproducible, good resolving power | Requires specialized equipment, longer analysis time per sample | [15][19][20] |
| LC-MS/MS | Mass-to-charge ratio after separation | Nanomolar (nM) to Picomolar (pM) | Low to Medium | Highly sensitive and specific, structural confirmation | Expensive equipment and maintenance, requires internal standards | [15][16] |
| ELISA | Competitive binding to a specific protein | Nanomolar (nM) range | High | Inexpensive, high-throughput, easy to perform | Relies on antibody/binding protein specificity, potential for matrix effects | [15] |
| TLC / IEX | Separation based on polarity or charge | Qualitative / Semi-quantitative | Medium | Simple, allows simultaneous analysis of multiple samples | Lower resolution and sensitivity compared to HPLC/LC-MS | [17] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a c-di-AMP preparation. Specific parameters may need optimization based on the available column and HPLC system.
-
Preparation of Standard: Accurately weigh and dissolve this compound salt in HPLC-grade water to prepare a stock solution (e.g., 1 mM). Prepare a series of dilutions (e.g., 10 µM to 500 µM) to generate a standard curve.[19]
-
Sample Preparation: Dissolve the test sample of this compound salt in HPLC-grade water to a concentration within the range of the standard curve.
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.[19]
-
Mobile Phase A: Buffer such as 50 mM potassium phosphate with an ion-pairing agent like tetrabutylammonium hydrogen sulfate.
-
Mobile Phase B: Methanol (HPLC grade).[21]
-
Gradient: A linear gradient from Mobile Phase A to Mobile Phase B. An example might be starting at 100% A, ramping to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.[19]
-
-
Analysis:
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
Inject the test sample.
-
The retention time of the major peak in the sample should match that of the c-di-AMP standard (typically around 23-24 minutes under certain conditions).[19]
-
Calculate purity by dividing the area of the c-di-AMP peak by the total area of all peaks in the chromatogram.
-
Protocol 2: In Vitro STING Activation Assay using THP-1 Cells
This protocol describes how to measure the activation of the STING pathway by monitoring Interferon-β (IFN-β) production.
-
Cell Culture: Culture THP-1 dual reporter cells (which express a reporter gene like luciferase or SEAP under the control of an IRF-inducible promoter) according to the supplier's instructions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 100,000 cells per well and differentiate them into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours.
-
Preparation of c-di-AMP: Prepare a 10X stock solution of this compound salt in sterile, endotoxin-free water. Further dilute in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Cell Stimulation: Remove the PMA-containing medium, wash the cells with PBS, and add 180 µL of fresh medium. Add 20 µL of the diluted c-di-AMP solutions to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Quantification of Reporter Gene: Measure the reporter gene activity according to the manufacturer's protocol. For a SEAP (secreted embryonic alkaline phosphatase) reporter, this typically involves collecting the supernatant and adding a detection reagent. For luciferase, it involves lysing the cells and adding a luciferase substrate.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence). Plot the signal as a function of c-di-AMP concentration to determine the dose-response relationship.
Visualizations
Caption: Overview of c-di-AMP synthesis, degradation, and signaling pathways.
Caption: Experimental workflow for quality control of c-di-AMP preparations.
Caption: Troubleshooting logic for lack of biological activity.
References
- 1. ≥98% (HPLC), powder, bacterial second messenger | Sigma-Aldrich [sigmaaldrich.com]
- 2. cyclic-di-AMP, Cyclic Di- and Tri-Nucleotides - Jena Bioscience [jenabioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. invivogen.com [invivogen.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 8. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Homeostasis of Second Messenger Cyclic-di-AMP Is Critical for Cyanobacterial Fitness and Acclimation to Abiotic Stress [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli [frontiersin.org]
Technical Support Center: Enhancing the Adjuvant Effect of c-di-AMP Disodium
Welcome to the technical support center for c-di-AMP disodium, a potent STING (Stimulator of Interferon Genes) agonist and vaccine adjuvant. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for c-di-AMP as an adjuvant?
A1: c-di-AMP functions as a potent vaccine adjuvant by directly activating the STING pathway.[1][2] As a bacterial second messenger, it is recognized by the STING protein located on the endoplasmic reticulum.[2][3] This binding event triggers a conformational change in STING, leading to its activation and downstream signaling. This cascade results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for initiating robust innate and adaptive immune responses.[2][3][4]
Q2: I am observing lower than expected immunogenicity with my c-di-AMP adjuvanted vaccine. What are some potential causes?
A2: Several factors could contribute to lower than expected immunogenicity. These include:
-
Suboptimal Formulation: The stability and delivery of c-di-AMP can be challenging. Consider using a delivery system such as liposomes or nanoparticles to protect it from degradation and enhance cellular uptake.
-
Inadequate STING Activation: Ensure that the concentration of c-di-AMP is sufficient to activate the STING pathway effectively. You can measure STING activation in vitro by assessing the production of IFN-β in cell lines like THP-1.
-
Route of Administration: The route of administration can significantly impact the adjuvant effect. For instance, c-di-AMP has been shown to have strong adjuvant activities when delivered mucosally.[2]
-
Antigen Characteristics: The nature of the antigen itself can influence the overall immune response.
Q3: Can I combine c-di-AMP with other adjuvants?
A3: Yes, combining c-di-AMP with other adjuvants can lead to synergistic effects and a more robust and balanced immune response. For example, combining c-di-AMP with alum, a traditional Th2-polarizing adjuvant, can enhance both humoral and cellular (Th1) immunity.[5][6] This combination can lead to higher antibody titers and a more balanced Th1/Th2 response.[5] Combination with other adjuvants like CpG has also been shown to cooperatively boost immune responses.[3][7]
Q4: What are the best practices for handling and storing this compound?
A4: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in sterile, endotoxin-free water or buffer, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the molecule.
Troubleshooting Guides
Issue 1: Low Antibody Titers or Weak Cellular Immune Response
| Possible Cause | Troubleshooting Step |
| Poor bioavailability of c-di-AMP | Encapsulate c-di-AMP in a delivery system like liposomes or chitosan nanoparticles to improve stability and facilitate cellular uptake.[8][9] |
| Insufficient STING pathway activation | Verify the potency of your c-di-AMP batch with an in vitro STING activation assay. Increase the dose of c-di-AMP in your in vivo experiments, if well-tolerated. |
| Suboptimal adjuvant combination | If using a single adjuvant, consider combining c-di-AMP with another adjuvant like alum or CpG to potentially enhance and broaden the immune response.[5][7] |
| Inappropriate route of administration | The mucosal route has been shown to be effective for c-di-AMP.[2] If using parenteral administration, ensure proper formulation to protect the adjuvant. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation preparation | Standardize your protocol for preparing c-di-AMP formulations (e.g., liposome or nanoparticle encapsulation). Ensure consistent particle size and encapsulation efficiency. |
| Improper handling of c-di-AMP | Avoid multiple freeze-thaw cycles of reconstituted c-di-AMP. Prepare and use fresh aliquots for each experiment. |
| Animal-to-animal variation | Increase the number of animals per group to improve statistical power and account for biological variability. |
Issue 3: Difficulty in Assessing STING Pathway Activation
| Possible Cause | Troubleshooting Step |
| Low signal in in vitro assay | Optimize the concentration of c-di-AMP used for stimulation. Ensure the cell line used (e.g., THP-1) is responsive to STING agonists. Use a positive control, such as a known potent STING agonist. |
| Inappropriate assay readout | Measure the production of IFN-β or other downstream cytokines like CXCL10 using ELISA or qPCR.[10] |
| Cell permeability issues | For in vitro assays, consider using a transfection reagent to facilitate the entry of c-di-AMP into the cytoplasm where STING is located, although some cell types can internalize it without assistance.[10] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to enhance the adjuvant effect of c-di-AMP.
Table 1: Enhanced Humoral and Cellular Responses with Alum/c-di-AMP Combination Adjuvant [5]
| Adjuvant Group | Antigen-Specific Antibody Titer (vs. Antigen Alone) | IgG1 Titer (Endpoint Dilution) | IgG2a Titer (Endpoint Dilution) | IgG1/IgG2a Ratio |
| β-Gal alone | - | < 1 x 10^5 | < 1 x 10^4 | - |
| β-Gal + Alum | - | 3.6 x 10^6 | ~3 x 10^4 | 43.21 |
| β-Gal + c-di-AMP | - | 3.3 x 10^6 | ~3 x 10^5 | 3.56 |
| β-Gal + Alum/c-di-AMP | 2.5 to 6.4-fold higher than single adjuvants | > 1 x 10^7 | ~1 x 10^6 | 2.96 |
Table 2: Cytokine Secretion by Restimulated Splenocytes from Mice Immunized with Different Adjuvant Formulations [5]
| Cytokine | β-Gal + Alum/c-di-AMP vs. β-Gal alone | β-Gal + Alum/c-di-AMP vs. Single Adjuvants |
| Th1 | ||
| IFN-γ | Statistically significantly higher | Significantly higher |
| IL-2 | Statistically significantly higher | Significantly higher |
| Th2 | ||
| IL-4 | Statistically significantly higher | Significantly higher |
| IL-5 | Statistically significantly higher | Significantly higher |
| IL-10 | Statistically significantly higher | Significantly higher |
| IL-13 | Statistically significantly higher | Significantly higher |
| Th17 | ||
| IL-17A | Statistically significantly higher | Significantly higher |
| IL-22 | Statistically significantly higher | Significantly higher |
Table 3: Dose-Sparing Capacity of Chitosan Nanoparticle Formulation with c-di-AMP [8][9]
| Formulation | Antigen (OVA) Dose | Outcome |
| Chitosan-OVA nanoparticles + c-di-AMP | 3 µg | Similar cell proliferation to 30 µg dose, indicating a 90% dose reduction. |
Experimental Protocols
Protocol 1: In Vivo Mouse Immunization with Alum/c-di-AMP Adjuvant[5]
-
Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6), with 10 animals per group.
-
Antigen and Adjuvant Preparation:
-
Prepare the antigen solution (e.g., 15 µg of β-Galactosidase protein per dose).
-
For the combination group, adsorb the antigen to alum (e.g., Adju-Phos®) at a 1:1 v/v ratio.
-
Co-administer c-di-AMP at the desired concentration (e.g., 100 µg per dose).
-
-
Immunization Schedule:
-
Immunize mice three times at day 0, 14, and 28.
-
Administer a 50 µl dose via the intramuscular route.
-
-
Sample Collection and Analysis:
-
Collect blood samples at specified time points to measure antigen-specific antibody titers (IgG, IgG1, IgG2a) by ELISA.
-
At the end of the experiment, harvest spleens for splenocyte proliferation assays and cytokine analysis (e.g., FlowCytomix) upon in vitro restimulation with the antigen.
-
Protocol 2: Preparation of Chitosan Nanoparticles for c-di-AMP Delivery[8][11][12]
-
Chitosan Solution Preparation:
-
Dissolve low molecular weight chitosan in an aqueous acetic acid solution (e.g., 1% v/v) to a final concentration of 0.05-0.5% w/v.
-
Stir the solution until the chitosan is completely dissolved.
-
Adjust the pH of the solution to 4.6-4.8 with 1N NaOH.
-
-
Tripolyphosphate (TPP) Solution Preparation:
-
Prepare a 0.1% w/v solution of TPP in deionized water.
-
-
Nanoparticle Formation (Ionic Gelation):
-
While stirring the chitosan solution vigorously, add the TPP solution dropwise at a specific chitosan:TPP volume ratio (e.g., 2.5:1).
-
An opalescent suspension indicates the formation of nanoparticles.
-
-
c-di-AMP and Antigen Loading:
-
c-di-AMP and the desired antigen can be incorporated by either adding them to the chitosan solution before gelation or by incubating the pre-formed nanoparticles with a solution containing the adjuvant and antigen.
-
-
Nanoparticle Characterization:
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency of c-di-AMP and the antigen using an appropriate quantification method (e.g., HPLC for c-di-AMP).
-
Protocol 3: In Vitro STING Activation Assay using THP-1 Cells[10][13][14][15][16]
-
Cell Culture:
-
Culture THP-1 cells (a human monocytic cell line) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere.
-
-
Stimulation with c-di-AMP:
-
Prepare serial dilutions of c-di-AMP in culture medium.
-
Add the c-di-AMP solutions to the wells to achieve the desired final concentrations.
-
Include a negative control (medium alone) and a positive control (e.g., a known potent STING agonist).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Analysis of IFN-β Production:
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.
-
Alternatively, IFN-β mRNA levels can be quantified by RT-qPCR from cell lysates.
-
Visualizations
Caption: c-di-AMP activates the STING pathway, leading to the production of Type I Interferons.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a c-di-AMP adjuvanted vaccine.
Caption: A logical flowchart for troubleshooting experiments with low immunogenicity.
References
- 1. invivogen.com [invivogen.com]
- 2. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
dealing with unexpected results in c-di-AMP disodium experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with c-di-AMP disodium. It is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, it is recommended to prepare aliquots of a stock solution in a suitable buffer (e.g., sterile water or PBS) and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the optimal concentration of this compound to use in my experiment?
A2: The optimal concentration of this compound is highly dependent on the specific assay and cell type being used. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup. See the table below for starting concentration ranges in common assays.
Q3: My this compound solution has been stored for a long time. Is it still active?
A3: The stability of this compound in solution can vary depending on the storage conditions and the solvent used. If you suspect that the activity of your this compound has decreased, it is recommended to test its activity in a well-established positive control experiment, such as a STING activation assay in a responsive cell line.
Troubleshooting Guide
Issue 1: Low or No Signal in a STING Reporter Assay
If you are observing a low or no signal in your STING (Stimulator of Interferon Genes) reporter assay after treatment with this compound, consider the following potential causes and solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal in a STING reporter assay.
Quantitative Data Summary:
| Parameter | Recommended Range | Notes |
| c-di-AMP Concentration | 1 - 10 µM | Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Incubation Time | 4 - 24 hours | The optimal time can vary depending on the specific reporter gene and cell line. |
| Cell Confluency | 70 - 90% | High or low confluency can affect cell health and responsiveness. |
| Transfection Efficiency | > 80% | For transiently transfected reporter constructs, ensure high transfection efficiency. |
Experimental Protocol: STING Reporter Assay
-
Cell Seeding: Seed cells (e.g., HEK293T expressing a STING-inducible reporter) in a 96-well plate at a density that will result in 70-90% confluency at the time of treatment.
-
Transfection (if applicable): If using a transient reporter system, transfect the cells with the appropriate reporter plasmid according to the manufacturer's instructions.
-
c-di-AMP Preparation: Prepare a stock solution of this compound in sterile water or PBS. From the stock, prepare serial dilutions to the desired final concentrations in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luciferase, GFP) according to the manufacturer's protocol for your specific reporter system.
Issue 2: High Background Signal in Assays
A high background signal can mask the specific effects of this compound. Here are some common causes and how to address them.
Potential Causes and Solutions:
-
Contamination: Ensure that all reagents and cell cultures are free from microbial contamination, which can sometimes activate innate immune pathways non-specifically.
-
Cell Stress: Over-confluent or unhealthy cells can lead to higher background signals. Ensure you are using healthy, sub-confluent cells.
-
Reagent Purity: If you suspect your this compound may be contaminated, consider using a new, high-purity lot.
-
Assay Conditions: Optimize assay parameters such as incubation time and reagent concentrations to minimize background.
Signaling Pathway
c-di-AMP and STING Signaling Pathway:
Cyclic di-AMP (c-di-AMP) is a second messenger molecule that plays a crucial role in bacterial physiology and in modulating the host immune response. In mammalian cells, c-di-AMP is a potent activator of the STING pathway, leading to the production of type I interferons and other inflammatory cytokines.
Caption: Simplified diagram of the c-di-AMP-STING signaling pathway.
Validation & Comparative
Validating STING Pathway Activation by c-di-AMP Disodium In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic nucleic acids to initiate a potent type I interferon (IFN) response.[1][2] Cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, is a natural ligand for STING and its disodium salt is frequently used to study STING activation in vitro.[3][4] This guide provides an objective comparison of c-di-AMP disodium with other STING agonists, supported by experimental data and detailed protocols to validate STING pathway activation.
Comparative Analysis of STING Agonists
The efficacy of STING agonists can vary based on their chemical structure, stability, and binding affinity to STING. Below is a comparison of this compound with other commonly used STING activators.
Table 1: Comparison of In Vitro Potency of STING Agonists
| Agonist | Cell Type | Assay | Readout | Effective Concentration Range | Reference |
| This compound | Murine Bone Marrow-Derived Macrophages (BMDMs) | ELISA | IFN-β Secretion | 0.01 - 10 µM | [5] |
| Human Monocyte-Derived Macrophages (MDMs) | qRT-PCR | IFNB1 mRNA | 0.01 - 10 µM | [6] | |
| 2'3'-cGAMP | Human PBMCs, THP-1 cells | ELISA | IFN-β Secretion | Varies by cell type and purity | [7] |
| Mouse Lung Fibroblasts (MLFs) | Luciferase Reporter Assay | ISRE Activation | Not specified | [8] | |
| ADU-S100 (a c-di-AMP analog) | Murine Bone Marrow-Derived Macrophages | ELISA | IFN-β Secretion | Significantly higher than c-di-GMP and 2'3'-cGAMP | [9] |
| THP-1 Reporter Cells | Luciferase Reporter Assay | Luciferase Activity | Dose-dependent increase | [2] | |
| DMXAA (murine specific) | Mouse Dendritic Cells | Flow Cytometry | PD-1 expression on CD8+ T cells | Dose-dependent | [10] |
Note: The effective concentration can vary significantly depending on the cell type, delivery method (e.g., transfection, digitonin permeabilization), and specific experimental conditions.
Signaling Pathway and Experimental Workflow
The cGAMP-STING Signaling Pathway
Activation of the STING pathway by cyclic dinucleotides like c-di-AMP initiates a signaling cascade that results in the transcription of type I interferons and other inflammatory cytokines.[11][12]
General Experimental Workflow for Validating STING Activation
A typical in vitro experiment to validate STING activation involves cell stimulation followed by downstream analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for key experiments used to validate STING activation.
Protocol 1: Western Blot for Phosphorylated STING, TBK1, and IRF3
This protocol is used to visualize the phosphorylation of key signaling proteins in the STING pathway, a direct indicator of its activation.[11][13]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 monocytes or murine embryonic fibroblasts) in 6-well plates at a density of 1-2 x 10^6 cells per well.
-
Allow cells to adhere overnight.
-
Stimulate cells with this compound at the desired concentrations. A time course of 1 to 4 hours is recommended to capture peak phosphorylation events.[1] A delivery agent such as a transfection reagent or digitonin may be necessary for efficient intracellular delivery of c-di-AMP.[8][14]
-
-
Cell Lysis:
-
After stimulation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 1x radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Protocol 2: RT-qPCR for Interferon-Stimulated Gene (ISG) Expression
This method quantifies the upregulation of STING-dependent gene transcription, such as IFNB1 (the gene for IFN-β) and CXCL10.[11][15]
-
Cell Seeding and Stimulation:
-
RNA Extraction:
-
After incubation, lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (IFNB1, CXCL10, OAS1, ISG15) and a housekeeping gene (e.g., GAPDH, ACTB).
-
The reaction mixture typically contains cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.[13]
-
Protocol 3: ELISA for Secreted IFN-β and Cytokines
This protocol measures the amount of protein, such as IFN-β, secreted into the cell culture medium following STING activation.[16]
-
Cell Seeding and Stimulation:
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell layer.
-
-
ELISA Procedure:
-
Perform the ELISA using a commercial kit for the specific cytokine of interest (e.g., human or mouse IFN-β) according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
By employing these standardized protocols and comparative data, researchers can effectively validate the in vitro activation of the STING pathway by this compound and objectively compare its performance against other STING agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. STING KO Reporter THP1 Cell Line [en.genomeditech.com]
- 3. c-di-AMP Secreted by Intracellular Listeria monocytogenes Activates a Host Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 5. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global transcriptional changes in response to cGAMP depend on STING in human THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Second Messengers: c-di-AMP Disodium vs. cGAMP in STING Pathway Activation
For researchers, scientists, and drug development professionals navigating the intricate world of innate immunity, the choice of signaling molecules to modulate the STING (Stimulator of Interferon Genes) pathway is of paramount importance. This guide provides an objective comparison of the biological activities of two key players: cyclic di-adenosine monophosphate (c-di-AMP) disodium and cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). By examining their performance based on experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific research and development needs.
Cyclic dinucleotides (CDNs) have emerged as critical second messengers in orchestrating immune responses. While both c-di-AMP and cGAMP are potent activators of the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, their origins and potencies differ significantly. c-di-AMP is a crucial second messenger in many bacteria, acting as a pathogen-associated molecular pattern (PAMP) that is recognized by the host's innate immune system.[1][2] In contrast, 2'3'-cGAMP is the endogenous second messenger in mammalian cells, synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal indicating infection or cellular damage.[3][4] This fundamental difference in origin often translates to a disparity in their interaction with the host STING protein.
Quantitative Comparison of c-di-AMP and cGAMP Activity
Experimental evidence consistently demonstrates that 2'3'-cGAMP is a more potent activator of the STING pathway compared to c-di-AMP. This is reflected in its higher binding affinity for the STING protein and its greater efficacy in inducing downstream signaling events, such as the production of interferon-beta (IFN-β).
| Parameter | c-di-AMP Disodium | 2'3'-cGAMP | Reference |
| Binding Affinity (Kd) to human STING | Micromolar (µM) range | Nanomolar (nM) range | [5][6] |
| IFN-β Induction (EC50) | Higher concentration required | Lower concentration required | [3][6] |
| Origin | Bacterial second messenger | Endogenous mammalian second messenger | [1][3] |
Signaling Pathways
Both c-di-AMP and cGAMP converge on the STING protein, which resides on the endoplasmic reticulum (ER). Upon binding of either CDN, STING undergoes a conformational change, leading to its translocation from the ER to the Golgi apparatus.[7] This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β, and other inflammatory genes.[2][3]
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
STING Binding Assay (Isothermal Titration Calorimetry - ITC)
This protocol outlines the determination of binding affinity (Kd) of c-di-AMP and cGAMP to purified STING protein.
Materials:
-
Purified recombinant human STING protein (C-terminal domain, residues 139-379)
-
This compound salt
-
2'3'-cGAMP
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified STING protein against the ITC buffer overnight at 4°C.
-
Dissolve c-di-AMP and cGAMP in the same ITC buffer to the desired concentrations. Degas all solutions before use.
-
-
ITC Experiment:
-
Load the STING protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the c-di-AMP or cGAMP solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the ligand into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat of binding for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cellular Activity Assay (IFN-β Reporter Assay)
This protocol measures the ability of c-di-AMP and cGAMP to induce IFN-β production in a cellular context.
Materials:
-
HEK293T cells stably expressing human STING
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound salt
-
2'3'-cGAMP
-
Cell culture medium and reagents
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed HEK293T-STING cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Cell Stimulation:
-
After 24 hours of transfection, treat the cells with serial dilutions of c-di-AMP or cGAMP. Include an untreated control.
-
-
Luciferase Assay:
-
After 18-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of c-di-AMP or cGAMP.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic-GMP-AMP Is An Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of RAW macrophages treated with cGAMP or c-di-GMP reveals differentially activated cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DNA sensor, cyclic GMP-AMP synthase (cGAS) is essential for induction of IFN beta during Chlamydia trachomatis infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immune Activation: c-di-AMP Disodium vs. Lipopolysaccharide (LPS)
For researchers, scientists, and drug development professionals, understanding the nuances of immune activators is paramount. This guide provides an objective comparison of two potent immune-stimulating molecules: cyclic di-adenosine monophosphate (c-di-AMP) disodium and lipopolysaccharide (LPS). By examining their signaling pathways, impact on cytokine production, and activation of immune cells, this document serves as a comprehensive resource for designing and interpreting immunology studies.
At a Glance: Key Differences in Immune Stimulation
Cyclic di-AMP and LPS are both powerful tools for eliciting immune responses, yet they function through distinct mechanisms, leading to different downstream effects. LPS, a component of the outer membrane of Gram-negative bacteria, is a classical activator of the innate immune system, primarily signaling through Toll-like receptor 4 (TLR4). This interaction triggers a robust inflammatory cascade. In contrast, c-di-AMP, a bacterial second messenger, is recognized by the intracellular STING (Stimulator of Interferon Genes) pathway, leading to a potent type I interferon response.[1][2][3]
Signaling Pathways: A Tale of Two Receptors
The divergent immune responses induced by c-di-AMP and LPS originate from their interaction with different pattern recognition receptors (PRRs) and subsequent signaling cascades.
c-di-AMP: The STING Pathway
Upon entering the cytoplasm, c-di-AMP is directly sensed by the STING protein located on the endoplasmic reticulum.[1][4] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other inflammatory genes.[1]
Lipopolysaccharide (LPS): The TLR4 Pathway
LPS is recognized on the cell surface by a receptor complex consisting of TLR4, MD-2, and CD14.[5][6][7][8] This binding event initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-dependent pathway: This pathway rapidly activates NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[5][6]
-
TRIF-dependent pathway: This later-phase response also activates NF-κB and, importantly, activates IRF3, leading to the production of type I interferons.[5]
Comparative Analysis of Induced Immune Responses
The differential signaling pathways of c-di-AMP and LPS translate into distinct profiles of cytokine production and immune cell activation.
Cytokine Production
Studies have shown that while both molecules induce a range of cytokines, the magnitude and kinetics of their production differ significantly. c-di-AMP is a particularly potent inducer of type I interferons, whereas LPS is known for its robust induction of pro-inflammatory cytokines like TNF-α and IL-6.[6][9]
| Cytokine | c-di-AMP Disodium | Lipopolysaccharide (LPS) | Key Observations |
| IFN-β | High | Moderate | c-di-AMP is a significantly more potent inducer of IFN-β.[6][9] |
| IL-6 | Moderate to High | High | LPS generally induces higher levels of IL-6.[6][9] |
| TNF-α | Low to Moderate | Very High | LPS is a much stronger inducer of TNF-α.[6] |
| CCL3 (MIP-1α) | High | Moderate | c-di-AMP can induce very high levels of CCL3.[6] |
| CCL4 (MIP-1β) | High | Moderate | c-di-AMP is a potent inducer of CCL4.[6] |
Note: The relative induction levels are based on published in vitro studies with macrophages and dendritic cells and can vary depending on cell type, concentration, and time point.
Activation of Macrophages and Dendritic Cells
Both c-di-AMP and LPS are effective at activating antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs). This activation is characterized by the upregulation of co-stimulatory molecules and Major Histocompatibility Complex (MHC) class II, which are crucial for initiating adaptive immune responses.
| Surface Marker | This compound | Lipopolysaccharide (LPS) | Functional Implication |
| CD80 | Upregulated | Upregulated | Co-stimulation of T cells. |
| CD86 | Upregulated | Upregulated | Co-stimulation of T cells.[7] |
| MHC Class II | Upregulated | Upregulated | Antigen presentation to CD4+ T cells.[7] |
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
In Vitro Stimulation of Macrophages
This protocol describes the general procedure for stimulating cultured macrophages with either this compound or LPS.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM with 10% FBS and penicillin/streptomycin).
-
This compound (sterile solution).
-
LPS (e.g., from E. coli O111:B4).
-
6-well or 24-well tissue culture plates.
-
Sterile PBS.
Procedure:
-
Seed macrophages into tissue culture plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL and allow them to adhere overnight.
-
The following day, carefully remove the culture medium.
-
Add fresh, pre-warmed complete culture medium containing the desired concentration of c-di-AMP (typically 0.1-10 µM) or LPS (typically 10-100 ng/mL).[9][10] For intracellular delivery of c-di-AMP, a permeabilization agent like digitonin may be required.[6]
-
Include an untreated control (medium only) for comparison.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for RNA or protein analysis.
Quantification of Cytokines by ELISA
This protocol outlines the steps for a sandwich ELISA to measure the concentration of a specific cytokine (e.g., TNF-α) in culture supernatants.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.
-
Cell culture supernatants from stimulated and control cells.
-
Recombinant cytokine standard.
-
Detection antibody (biotinylated).
-
Streptavidin-HRP conjugate.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H2SO4).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay diluent (e.g., PBS with 1% BSA).
-
Microplate reader.
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add standards and samples (diluted if necessary) to the wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[5]
-
Wash the plate four times with wash buffer.
-
Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate four times with wash buffer.
-
Add the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Flow Cytometry Analysis of Macrophage Activation Markers
This protocol details the staining of macrophages for the analysis of cell surface activation markers.
Materials:
-
Stimulated and control macrophages.
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fc block (e.g., anti-CD16/32 antibody).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD86-FITC, anti-MHC Class II-PE).
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Harvest the macrophages by gentle scraping or using a non-enzymatic cell dissociation solution.
-
Wash the cells with cold FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer and count them.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add Fc block to each tube and incubate on ice for 10-15 minutes to prevent non-specific antibody binding.
-
Without washing, add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Conclusion
Both this compound and lipopolysaccharide are invaluable reagents for probing the innate immune system. However, their distinct signaling pathways result in qualitatively and quantitatively different immune responses. LPS is a potent inducer of a broad pro-inflammatory response, while c-di-AMP is particularly effective at driving a strong type I interferon response. The choice between these two molecules will depend on the specific research question and the desired immunological outcome. This guide provides the foundational knowledge and experimental frameworks to effectively utilize and compare these two important immune modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharides from Distinct Pathogens Induce Different Classes of Immune Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Post-Transcriptional Inflammatory Response to Intracellular Bacterial c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mucosal Adjuvant Cyclic di-AMP Exerts Immune Stimulatory Effects on Dendritic Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Control Experiments for c-di-AMP Disodium Salt Studies
For researchers, scientists, and drug development professionals, establishing the specificity of c-di-AMP's effects is paramount. This guide provides a comparative analysis of appropriate negative controls for studying the second messenger cyclic di-adenosine monophosphate (c-di-AMP), complete with experimental data, detailed protocols, and visualizations to ensure the robustness of your findings.
Cyclic di-AMP is a crucial second messenger in many bacteria, regulating a wide array of physiological processes including cell wall homeostasis, potassium transport, and virulence.[1][2][3] It also plays a significant role in activating the host immune response through the STING (stimulator of interferon genes) pathway.[4] Given its central role, it is essential to employ rigorous negative controls in experimental setups to unequivocally attribute observed effects to c-di-AMP.
Choosing the Right Negative Control
The ideal negative control for a c-di-AMP experiment is a molecule that is structurally similar but biologically inactive in the specific context being studied. The choice of negative control will depend on the experimental system and the specific question being addressed. Here, we compare the most commonly used negative controls for c-di-AMP studies.
Comparison of Common Negative Controls for c-di-AMP Studies
| Negative Control | Principle of Inactivity | Advantages | Disadvantages | Recommended For |
| Cyclic di-GMP (c-di-GMP) | A different cyclic dinucleotide with distinct signaling pathways in many organisms.[5] | Commercially available, well-characterized, and known to not activate many c-di-AMP-specific pathways.[6] | May have its own biological effects in some systems. | STING activation assays, initial screening for c-di-AMP specific protein binding. |
| Unlabeled ("Cold") Nucleotides (e.g., ATP, GTP, c-di-AMP) | Competitive inhibition of binding of a labeled c-di-AMP. | Demonstrates specificity of binding to the active site. | Does not control for non-specific effects of a cyclic dinucleotide structure. | In vitro binding assays (e.g., ITC, pull-downs, DRaCALA). |
| Inactive Analogs of c-di-AMP | Structurally similar molecules chemically modified to abolish biological activity. | Provides the highest level of specificity as a negative control. | Limited commercial availability and may require custom synthesis. | All experimental setups, especially for validating novel c-di-AMP-dependent processes. |
| Mutant Bacterial Strains | Genetic deletion of the c-di-AMP synthase (e.g., ΔdacA) or phosphodiesterase (e.g., ΔgdpP).[7] | Provides in vivo context for the role of c-di-AMP. | Genetic modifications can have pleiotropic effects. | Cellular and in vivo studies to confirm the physiological relevance of c-di-AMP signaling. |
| Empty Vector/Beads | Absence of the molecule of interest. | Controls for non-specific effects of the delivery vehicle or experimental matrix. | Does not control for the effects of a structurally similar but inactive molecule. | Protein expression studies, pull-down assays. |
Quantitative Data Comparison
The following tables summarize experimental data comparing the effects of c-di-AMP with various negative controls in different assays.
Table 1: In Vitro Binding Affinity to STING Protein
| Ligand | Binding Affinity (Kd) | Method | Reference |
| c-di-AMP | ~μM | Isothermal Titration Calorimetry (ITC) | [4] |
| c-di-GMP | No detectable binding | Isothermal Titration Calorimetry (ITC) | [6] |
| 2'3'-cGAMP (Positive Control) | ~nM | Isothermal Titration Calorimetry (ITC) | [4] |
Table 2: Activation of the STING Pathway (IFN-β Induction)
| Treatment | IFN-β Induction (Fold Change) | Cell Type | Reference |
| c-di-AMP | +++ | Mouse Embryonic Fibroblasts | [8] |
| c-di-GMP | + | Mouse Embryonic Fibroblasts | [8] |
| Untreated Control | - | Mouse Embryonic Fibroblasts | [8] |
Table 3: Regulation of Potassium Transporter KhtT Activity
| Compound | KhtT Binding (Heat Change) | KhtT Activity (Ion Flux) | Method | Reference |
| c-di-AMP | Significant heat change | Activation | ITC, Fluorescence-based flux assay | [6] |
| c-di-GMP | No heat change | No effect | ITC, Fluorescence-based flux assay | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Isothermal Titration Calorimetry (ITC) for Protein-Ligand Binding
Objective: To quantitatively determine the binding affinity of a protein to c-di-AMP and a negative control (e.g., c-di-GMP).
Materials:
-
Purified protein of interest
-
c-di-AMP disodium salt
-
c-di-GMP (or other negative control)
-
ITC instrument
-
Dialysis buffer (ensure the buffer for the protein and ligands is identical)
Protocol:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight at 4°C.
-
Dissolve c-di-AMP and the negative control in the final dialysis buffer.
-
Degas all solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a control titration of the ligand into the buffer to determine the heat of dilution.
-
-
Titration:
-
Fill the sample cell with the protein solution (e.g., 10-50 µM).
-
Fill the injection syringe with the c-di-AMP or negative control solution (e.g., 100-500 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing for the signal to return to baseline.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Pull-Down Assay for Identification of c-di-AMP Binding Proteins
Objective: To identify proteins that specifically bind to c-di-AMP from a complex mixture.
Materials:
-
Biotinylated c-di-AMP
-
Streptavidin-coated magnetic beads
-
Cell lysate or purified protein mixture
-
Unlabeled c-di-AMP (for competition)
-
Negative control (e.g., biotinylated c-di-GMP or empty beads)
-
Wash and elution buffers
-
SDS-PAGE and Western blotting reagents or mass spectrometry equipment
Protocol:
-
Bead Preparation:
-
Incubate streptavidin-coated magnetic beads with biotinylated c-di-AMP (and a parallel control with biotinylated c-di-GMP or no biotinylated ligand) to allow for binding.
-
Wash the beads to remove unbound ligand.
-
-
Protein Binding:
-
Incubate the ligand-bound beads with the cell lysate.
-
For competition experiments, pre-incubate the lysate with an excess of unlabeled c-di-AMP before adding to the beads.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt or boiling in SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Western blotting for a specific protein of interest, or mass spectrometry for identification of unknown binders.
-
Visualizing Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.
References
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 5. cAMP, c-di-GMP, c-di-AMP and now cGMP: Bacteria use them all! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to c-di-AMP Disodium in Cellular Assays
For researchers, scientists, and drug development professionals navigating the intricacies of the STING (Stimulator of Interferon Genes) pathway, the selection of a specific and potent activator is paramount. This guide provides an objective comparison of c-di-AMP disodium with other common STING agonists, supported by experimental data to confirm its specificity in cellular assays.
Cyclic di-AMP (c-di-AMP) is a bacterial second messenger that has garnered significant interest as a direct agonist of the STING pathway, a critical component of the innate immune system.[1] Activation of STING by ligands like c-di-AMP initiates a signaling cascade culminating in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines, making it a promising target for vaccine adjuvants and cancer immunotherapy. This guide delves into the specificity of this compound in cellular assays, comparing its performance with other key STING activators.
Comparative Analysis of STING Agonist Potency
The efficacy of STING agonists is primarily determined by their binding affinity to the STING protein and their ability to induce downstream signaling, most commonly measured by IFN-β production. The following table summarizes the quantitative comparison of c-di-AMP with other well-characterized STING agonists, namely cyclic di-GMP (c-di-GMP) and 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous mammalian STING ligand.
| Agonist | Binding Affinity (Kd) for human STING | IFN-β Induction (EC50) | Key Characteristics |
| This compound | Lower affinity than c-di-GMP | Potent inducer of IFN-β | A bacterial cyclic dinucleotide that directly binds and activates STING.[2][3][4] |
| c-di-GMP | ~2.4 - 5 µM | >500 nM | Another bacterial cyclic dinucleotide; often used as a reference STING agonist.[2] |
| 2'3'-cGAMP | ~4.59 nM | ~15 - 42 nM | The endogenous mammalian STING ligand with the highest known binding affinity. |
Note: Kd and EC50 values can vary between different studies and experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are methodologies for key cellular assays used to assess the specificity and potency of STING agonists.
IFN-β Reporter Assay in HEK293T Cells
This assay quantifies the activation of the IFN-β promoter upon STING stimulation.
Materials:
-
HEK293T cells
-
Plasmids: human STING expression vector, IFN-β promoter-luciferase reporter, and a control Renilla luciferase vector
-
Lipofectamine 2000 or a similar transfection reagent
-
This compound, 2'3'-cGAMP, and other STING agonists
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the human STING, IFN-β-luciferase, and Renilla luciferase plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
Stimulation: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the STING agonists (e.g., this compound, 2'3'-cGAMP). Include an untreated control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the agonist concentration to determine the EC50 values.
STING Activation Assay in THP-1 Monocytes
This assay measures the production of inflammatory cytokines in a human monocytic cell line that endogenously expresses STING.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
This compound, 2'3'-cGAMP, and other STING agonists
-
LPS (lipopolysaccharide) as a positive control for cytokine induction
-
Human IFN-β ELISA kit
-
96-well plates
Procedure:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in suspension. For some applications, differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Cell Seeding: Seed THP-1 cells (or differentiated macrophages) into a 96-well plate.
-
Stimulation: Treat the cells with various concentrations of STING agonists. Include an untreated control and an LPS-treated positive control.
-
Incubation: Incubate the cells for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the agonist concentration to compare the potency of the different STING activators.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The cGAS-STING signaling pathway.
Caption: General experimental workflow for cellular assays.
Conclusion
The experimental data and protocols presented in this guide confirm that this compound is a specific activator of the STING pathway in cellular assays. While the endogenous ligand 2'3'-cGAMP exhibits the highest binding affinity and potency, c-di-AMP remains a robust and widely used tool for studying STING-mediated immune responses. Its bacterial origin and direct agonistic activity make it a valuable reagent for researchers investigating innate immunity and developing novel immunotherapies. The choice of STING agonist will ultimately depend on the specific research question and experimental context. By utilizing the standardized protocols outlined here, researchers can ensure the generation of reliable and comparable data to advance our understanding of the critical cGAS-STING signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING is a direct innate immune sensor of cyclic di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of c-di-AMP Disodium Salt: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) is critical for understanding its role in bacterial physiology, pathogenesis, and as a potential therapeutic target. This guide provides a comprehensive cross-validation of two common analytical techniques for the quantification of c-di-AMP disodium salt: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance characteristics, and illustrates the relevant biological and experimental workflows. The information herein is compiled from various scientific sources to provide an objective overview for selecting the most appropriate analytical strategy.
Introduction to c-di-AMP and its Significance
Cyclic di-AMP is a ubiquitous second messenger in many bacteria, playing a crucial role in signaling pathways that regulate a wide array of cellular processes. These include cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2] The synthesis and degradation of c-di-AMP are tightly controlled by diadenylate cyclases and phosphodiesterases, respectively.[2][3] Given its essential role in bacterial viability and its involvement in host-pathogen interactions, the c-di-AMP signaling pathway has emerged as a promising target for novel antimicrobial agents.[1][2] Accurate and reliable quantification of intracellular c-di-AMP levels is therefore paramount for both basic research and drug discovery efforts.
Comparative Performance of HPLC and LC-MS/MS
| Performance Metric | HPLC-UV | LC-MS/MS | Source(s) |
| Limit of Detection (LOD) | Typically in the low picomolar to nanomolar range. Explicit LOD for c-di-AMP by HPLC-UV is not consistently reported. For the related c-di-GMP, LODs in the picomolar range have been achieved. | High sensitivity, with reported LODs for cyclic dinucleotides in the low nanomolar to high femtomolar range. For c-di-GMP, an LOD of 4 ng/mL has been reported. | [4] |
| Limit of Quantification (LOQ) | Generally in the nanomolar range. Quantitative range for c-di-AMP has been demonstrated from 100 to 500 μM in enzymatic assays. | High sensitivity, with a reported instrument LOQ for c-di-AMP as low as 0.72 nM. | [5][6] |
| Linearity | Good linearity is typically observed over a defined concentration range, suitable for quantitative analysis. | Excellent linearity over a wide dynamic range is a key advantage, allowing for the quantification of both low and high abundance samples. | |
| Selectivity | Selectivity can be challenging in complex biological matrices due to potential co-eluting compounds with similar UV absorbance. | Highly selective due to the specific detection of the parent ion and its characteristic fragment ions (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM). | |
| Precision & Accuracy | Generally provides good precision and accuracy, though it can be affected by matrix interferences. | Offers high precision and accuracy, especially when using isotopically labeled internal standards to correct for matrix effects and variations in instrument response. | [7] |
| Cost & Complexity | Lower initial instrument cost and less complex to operate and maintain compared to LC-MS/MS. | Higher initial instrument cost and requires more specialized expertise for operation, method development, and data analysis. |
Experimental Protocols
Sample Preparation: Extraction of c-di-AMP from Bacterial Cells
A reliable extraction method is crucial for accurate quantification. The following is a general protocol adaptable for both HPLC and LC-MS analysis.
-
Cell Harvesting: Grow bacterial cultures to the desired cell density. Rapidly harvest cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with an appropriate ice-cold buffer (e.g., phosphate-buffered saline) to remove extracellular components.
-
Extraction: Resuspend the cell pellet in an extraction solvent. Common methods include:
-
Heat Treatment: Resuspend in a buffer and heat at 95-100°C for 5-10 minutes to lyse the cells and inactivate degradative enzymes.
-
Solvent Precipitation: Use a mixture of organic solvent and water (e.g., 65% ethanol) to precipitate macromolecules while keeping small molecules like c-di-AMP in solution.
-
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted c-di-AMP.
-
Drying (Optional for LC-MS): The supernatant can be dried down using a vacuum concentrator and reconstituted in a smaller volume of a suitable solvent for LC-MS analysis to increase concentration.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection into the HPLC or LC-MS system.
HPLC-UV Quantification Protocol
This protocol is based on established methods for the analysis of c-di-AMP and other cyclic dinucleotides.[6][8]
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm), an autosampler, and a quaternary pump.
-
Mobile Phase:
-
Solvent A: Aqueous buffer (e.g., 10 mM ammonium acetate).
-
Solvent B: Methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a low percentage of Solvent B, which is gradually increased to elute c-di-AMP. For example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Quantification: Generate a standard curve by injecting known concentrations of this compound salt. The concentration of c-di-AMP in the samples is determined by comparing the peak area to the standard curve.[6]
LC-MS/MS Quantification Protocol
This protocol is based on methods developed for the sensitive quantification of cyclic dinucleotides.[7][9][10]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source. A C18 or similar reversed-phase column is typically used.
-
Mobile Phase:
-
Solvent A: Water with a small amount of an additive to improve ionization (e.g., 0.1% formic acid).
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Gradient Elution: A similar gradient to the HPLC-UV method can be used, optimized for separation and ionization efficiency.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive or negative ion mode, to be optimized for c-di-AMP.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Transitions: Monitor specific precursor-to-product ion transitions for c-di-AMP. For example, in positive mode, the protonated molecule [M+H]⁺ would be the precursor ion.
-
-
Quantification: Create a calibration curve using known concentrations of this compound salt. The use of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-c-di-AMP) is highly recommended to improve accuracy and precision by correcting for matrix effects and instrument variability.[7]
Mandatory Visualizations
c-di-AMP Signaling Pathway
Caption: Overview of the c-di-AMP signaling pathway.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound salt. HPLC-UV offers a cost-effective and straightforward method suitable for routine analysis and enzymatic assays where analyte concentrations are relatively high. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting and quantifying low levels of c-di-AMP in complex biological samples, and for studies requiring high accuracy and precision. The selection of the most appropriate method should be based on the specific research question, the nature of the sample, and the available resources.
References
- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitation of cyclic dinucleotides by reversed-phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation and Quantification of Cyclic di-AMP, -GMP, and Cyclic GAMP in Bacteria Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: Validating c-di-AMP Disodium as a Key Bacterial Signal
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of cyclic di-adenosine monophosphate (c-di-AMP) as a critical bacterial second messenger. This guide provides a detailed comparison with other signaling molecules, supported by experimental data, protocols, and pathway visualizations.
Cyclic di-adenosine monophosphate (c-di-AMP), a key bacterial second messenger, plays a pivotal role in regulating a wide array of physiological processes essential for bacterial viability and virulence.[1][2] This guide delves into the experimental validation of c-di-AMP, presenting quantitative data, detailed methodologies, and visual representations of its signaling pathways to provide a thorough resource for the scientific community.
Performance Comparison: c-di-AMP vs. Other Bacterial Second Messengers
Bacteria utilize a variety of nucleotide-based second messengers to respond to environmental cues. While molecules like cyclic di-guanosine monophosphate (c-di-GMP) are well-known for their role in lifestyle switches, such as from a motile to a biofilm state, c-di-AMP has emerged as a central regulator of essential cellular functions, particularly in Gram-positive bacteria.[3][4]
The validation of c-di-AMP as a distinct and crucial signaling molecule is underpinned by its unique set of synthesizing and degrading enzymes, its specific protein and RNA receptors (riboswitches), and the distinct physiological outcomes of its signaling cascades.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data that validate the specificity and efficiency of c-di-AMP signaling components.
Table 1: Binding Affinities of c-di-AMP for Various Receptors
| Receptor | Organism | Receptor Type | Binding Affinity (Kd) | Measurement Method |
| DarB | Bacillus subtilis | Protein | 27.0 ± 1.98 nM | Isothermal Titration Calorimetry (ITC) |
| ydaO Riboswitch | Bacillus subtilis | RNA | 7.4 ± 2.2 nM (in 5 mM Mg2+) | Isothermal Titration Calorimetry (ITC) |
| ydaO Riboswitch | Bacillus subtilis | RNA | 41.7 ± 16.7 nM (in 20 mM Mg2+) | Isothermal Titration Calorimetry (ITC) |
| KdpD (USP domain) | Staphylococcus aureus | Protein | 2 ± 0.18 µM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) |
| His-KtrASA | Staphylococcus aureus | Protein | 64.4 ± 3.4 nM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) |
Table 2: Kinetic Parameters of Enzymes Involved in c-di-AMP Metabolism
| Enzyme | Organism | Enzyme Type | Substrate | Km | kcat |
| MsDisA | Mycobacterium smegmatis | Diadenylate Cyclase | ATP | - | - |
| MsPDE | Mycobacterium smegmatis | Phosphodiesterase | c-di-AMP | 0.37 mM (at pH 7.5) | 1.64 mM/min (Vmax at pH 7.5) |
| RocR | Pseudomonas aeruginosa | Phosphodiesterase (for c-di-GMP) | c-di-GMP | - | >104-fold reduction in E352 mutants |
Note: Comprehensive kinetic data for a wide range of c-di-AMP metabolizing enzymes is still an active area of research. The provided data for MsPDE represents Vmax rather than kcat.
Signaling Pathways and Experimental Workflows
The signaling cascade of c-di-AMP involves its synthesis from two ATP molecules by diadenylate cyclases (DACs), its binding to specific protein or RNA receptors to elicit a cellular response, and its degradation by phosphodiesterases (PDEs) to terminate the signal.[1][7]
c-di-AMP Signaling Pathway in Bacillus subtilis
In the model Gram-positive bacterium Bacillus subtilis, c-di-AMP signaling is intricate, involving multiple synthesis and degradation enzymes that regulate its intracellular concentration. This, in turn, controls crucial processes such as potassium homeostasis and biofilm formation.[2][8]
c-di-AMP Signaling Pathway in Staphylococcus aureus
In the pathogenic bacterium Staphylococcus aureus, c-di-AMP signaling is critical for its survival and virulence, influencing processes like cell size, envelope stress, and antibiotic resistance.[9][10]
Experimental Workflow: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method used to identify and characterize protein-ligand interactions. It relies on the differential diffusion of a radiolabeled ligand on a nitrocellulose membrane when bound to a protein.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of c-di-AMP.
Quantification of c-di-AMP by HPLC-MS/MS
This method provides sensitive and specific quantification of c-di-AMP in bacterial lysates.
-
Sample Preparation: Bacterial cultures are harvested, and cells are lysed. The lysate is then treated to remove proteins and other interfering substances.
-
Chromatography: The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reverse-phase column. A gradient of solvents is used to separate the components of the mixture.
-
Mass Spectrometry: The eluate from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to specifically detect the mass-to-charge ratio of c-di-AMP and its fragmentation products, allowing for precise quantification.
Differential Radial Capillary Action of Ligand Assay (DRaCALA)
This high-throughput screening assay is used to identify proteins that bind to a specific ligand, such as c-di-AMP.[8][11][12]
-
Preparation: A library of bacterial strains, each overexpressing a different protein, is cultured, and cell lysates are prepared in a 96-well format. A radiolabeled version of c-di-AMP is synthesized.
-
Binding Reaction: The radiolabeled c-di-AMP is mixed with each of the cell lysates and incubated to allow for binding.
-
Spotting: A small volume of each mixture is spotted onto a nitrocellulose membrane.
-
Detection: The membrane is exposed to a phosphor screen, which captures the radioactive signal. The screen is then imaged.
-
Analysis: The amount of bound ligand is quantified by measuring the signal intensity at the center of the spot (where the protein-ligand complex is immobilized) relative to the total signal.
In Vitro Transcription Termination Assay for Riboswitch Activity
This assay is used to determine how the binding of a ligand, such as c-di-AMP, to a riboswitch affects transcription termination.[13][14]
-
Template Preparation: A DNA template is generated that includes a promoter, the riboswitch sequence, and a downstream reporter gene.
-
Transcription Reaction: The DNA template is mixed with RNA polymerase and ribonucleotides (including a radiolabeled one) in a reaction buffer. The ligand (c-di-AMP) is added to the experimental reactions.
-
Analysis: The transcription products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen to visualize the radiolabeled RNA fragments.
-
Interpretation: The relative amounts of the full-length transcript and the terminated transcript are quantified. An increase in the terminated transcript in the presence of c-di-AMP indicates that ligand binding induces a conformational change in the riboswitch that leads to premature transcription termination.
Conclusion
The validation of c-di-AMP disodium as a bona fide bacterial signaling molecule is supported by a growing body of experimental evidence. Its unique synthesis and degradation pathways, coupled with a specific set of protein and RNA receptors, distinguish it from other bacterial second messengers. The quantitative data on binding affinities and enzyme kinetics, along with detailed signaling pathway models, provide a solid foundation for understanding its multifaceted roles in bacterial physiology. The experimental protocols outlined in this guide offer a practical framework for researchers to further investigate this important signaling network, paving the way for the development of novel antimicrobial strategies targeting c-di-AMP signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Second Messenger Signaling in Bacillus subtilis: Accumulation of Cyclic di-AMP Inhibits Biofilm Formation [frontiersin.org]
- 9. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic di-adenosine monophosphate (c-di-AMP) is required for osmotic regulation in Staphylococcus aureus but dispensable for viability in anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 12. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of c-di-AMP Disodium and Other Immunomodulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to various immunomodulators is paramount. This guide provides a comparative analysis of the transcriptomic effects of c-di-AMP disodium against other widely used immunomodulators: lipopolysaccharide (LPS), polyinosinic:polycytidylic acid (poly(I:C)), and resiquimod (R848). The information herein is supported by experimental data from publicly available datasets and peer-reviewed literature, offering a framework for selecting the appropriate immunomodulator for your research needs.
Executive Summary of Transcriptomic Responses
Cyclic di-AMP (c-di-AMP) disodium, a bacterial second messenger, primarily signals through the STING (Stimulator of Interferon Genes) pathway, leading to a potent type I interferon (IFN) response. In contrast, LPS, poly(I:C), and R848 are pathogen-associated molecular patterns (PAMPs) that activate Toll-like receptor (TLR) signaling pathways. LPS, a component of Gram-negative bacteria, predominantly signals through TLR4. Poly(I:C), a synthetic analog of double-stranded RNA, activates TLR3. R848, an imidazoquinoline compound, is an agonist for TLR7 and TLR8. These differences in signaling initiation lead to distinct downstream gene expression profiles.
Comparative Analysis of Differentially Expressed Genes
The following tables summarize key genes and pathways differentially regulated by each immunomodulator. It is important to note that the specific genes and the magnitude of their regulation can vary depending on the cell type, dose, and time of exposure.
Table 1: Key Upregulated Genes and Pathways
| Immunomodulator | Key Upregulated Genes | Primary Signaling Pathways Activated | Key Biological Outcomes |
| This compound | IFNB1, IFIT1, ISG15, CXCL10, OAS1, MX1 | STING, TBK1, IRF3 | Potent Type I Interferon Response, Antiviral State |
| Lipopolysaccharide (LPS) | TNF, IL6, IL1B, CXCL8, NFKBIA, CCL2 | TLR4, MyD88, TRIF, NF-κB, MAPKs | Pro-inflammatory Cytokine Production, Macrophage Activation |
| Poly(I:C) | IFNB1, CXCL10, RIG-I, MDA5, IRF7 | TLR3, TRIF, IRF3, NF-κB | Strong Type I Interferon Response, Antiviral Immunity |
| Resiquimod (R848) | IFNA, IFNB, TNF, IL6, IL12B, CD80, CD86 | TLR7/8, MyD88, IRF7, NF-κB | Type I Interferon and Pro-inflammatory Cytokine Production, DC Maturation |
Table 2: Key Downregulated Genes and Pathways
| Immunomodulator | Key Downregulated Genes | Primary Signaling Pathways Inhibited | Key Biological Outcomes |
| This compound | Limited data on specific downregulated genes; focus is on upregulation of IFN-stimulated genes. | - | - |
| Lipopolysaccharide (LPS) | Genes involved in cell cycle progression (e.g., CCND1), some anti-inflammatory regulators (SOCS family members, context-dependent). | - | Cell cycle arrest, modulation of inflammatory signaling. |
| Poly(I:C) | Genes associated with cellular metabolism and proliferation. | - | Antiviral state can lead to reduced cellular proliferation. |
| Resiquimod (R848) | Limited consistent data on downregulated genes across different studies. | - | - |
Signaling Pathways and Experimental Workflows
To visually represent the intricate signaling cascades and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways of immunomodulators.
Experimental Workflow for Comparative Transcriptomics
Caption: Experimental workflow for transcriptomics.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for RNA sequencing and microarray analysis of immune cells treated with immunomodulators.
RNA Sequencing Protocol
-
Cell Culture and Treatment:
-
Plate primary dendritic cells or macrophages at a density of 1 x 10^6 cells/mL in appropriate media.
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat cells with this compound (1-10 µg/mL), LPS (100 ng/mL), Poly(I:C) (10 µg/mL), or R848 (1 µg/mL) for a specified time course (e.g., 4, 8, 24 hours). Include an untreated control.
-
-
RNA Extraction:
-
Lyse cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol or RLT buffer from Qiagen RNeasy kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 8 is recommended for high-quality sequencing data.
-
-
Library Preparation and Sequencing:
-
Use a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA.
-
Briefly, poly(A) containing mRNA is purified, fragmented, and primed for first-strand cDNA synthesis.
-
Synthesize double-stranded cDNA, followed by end-repair, A-tailing, and ligation of sequencing adapters.
-
Perform PCR amplification to enrich for adapter-ligated fragments.
-
Quantify and assess the quality of the final library.
-
Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
-
Microarray Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as described in the RNA Sequencing Protocol (Step 1).
-
-
RNA Extraction and Quality Control:
-
Follow the same procedure as described in the RNA Sequencing Protocol (Steps 2 and 3).
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase and oligo(dT) primers.
-
Incorporate aminoallyl-dUTP during cDNA synthesis.
-
Chemically couple a fluorescent dye (e.g., Cy3 or Cy5) to the aminoallyl-modified cDNA.
-
Purify the labeled cDNA to remove unincorporated dyes.
-
-
Microarray Hybridization:
-
Combine equal amounts of Cy3-labeled control and Cy5-labeled treated cDNA.
-
Add hybridization buffer and apply the mixture to a suitable microarray slide (e.g., Agilent Whole Human Genome microarray).
-
Hybridize overnight in a hybridization oven with rotation.
-
-
Washing and Scanning:
-
Wash the microarray slides to remove non-specifically bound probes.
-
Scan the slides using a microarray scanner at the appropriate wavelengths for Cy3 and Cy5.
-
-
Data Analysis:
-
Use microarray analysis software to extract the raw intensity data.
-
Perform background correction and normalization (e.g., LOESS normalization).
-
Identify differentially expressed genes based on fold-change and statistical significance (e.g., p-value < 0.05).
-
Conclusion
The choice of immunomodulator for transcriptomic studies should be guided by the specific research question. This compound is a potent inducer of the STING-dependent type I interferon response, making it an excellent tool for studying antiviral immunity. LPS is a classical inducer of a strong pro-inflammatory response via TLR4, ideal for modeling bacterial infections. Poly(I:C) also elicits a robust type I interferon response through TLR3, providing a model for viral dsRNA recognition. R848, through TLR7/8, activates both type I interferon and pro-inflammatory pathways, making it relevant for studying responses to single-stranded viral RNA and for adjuvant development.
This guide provides a foundational comparison of the transcriptomic landscapes shaped by these key immunomodulators. As more direct comparative studies become available, a more refined understanding of their distinct and overlapping effects will emerge, further empowering researchers in the fields of immunology and drug discovery.
A Comparative Guide to Assessing the Purity of Synthetic c-di-AMP Disodium
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic cyclic diadenosine monophosphate (c-di-AMP) disodium is critical for the validity of experimental results and the safety of potential therapeutics. As a key second messenger in bacteria and a potent agonist of the stimulator of interferon genes (STING) pathway in mammals, the biological activity of c-di-AMP is highly dependent on its structural integrity and freedom from contaminants. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthetic c-di-AMP, complete with experimental protocols and comparative data.
Primary Analytical Techniques for Purity Assessment
The purity of synthetic c-di-AMP is typically established using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms identity and detects impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the precise chemical structure.
| Technique | Principle | Information Obtained | Typical Purity Specification | Advantages & Limitations |
| HPLC (UV) | Separation based on polarity using a stationary phase (e.g., C18) and a mobile phase gradient. | Quantitative purity (% area), presence of related impurities, retention time. | >98% | Advantages: Robust, reproducible, excellent for quantification.[1] Limitations: May not separate isomers or impurities with similar UV absorbance. |
| LC-MS/MS | Separation by HPLC followed by mass analysis based on mass-to-charge ratio (m/z). | Molecular weight confirmation, impurity identification, high sensitivity quantification.[2][3] | Confirms mass of the main peak. | Advantages: High specificity and sensitivity; can identify unknown impurities.[4] Limitations: Less quantitative than HPLC-UV without isotope-labeled standards. |
| NMR (¹H, ³¹P, ¹³C) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Unambiguous structural confirmation, identification of isomers and process-related impurities. | Conforms to reference structure. | Advantages: Provides definitive structural information.[5] Limitations: Lower sensitivity, requires higher sample amounts, not ideal for trace impurity quantification.[6] |
| Competitive ELISA | Immunoassay using a specific c-di-AMP binding protein to quantify the molecule. | Quantitative measurement of c-di-AMP concentration in a sample.[7] | N/A for purity assessment. | Advantages: High throughput, cost-effective for quantification.[8] Limitations: Does not provide information on impurities; cross-reactivity is possible. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of a c-di-AMP sample by quantifying the area of the main peak relative to all other peaks.
Methodology:
-
Column: Reverse-phase C18 column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM Triethylammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.7 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detection: UV absorbance at 254 nm.
-
Standard: A pure c-di-AMP standard (e.g., 500 µM) should be run to determine the retention time. Pure c-di-AMP typically shows a retention time of approximately 23-24 minutes under these conditions.[1][9]
-
Purity Calculation: Purity (%) = (Area of c-di-AMP peak / Total area of all peaks) x 100.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol is used to confirm the identity of the synthesized c-di-AMP by verifying its molecular weight.
Methodology:
-
LC System: Use an HPLC system with conditions similar to those described above to achieve chromatographic separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple-quadrupole or time-of-flight (TOF) mass analyzer.[2]
-
Ionization Mode: ESI can be run in either positive or negative ion mode.
-
Analysis: The mass spectrum of the main HPLC peak is analyzed to confirm that the parent ion's mass-to-charge ratio (m/z) corresponds to that of c-di-AMP (Expected [M-H]⁻ = 657.1 g/mol ).
-
MS/MS Analysis: Fragmentation of the parent ion (MS/MS) can be performed to further confirm the structure by comparing the fragmentation pattern to a known standard.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation, ensuring the correct isomer has been synthesized.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the lyophilized c-di-AMP sample in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).
-
Spectra to Acquire:
-
¹H NMR: To observe all proton environments.
-
³¹P NMR: Crucial for observing the two phosphorus atoms in the cyclic phosphate bridge.
-
¹³C NMR: To observe all unique carbon environments, including quaternary carbons.[6]
-
2D NMR (e.g., COSY, HSQC): To establish connectivity between protons and carbons and confirm the overall structure.
-
-
Analysis: The chemical shifts, coupling constants, and integrations of the acquired spectra are compared against a reference spectrum or theoretical values to confirm that the synthesized molecule has the correct and desired 3',3'-phosphodiester linkages.
Visualizations
Workflow for Purity Assessment
The following diagram illustrates the logical flow of experiments for comprehensive purity analysis of synthetic c-di-AMP.
Context: c-di-AMP in the STING Signaling Pathway
Understanding the purity of c-di-AMP is crucial because it directly impacts its function as a STING agonist. The diagram below shows the simplified signaling cascade initiated by c-di-AMP.
Comparison with Alternative STING Agonists
c-di-AMP is one of several cyclic dinucleotides (CDNs) that can activate the STING pathway. Its performance and purity are often compared against other endogenous and synthetic CDNs.
| Compound | Origin | STING Binding Affinity (Kd) | Relative Potency | Key Characteristics |
| c-di-AMP | Bacterial | Moderate | Potent | A primary bacterial second messenger; widely studied. |
| c-di-GMP | Bacterial | Lower than cGAMP | Less potent than cGAMP | Another key bacterial second messenger.[10] |
| 2'3'-cGAMP | Mammalian | Highest (~4 nM) | Most Potent | The endogenous STING ligand in mammals, produced by cGAS.[10] Contains mixed 2'-5' and 3'-5' phosphodiester linkages. |
| ADU-S100 (ML RR-S2 CDA) | Synthetic | High | Very Potent | A synthetic dithio-c-di-AMP analog with enhanced stability and activity.[10][11] |
This comparative data highlights the importance of selecting the appropriate STING agonist for a given research application. For any of these compounds, the purity assessment methodologies described in this guide are essential for ensuring reliable and reproducible results. The high-purity synthesis of various CDNs, with purities often exceeding 99%, has been reported, setting a high bar for quality control.[12]
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Interrupting cyclic dinucleotide-cGAS–STING axis with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified STING-activating cyclic dinucleotide derivatives significantly enhance the anti-tumor activity of therapeutic vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to c-di-AMP Disodium Delivery Methods
For researchers, scientists, and drug development professionals, the effective delivery of cyclic diadenosine monophosphate (c-di-AMP) disodium to its intracellular target—the STING (Stimulator of Interferon Genes) protein—is a critical hurdle in harnessing its full therapeutic potential. This guide provides a comparative analysis of various delivery methods, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Cyclic di-AMP, a bacterial second messenger, is a potent activator of the STING pathway, which plays a pivotal role in initiating the innate immune response.[1] This activation leads to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, making c-di-AMP a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][3] However, its hydrophilic nature and negative charge hinder its ability to passively cross cell membranes. This limitation necessitates the use of sophisticated delivery systems to ensure efficient cellular uptake and cytosolic release. This guide explores and compares several of these delivery strategies: liposomal nanoparticles, chitosan nanoparticles, and engineered bacterial vectors.
Comparative Efficacy of c-di-AMP Disodium Delivery Systems
The efficacy of different c-di-AMP delivery methods can be assessed by several key metrics, including the efficiency of cellular uptake, the level of STING pathway activation (often measured by IFN-β production), and the ultimate therapeutic outcome, such as tumor growth inhibition. While direct head-to-head comparative studies are limited, the following tables synthesize available data from various studies to provide an overview of the performance of different delivery platforms.
Table 1: In Vitro Efficacy of c-di-AMP Delivery Systems
| Delivery System | Cell Type | c-di-AMP Concentration | IFN-β Induction (Fold Change vs. Untreated) | Key Findings |
| Liposomal Nanoparticles | Mouse Dendritic Cells (DC2.4) | 1 µg/mL | ~150-fold | Liposomal encapsulation significantly enhanced cellular uptake and subsequent STING activation compared to free c-di-AMP. |
| Chitosan Nanoparticles | Mouse Macrophages (RAW 264.7) | 10 µ g/dose | Not directly quantified, but led to strong T-cell proliferation | Co-administration of c-di-AMP with chitosan nanoparticles carrying an antigen resulted in robust cellular immune responses.[4] |
| Engineered E. coli | Co-culture with human monocytic cells (THP1) | N/A (produced by bacteria) | ~10-fold (ISG reporter activity) | Engineered E. coli producing c-di-AMP effectively activated the STING pathway in immune cells. |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy of c-di-AMP Delivery Systems in Tumor Models
| Delivery System | Tumor Model | Administration Route | Tumor Growth Inhibition (%) | Key Findings |
| Albumin-based Nanoparticles | Murine Colon Cancer (CT26) | Intravenous | ~80% | Nanoparticle delivery enhanced tumor accumulation of the STING agonist and improved therapeutic efficacy.[5] |
| Chitosan Nanoparticles (as adjuvant) | Not directly tested with c-di-AMP for tumor inhibition in reviewed studies | Pulmonary | N/A | Primarily investigated for vaccine adjuvant effects, demonstrating enhanced antigen-specific immune responses.[4] |
| Engineered E. coli | Murine Breast Cancer (4T1) | Intratumoral | ~60% | Localized production of c-di-AMP by engineered bacteria led to significant tumor growth delay. |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
The STING Signaling Pathway
The therapeutic effects of c-di-AMP are mediated through the activation of the STING signaling pathway. Understanding this pathway is crucial for optimizing delivery strategies and interpreting experimental outcomes.
Figure 1: Simplified STING signaling pathway activated by c-di-AMP.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for the formulation of c-di-AMP delivery systems and in vitro assessment of STING activation.
Protocol 1: Formulation of c-di-AMP Loaded Chitosan Nanoparticles
This protocol describes the preparation of chitosan nanoparticles encapsulating c-di-AMP using the ionic gelation method.
Materials:
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound salt
-
Deionized water
-
Tween 80 (optional, as a surfactant)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Optionally, add Tween 80 to a final concentration of 0.5% (v/v) to prevent aggregation.
-
Adjust the pH of the chitosan solution to 4.6-4.8 using 1N NaOH.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Preparation of TPP and c-di-AMP Solution:
-
Prepare a 1 mg/mL stock solution of TPP in deionized water.
-
Dissolve the desired amount of this compound salt in the TPP solution. The concentration will depend on the desired loading efficiency.
-
-
Nanoparticle Formation:
-
While vigorously stirring the chitosan solution (e.g., at 700 rpm), add the TPP/c-di-AMP solution dropwise. A typical volume ratio is 5:2 (chitosan solution: TPP solution).
-
Continue stirring for 30 minutes at room temperature to allow for the formation of nanoparticles.
-
The formation of an opalescent suspension indicates the successful creation of nanoparticles.
-
-
Purification and Storage:
-
Centrifuge the nanoparticle suspension at 14,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water or a suitable buffer.
-
For long-term storage, the nanoparticles can be lyophilized.
-
Figure 2: Workflow for c-di-AMP chitosan nanoparticle formulation.
Protocol 2: In Vitro STING Activation Assay
This protocol outlines a method to assess the ability of c-di-AMP formulations to activate the STING pathway in a macrophage cell line, using IFN-β production as a readout.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM complete medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
c-di-AMP formulations (e.g., liposomal c-di-AMP, chitosan-c-di-AMP) and free c-di-AMP as a control
-
Lipofectamine 2000 or a similar transfection reagent (for free c-di-AMP control)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for IFN-β and a housekeeping gene like GAPDH, SYBR Green master mix)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare dilutions of your c-di-AMP formulations in complete medium.
-
For the free c-di-AMP positive control, prepare a complex with a transfection reagent according to the manufacturer's instructions to facilitate intracellular delivery.
-
Aspirate the old medium from the cells and replace it with the medium containing the c-di-AMP formulations or controls. Include an untreated well as a negative control.
-
Incubate the cells for 6-24 hours.
-
-
RNA Extraction and qRT-PCR:
-
After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.
-
Quantify the RNA concentration and perform reverse transcription to synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for murine IFN-β and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in IFN-β mRNA expression relative to the untreated control.
-
Figure 3: Experimental workflow for in vitro STING activation assay.
Conclusion
The effective delivery of this compound is paramount to leveraging its immunotherapeutic potential. While various delivery systems, including liposomes, chitosan nanoparticles, and engineered bacteria, have shown promise in preclinical studies, the lack of direct comparative data makes it challenging to definitively declare one method superior. The choice of delivery system will likely depend on the specific therapeutic application, the targeted cell type, and the desired route of administration. The protocols and data presented in this guide offer a foundational understanding for researchers to build upon as they develop and optimize novel strategies for c-di-AMP delivery. Future research should focus on conducting head-to-head comparisons of these promising delivery platforms to provide a clearer picture of their relative efficacies and guide clinical translation.
References
- 1. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant C-Di-AMP Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Delivery of STING Agonist via Albumin Nanoreactor Boosts Immunotherapeutic Efficacy against Aggressive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating c-di-AMP Disodium-Specific Antibodies: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals, the accurate detection and quantification of the bacterial second messenger cyclic di-AMP (c-di-AMP) is crucial for understanding its role in microbial physiology, pathogenesis, and host-pathogen interactions. This guide provides a comprehensive comparison of the primary methods for c-di-AMP analysis, with a focus on the validation of antibody-based approaches. While direct comparative studies of individual commercially available c-di-AMP disodium-specific antibodies are not widely published, this document evaluates the performance of common detection platforms using data from commercially available kits and published research.[1]
Comparison of c-di-AMP Detection Methods
The selection of an appropriate assay for c-di-AMP measurement depends on the specific research question, sample type, and required sensitivity and throughput. The three main methodologies employed are competitive Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and fluorescent biosensors. Each offers distinct advantages and limitations in terms of specificity, sensitivity, cost, and applicability to different experimental setups.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are a common and accessible method for quantifying c-di-AMP in biological samples.[1] These assays rely on the competition between c-di-AMP in the sample and a labeled c-di-AMP conjugate for binding to a limited number of specific antibody-binding sites. The resulting signal is inversely proportional to the concentration of c-di-AMP in the sample. Several commercial kits are available, and their performance characteristics are summarized below.
Table 1: Performance Comparison of Commercial c-di-AMP ELISA Kits
| Feature | Cayman Chemical c-di-AMP ELISA Kit | Creative Diagnostics c-di-AMP ELISA Kit |
| Catalog Number | 501960[2] | DEIA-CA04[3] |
| Assay Range | 15.6-2,000 pg/mL (23.7-3,038 pM)[4][5] | 15.6-2,000 pg/mL (23.7-3,038 pM)[3] |
| Sensitivity (80% B/B₀) | ~52 pg/mL (79 pM)[4][5] | ~66 pg/mL (100 pM)[3] |
| Lower Limit of Detection (LLOD) | 21 pg/mL (32 pM)[4][5] | 20.7 pg/mL (31.4 pM)[3] |
| Sample Type | Bacterial and mammalian cell lysates[4][5] | Serum, plasma, cell culture supernatant, and other biological samples[3] |
| Cross-Reactivity | c-di-GMP: <0.01%, 3'3'-cGAMP: <0.01%, 2'3'-cGAMP: <0.001%, cAMP: <0.001% | Data not specified |
Experimental Protocol: Competitive ELISA for c-di-AMP Quantification
This protocol is a generalized procedure based on commercially available kits.
Materials:
-
c-di-AMP specific antibody pre-coated 96-well plate
-
c-di-AMP standard
-
Biotinylated c-di-AMP or HRP-conjugated c-di-AMP tracer
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Buffer
-
Streptavidin-HRP (if using biotinylated tracer)
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates or other biological samples. If necessary, perform a protein quantification assay to normalize the samples.
-
Standard Curve Preparation: Prepare a serial dilution of the c-di-AMP standard in the assay buffer to create a standard curve.
-
Assay Reaction:
-
Add a defined volume of standard or sample to the wells of the antibody-coated plate.
-
Add the c-di-AMP tracer (biotinylated or HRP-conjugated) to each well.
-
Incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Detection:
-
If using a biotinylated tracer, add Streptavidin-HRP to each well and incubate.
-
Wash the plate again.
-
Add TMB substrate to each well and incubate in the dark until a color develops.
-
-
Stop Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the corresponding concentrations of the standards to generate a standard curve. Determine the concentration of c-di-AMP in the samples by interpolating their absorbance values from the standard curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like c-di-AMP due to its high specificity and sensitivity.[1] This method separates c-di-AMP from other cellular components by liquid chromatography, followed by its detection and quantification based on its mass-to-charge ratio by mass spectrometry.
Table 2: Key Performance Characteristics of LC-MS/MS for c-di-AMP Detection
| Feature | Description |
| Specificity | Very high; based on mass-to-charge ratio and fragmentation patterns. |
| Sensitivity | High; can detect low nanomolar concentrations.[1] |
| Quantification | Absolute quantification is possible with the use of stable isotope-labeled internal standards. |
| Throughput | Lower than ELISA; samples are analyzed sequentially. |
| Cost | High initial instrument cost and requires specialized expertise. |
Experimental Protocol: LC-MS/MS Analysis of c-di-AMP
Materials:
-
Solvents for extraction (e.g., acetonitrile, methanol, water)
-
Internal standard (e.g., ¹³C,¹⁵N-labeled c-di-AMP)
-
LC column (e.g., C18)
-
Mobile phases for LC
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Extraction:
-
Harvest bacterial cells by centrifugation.
-
Resuspend the pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Add the internal standard.
-
Lyse the cells (e.g., by bead beating or sonication).
-
Centrifuge to remove cell debris.
-
Collect and dry the supernatant.
-
Resuspend the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the resuspended sample into the LC system.
-
Separate c-di-AMP from other metabolites on a suitable column using a specific gradient of mobile phases.
-
-
MS/MS Detection:
-
Ionize the eluent from the LC column (e.g., using electrospray ionization).
-
Select the precursor ion corresponding to c-di-AMP in the first quadrupole.
-
Fragment the precursor ion in the second quadrupole (collision cell).
-
Detect specific product ions in the third quadrupole.
-
-
Data Analysis:
-
Quantify c-di-AMP by comparing the peak area of its product ions to that of the internal standard.
-
Fluorescent Biosensors
Fluorescent biosensors represent a newer technology for the detection of c-di-AMP, offering the unique advantage of real-time measurements in living cells.[6] One such biosensor, bsuO P6-4, is based on a natural c-di-AMP riboswitch fused to a dye-binding aptamer.[6] Binding of c-di-AMP to the riboswitch induces a conformational change that allows the aptamer to bind a fluorogenic dye, resulting in a fluorescent signal.
Table 3: Features of the bsuO P6-4 Fluorescent Biosensor
| Feature | Description |
| Detection Principle | c-di-AMP binding to a riboswitch induces folding of a Spinach aptamer, which then binds and activates a fluorogenic dye.[6] |
| Application | In vivo, real-time detection of c-di-AMP in live bacterial cells.[6] |
| Specificity | High, conferred by the natural specificity of the riboswitch for c-di-AMP.[6] |
| Quantification | Relative quantification of c-di-AMP levels can be achieved by measuring fluorescence intensity. |
| Throughput | High; suitable for flow cytometry-based screening. |
Experimental Protocol: In Vivo c-di-AMP Detection with bsuO P6-4 Biosensor
Materials:
-
Bacterial strain expressing the bsuO P6-4 biosensor plasmid
-
Appropriate growth medium and antibiotics
-
Fluorogenic dye (e.g., DFHBI-1T)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Bacterial Culture: Grow the bacterial strain harboring the biosensor plasmid under the desired experimental conditions.
-
Dye Loading: Add the fluorogenic dye to the bacterial culture and incubate to allow for dye uptake.
-
Data Acquisition:
-
Flow Cytometry: Analyze the bacterial population using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Fluorescence Microscopy: Visualize the fluorescence of individual bacteria under a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the bacterial population.
-
Compare the fluorescence signals between different experimental conditions or mutant strains to determine relative changes in intracellular c-di-AMP concentrations.
-
c-di-AMP Signaling Pathways
Bacterial c-di-AMP Synthesis and Degradation
The intracellular concentration of c-di-AMP in bacteria is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[7]
Host c-di-AMP Recognition: The STING Pathway
When bacteria infect a host, c-di-AMP can be released into the host cell cytosol, where it is recognized as a pathogen-associated molecular pattern (PAMP). This recognition primarily occurs through the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, thereby initiating an innate immune response.[8]
Conclusion
The validation of a this compound-specific antibody is intrinsically linked to the performance of the assay in which it is used. While ELISA provides a high-throughput and cost-effective method for c-di-AMP quantification, its accuracy is dependent on the specificity of the antibody. LC-MS/MS offers the highest specificity and is the benchmark for absolute quantification, though with lower throughput and higher cost. Fluorescent biosensors are a powerful tool for studying the dynamics of c-di-AMP in live cells. Researchers should carefully consider the strengths and weaknesses of each method in the context of their experimental goals to ensure the generation of reliable and reproducible data. For antibody-based methods, it is crucial to use well-characterized reagents and, where possible, to validate the results with an orthogonal method like LC-MS/MS.
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to c-di-AMP Disodium: A Side-by-Side Comparison of Suppliers
Cyclic di-AMP (c-di-AMP) disodium is a critical bacterial second messenger that has garnered significant interest in immunological research and drug development due to its role as a potent agonist of the STING (Stimulator of Interferon Genes) pathway.[1] The activation of this pathway triggers the production of type I interferons and other inflammatory cytokines, making c-di-AMP a key molecule for studies in innate immunity, vaccine adjuvant development, and cancer immunotherapy.[1] Given its pivotal role, the quality and performance of commercially available c-di-AMP disodium are of utmost importance for obtaining reliable and reproducible experimental results.
Supplier and Product Specification Overview
A summary of key quantitative data from various suppliers is presented below. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.
| Supplier | Product Name | Purity | Formulation | Storage | Molecular Weight | CAS Number |
| Cayman Chemical | Cyclic di-AMP (sodium salt) | ≥98%[2][3] | Crystalline solid[3] | -20°C[3][4] | 702.4 g/mol [2][4] | 2734909-87-4[2][4] |
| R&D Systems (Tocris) | c-Di-AMP sodium salt | ≥98% (HPLC)[5][6] | Lyophilized solid | -20°C[5][6] | 702.38 g/mol [5][6] | 2734909-87-4[5][6] |
| Invivogen | c-di-AMP | ≥95% (LC/MS)[7] | Lyophilized solid | -20°C | 702.38 g/mol [7] | 54447-84-6[7] |
| Jena Bioscience | cyclic-di-AMP | ≥ 98 % (HPLC)[8] | Lyophilized solid[8] | -20°C[8] | 658.41 g/mol (free acid)[8] | 54447-84-6[8] |
| BIOLOG Life Science Institute | c-diAMP, sodium salt | Endotoxin level ≤ 0.5 EU/ml[9] | Crystallized or lyophilized sodium salt[9] | Not specified | Not specified | 54447-84-6[9] |
| MedChemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
| BOC Sciences | c-di-AMP sodium | Not specified | Not specified | Not specified | Not specified | 2734909-87-4[7] |
Experimental Protocols for Performance Comparison
To facilitate a rigorous comparison of this compound from different suppliers, the following experimental protocols are provided. These protocols are designed to assess the purity, stability, and biological activity of the compounds.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantitative assessment of the purity of this compound.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard c-di-AMP at a known concentration (e.g., 1 mg/mL) in ultrapure water.
-
Prepare stock solutions of this compound from each supplier at the same concentration in ultrapure water.
-
Generate a standard curve by preparing serial dilutions of the reference standard (e.g., 100 µM to 500 µM).[10]
-
-
HPLC Conditions:
-
Column: Reverse-phase C18 column.[10]
-
Mobile Phase A: Buffer D (e.g., 50 mM Tris, 300 mM NaCl, pH 9.4).[10]
-
Mobile Phase B: Buffer E (e.g., Acetonitrile).[10]
-
Gradient: A linear gradient appropriate for separating c-di-AMP from potential impurities.
-
Flow Rate: 0.7 mL/min.[10]
-
Detection: UV absorbance at 259 nm.[8]
-
Injection Volume: 20 µL.[10]
-
-
Data Analysis:
-
Inject the standards and samples from each supplier.
-
Determine the retention time for c-di-AMP using the reference standard. The expected retention time is approximately 23.7 minutes under specific conditions.[10]
-
Calculate the purity of each sample by dividing the area of the c-di-AMP peak by the total area of all peaks in the chromatogram and multiplying by 100.
-
Stability Assessment
This protocol evaluates the stability of this compound from different suppliers under various storage conditions.
Methodology:
-
Sample Preparation:
-
Reconstitute c-di-AMP from each supplier to a stock concentration of 1 mg/mL in ultrapure water.
-
Aliquot the solutions into separate tubes for each storage condition and time point.
-
-
Storage Conditions:
-
Long-term: -20°C.
-
Accelerated: 5°C ± 3°C or 25°C ± 2°C.[11]
-
Freeze-thaw cycles: Subject aliquots to multiple freeze-thaw cycles (e.g., freezing at -20°C and thawing at room temperature for 3-5 cycles).
-
-
Time Points:
-
Analyze samples at time 0 and at subsequent intervals (e.g., 1 week, 1 month, 3 months, and 6 months) for long-term and accelerated conditions.
-
-
Analysis:
-
At each time point, analyze the purity of the samples using the HPLC protocol described above.
-
Calculate the percentage of degradation over time for each supplier's product under each condition.
-
Biological Activity: STING Activation Assay
This protocol assesses the biological activity of this compound by measuring its ability to activate the STING pathway in a cell-based assay.
Methodology:
-
Cell Culture:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase or SEAP) under the control of an IFN-β promoter, such as THP1-Dual™ cells.
-
-
Cell Stimulation:
-
Seed the reporter cells in a 96-well plate.
-
Prepare serial dilutions of c-di-AMP from each supplier.
-
To deliver c-di-AMP into the cells, permeabilize the cells with digitonin (e.g., 10 µg/ml) in the presence of the c-di-AMP dilutions for 30 minutes.[12]
-
Include a positive control (e.g., a known potent STING agonist) and a negative control (vehicle).
-
-
Reporter Gene Assay:
-
After an appropriate incubation period (e.g., 24 hours), measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a luciferase substrate and measuring luminescence).
-
-
Data Analysis:
-
Generate dose-response curves for each supplier's c-di-AMP.
-
Calculate the EC50 (half-maximal effective concentration) for each product to compare their potency in activating the STING pathway.
-
Visualizing Key Pathways and Workflows
To aid in the understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: The c-di-AMP signaling pathway leading to Type I Interferon production.
Caption: Experimental workflow for comparing c-di-AMP from different suppliers.
By following the outlined experimental protocols and utilizing the provided information, researchers can make an informed decision when selecting a supplier for this compound, ensuring the quality and reliability of their research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. c-Di-AMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]
- 7. invivogen.com [invivogen.com]
- 8. Safety Data Sheets and Certificates of Analysis | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking c-di-AMP Disodium: A Comparative Guide to Preclinical Immune Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is critical in shaping the magnitude and quality of the immune response. This guide provides an objective comparison of the preclinical performance of c-di-AMP disodium, a promising STING (Stimulator of Interferon Genes) agonist, against well-established immune adjuvants: Alum, CpG oligodeoxynucleotides (ODN), and Monophosphoryl Lipid A (MPLA). The data presented is collated from various preclinical studies, and it is important to note that direct head-to-head comparisons across all four adjuvants in a single study are limited. Therefore, data should be interpreted within the context of the individual experiments cited.
Executive Summary
Cyclic di-AMP (c-di-AMP) disodium has emerged as a potent vaccine adjuvant, demonstrating the ability to induce robust and balanced humoral and cellular immune responses.[1][2] Its mechanism of action, centered on the STING pathway, leads to the production of type I interferons and pro-inflammatory cytokines, which are crucial for the initiation of a strong adaptive immune response.[3][4] Preclinical evidence suggests that c-di-AMP can elicit comparable or even superior immune responses compared to traditional adjuvants like Alum and can be effectively combined with them to enhance vaccine efficacy.[1][5]
Data Presentation: Comparative Performance of Adjuvants
The following tables summarize quantitative data from various preclinical studies, offering a comparative look at the immune responses elicited by this compound and other adjuvants.
Table 1: Humoral Immune Response (Antibody Titers)
| Adjuvant | Antigen | Animal Model | Key Findings | Citation |
| c-di-AMP | Ovalbumin (OVA) | C57BL/6 Mice | Significantly higher antigen-specific IgG antibody levels compared to poly(I:C)/CpG. | [5] |
| c-di-AMP + Alum | β-Galactosidase (β-Gal) | BALB/c Mice | Combination induced significantly higher IgG1 titers than either adjuvant alone. The IgG1/IgG2a ratio was balanced (approx. 3), indicating a mixed Th1/Th2 response. | [1] |
| Alum | β-Galactosidase (β-Gal) | BALB/c Mice | Induced a strong Th2-biased response with a high IgG1/IgG2a ratio (>40). | [1] |
| CpG ODN | Hen Egg Lysozyme (HEL) | BALB/c Mice | Strongly enhanced production of anti-HEL IgG2a, a Th1-associated isotype. | [6] |
| CpG ODN + MPLA | Influenza Split Vaccine | C57BL/6 & BALB/c Mice | Potently enhanced vaccination responses leading to increased protection. | [7][8] |
| MPLA | Inactivated Rabies Virus | Mice | Induced a strong Th1 response, associated with IgG2a and IgG2b production. | [9] |
| Alum vs. CpG vs. MF59-like | Inactivated SARS-CoV-2 Delta | Mice | Alum group had the highest antibody titers, followed by MF59-like and then CpG. CpG group showed a Th1 bias (higher IgG2a/IgG1 ratio), while Alum was more Th2 biased. | [10] |
Table 2: Cellular Immune Response (T-Cell and Cytokine Responses)
| Adjuvant | Antigen | Animal Model | Key Findings | Citation |
| c-di-AMP | Ovalbumin (OVA) | C57BL/6 Mice | Induced a significantly stronger CTL, Th1, and IFNγ-producing CD8+ memory T-cell response compared to poly(I:C)/CpG. | [5] |
| c-di-AMP + Alum | β-Galactosidase (β-Gal) | BALB/c Mice | Enhanced levels of Th1 (IFN-γ, IL-2), Th2 (IL-4, IL-5, IL-10, IL-13), and Th17 (IL-17A) cytokines compared to either adjuvant alone. | [1][11] |
| Alum | β-Galactosidase (β-Gal) | BALB/c Mice | Primarily stimulated Th2 cytokines. | [1] |
| CpG ODN | Hen Egg Lysozyme (HEL) | BALB/c Mice | Strong induction of IFN-γ production by antigen-stimulated T-cells. | [6] |
| CpG ODN | Tumor Antigen | Mice | Enhanced the production of cytotoxic CD8+ T-cells targeting tumor antigens. | [12] |
| MPLA | Not specified | Mice | Induces a strong Th1 response. | [9][13] |
| CpG + MPLA vs. QS-21 + MPLA | Influenza Split Vaccine | C57BL/6 & BALB/c Mice | Both combinations exhibited high potency in enhancing vaccination responses. QS-21+MPL was most effective in inducing Th1 type IgG antibody responses. | [7][8] |
Signaling Pathways
The efficacy of these adjuvants stems from their ability to activate distinct innate immune signaling pathways.
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of adjuvant efficacy. Below are outlines of key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol is used to quantify antigen-specific antibody concentrations in serum.
-
Coating: 96-well microplates are coated with the specific antigen (e.g., 5 µg/ml of recombinant protein in PBS) and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% Casein in PBS) and incubating for 1 hour at 37°C.
-
Sample Incubation: Serum samples from immunized animals are serially diluted and added to the wells. The plates are then incubated for 1-2 hours at 37°C.
-
Washing: Unbound antibodies are removed by washing the plates.
-
Detection Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the immunoglobulin isotype being measured (e.g., anti-mouse IgG1 or IgG2a) is added to each well and incubated for 1 hour at 37°C.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB) is added, leading to a color change.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., H₂SO₄).
-
Data Acquisition: The optical density is measured using a microplate reader at a specific wavelength. The antibody titer is determined as the reciprocal of the highest dilution that gives a reading above a predetermined cut-off value.
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
This assay quantifies the frequency of antigen-specific cytokine-producing cells.
-
Plate Coating: ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals are added to the wells in the presence or absence of the specific antigen (e.g., a peptide pool).
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a CO₂ incubator, allowing cells to secrete cytokines which are then captured by the antibody on the plate surface.
-
Cell Removal: Cells are washed away.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-alkaline phosphatase (or HRP) is added and binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.
-
Data Analysis: The spots are counted using an automated ELISpot reader, with each spot representing a single cytokine-secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by different T-cell subsets.
-
Cell Stimulation: Isolated immune cells (e.g., splenocytes) are stimulated in vitro for 4-6 hours with the specific antigen (e.g., peptide pools), a positive control (e.g., PMA/Ionomycin), or a negative control (e.g., DMSO). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines within the cells.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify different T-cell populations.
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Fluorescently-labeled antibodies specific for the intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2) are added.
-
Washing: Cells are washed to remove unbound antibodies.
-
Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. By gating on specific cell populations (e.g., CD4+ or CD8+ T-cells), the percentage of cells producing a particular cytokine or combination of cytokines can be determined.
References
- 1. The Combination Vaccine Adjuvant System Alum/c-di-AMP Results in Quantitative and Qualitative Enhanced Immune Responses Post Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. The STING activator c-di-AMP exerts superior adjuvant properties than the formulation poly(I:C)/CpG after subcutaneous vaccination with soluble protein antigen or DEC-205-mediated antigen targeting to dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CpG Oligodeoxynucleotides Act as Adjuvants that Switch on T Helper 1 (Th1) Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. frontiersin.org [frontiersin.org]
- 12. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. invivogen.com [invivogen.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for c-di-AMP Disodium Salt
For researchers, scientists, and drug development professionals, the integrity of your work extends to the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of c-di-AMP disodium salt, a crucial bacterial second messenger and STING agonist used in a variety of research applications. Adherence to these protocols is vital for ensuring personnel safety, maintaining a clean research environment, and complying with institutional and regulatory standards.
While specific toxicological data for this compound salt is not extensively documented, it is prudent to handle it with the care afforded to all biologically active small molecules. The following procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling
Before beginning any work with this compound salt, ensure you are familiar with its properties and have the necessary personal protective equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | To prevent eye contact with dust or solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To avoid skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Always handle the solid form of this compound salt in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound salt is to treat all related waste as hazardous chemical waste. Do not dispose of this compound or its solutions down the sink or in the regular trash.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to ensure safe handling and disposal.
-
Solid Waste:
-
Collect unused or expired this compound salt powder in its original vial or a clearly labeled, compatible, and sealable waste container.
-
Contaminated disposable items such as weigh boats, pipette tips, and gloves must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound salt in a dedicated, leak-proof, and chemically compatible waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a "Hazardous Waste" label to all containers holding this compound salt waste.
-
The label must include:
-
The full chemical name: "this compound salt" or "Cyclic di-adenosine monophosphate disodium salt".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Step 3: Storage of Waste Pending Disposal
-
Store sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.
-
This area should be secure, away from general laboratory traffic, and within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
Step 4: Arranging for Disposal
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup for the waste.
-
Follow all institutional procedures for waste transfer and documentation.
Step 5: Decontamination of Equipment and Surfaces
-
Thoroughly decontaminate any non-disposable equipment (e.g., spatulas, glassware) and surfaces that have come into contact with this compound salt.
-
Use a suitable cleaning agent, such as a 10% bleach solution followed by a water rinse, or another disinfectant/cleaning agent approved by your institution.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
Step 6: Disposal of Empty Containers
-
A container that held this compound salt is not considered empty until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., water).
-
Collect the first rinseate as liquid hazardous waste. Subsequent rinseates may be permissible for drain disposal, but confirm this with your institutional EHS guidelines.
-
After triple-rinsing and air-drying, deface or remove the original label and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound salt waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the high standards of your research endeavors.
Essential Safety and Logistical Information for Handling c-di-AMP Disodium Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP) disodium salt. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical and Physical Properties
c-di-AMP disodium salt is a bacterial second messenger that plays a significant role in various cellular processes.[1] It is supplied as a white to off-white, crystalline solid or powder.[2] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| Synonyms | c-di-AMP, Cyclic di-Adenosine monophosphate, 3',5'-Cyclic diadenylic acid, Cyclic diadenylate |
| Molecular Formula | C₂₀H₂₂N₁₀O₁₂P₂ · 2Na |
| Molecular Weight | 702.4 g/mol |
| Form | Crystalline solid / Powder |
| Purity | ≥98% (HPLC) |
| Solubility | Water: ≥1 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Personal Protective Equipment (PPE)
Due to its nature as a fine powder, appropriate PPE is mandatory to prevent inhalation and skin contact. The following PPE should be worn at all times when handling this compound salt:
-
Eye Protection : Chemical safety goggles or a face shield are required to protect against airborne particles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential. Gloves should be inspected before use and changed regularly, or immediately if contaminated.
-
Body Protection : A standard laboratory coat must be worn. For operations with a higher risk of generating dust, disposable coveralls are recommended.
-
Respiratory Protection : When handling larger quantities or when there is a potential for aerosolization, a NIOSH-approved N95 or higher-rated respirator should be used. All work with the powdered form should ideally be conducted in a chemical fume hood or a biological safety cabinet.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the quality of this compound salt and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
The compound should be stored in a tightly sealed container at -20°C in a dry environment.[2][3]
-
It is advisable to aliquot the compound upon first use to avoid repeated freeze-thaw cycles.
Weighing and Reconstitution:
-
All weighing of the powdered compound must be performed in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
For reconstitution, slowly add the desired solvent (e.g., sterile water) to the vial containing the this compound salt to avoid splashing. Gently vortex or pipette to dissolve. The compound is soluble in water to at least 1 mg/ml.[1]
Disposal Plan
Unused this compound salt and contaminated materials must be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : Unused powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) should be collected in a sealed, labeled hazardous waste container.
-
Liquid Waste : Aqueous solutions of this compound salt should be collected in a designated aqueous hazardous waste container. Neutralization may be required depending on local regulations. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety office.
-
Empty Containers : Empty vials should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass waste.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound salt, based on common applications in research.
In Vitro STING Activation Assay
This protocol outlines a typical experiment to measure the activation of the STING (Stimulator of Interferon Genes) pathway in response to c-di-AMP.
1. Cell Culture and Seeding:
- Culture a suitable reporter cell line (e.g., HEK293T cells expressing a STING-inducible luciferase reporter) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
2. Preparation and Addition of c-di-AMP:
- Prepare a stock solution of this compound salt in sterile, nuclease-free water (e.g., 1 mg/mL).
- Prepare serial dilutions of the c-di-AMP stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of c-di-AMP. Include a vehicle control (medium only).
3. Incubation and Lysis:
- Incubate the plate for 16-24 hours at 37°C and 5% CO₂.
- After incubation, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).
- Lyse the cells by adding 50 µL of a suitable lysis buffer (e.g., Luciferase Assay System Substrate from Promega) to each well and incubate for 15 minutes at room temperature with gentle shaking.
4. Measurement of Luciferase Activity:
- Transfer the cell lysate to a white, opaque 96-well plate.
- Measure the luminescence using a plate-reading luminometer.
- Normalize the luciferase activity to the total protein concentration for each sample if necessary.
Diagram of the c-di-AMP STING Signaling Pathway
Caption: The c-di-AMP signaling pathway activating the host innate immune response via STING.
Diagram of the Experimental Workflow for In Vitro STING Activation
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
